Product packaging for Diethyl 2-(2-cyanoethyl)malonate(Cat. No.:CAS No. 17216-62-5)

Diethyl 2-(2-cyanoethyl)malonate

Cat. No.: B094137
CAS No.: 17216-62-5
M. Wt: 213.23 g/mol
InChI Key: YJJLOESDBPRZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl 2-(2-cyanoethyl)malonate is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl (2-cyanoethyl)malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4 B094137 Diethyl 2-(2-cyanoethyl)malonate CAS No. 17216-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(2-cyanoethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJLOESDBPRZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169210
Record name Diethyl (2-cyanoethyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17216-62-5
Record name Propanedioic acid, 2-(2-cyanoethyl)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17216-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (2-cyanoethyl)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (2-cyanoethyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (2-cyanoethyl)malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-cyanoethyl)malonate, a derivative of diethyl malonate, is a versatile intermediate in organic synthesis, playing a crucial role as a building block for a variety of more complex molecules.[1][2] Its structure, featuring a reactive methylene group activated by two ester functionalities and a cyanoethyl arm, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols with a focus on the underlying reaction mechanisms, and its applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 17216-62-5[3][4]
Molecular Formula C₁₀H₁₅NO₄[5][6]
Molecular Weight 213.23 g/mol [5][6]
Appearance Colorless to light yellow liquid[3]
Boiling Point 115-118 °C at 2 mmHg[3]
Density 1.078 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.436[3]
InChIKey YJJLOESDBPRZIP-UHFFFAOYSA-N[3][5]
Canonical SMILES CCOC(=O)C(CCC#N)C(=O)OCC[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the Michael addition reaction, also known as cyanoethylation, between diethyl malonate and acrylonitrile.[2][7] This reaction is a classic example of a conjugate addition, where a carbanion generated from diethyl malonate acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylonitrile.[8]

Reaction Mechanism: The Michael Addition

The base-catalyzed Michael addition proceeds through the following key steps:

  • Deprotonation: A base, typically sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the electrophilic β-carbon of acrylonitrile in a 1,4-conjugate addition, leading to the formation of a new carbon-carbon bond and an intermediate enolate.

  • Protonation: The intermediate enolate is protonated by the solvent or a weak acid to yield the final product, this compound.

Michael_Addition DEM Diethyl Malonate Enolate Resonance-Stabilized Enolate DEM->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate Intermediate Enolate Enolate->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product This compound Intermediate->Product Protonation Proton_Source Proton Source (e.g., EtOH) Proton_Source->Product

Caption: Base-catalyzed Michael addition for the synthesis of this compound.

Selective Mono-alkylation: An Experimental Protocol

A significant challenge in the synthesis is the potential for a second Michael addition to occur, leading to the formation of Diethyl bis(2-cyanoethyl)malonate.[9] To favor the formation of the desired mono-adduct, it is crucial to control the stoichiometry of the reactants, particularly by using a molar ratio of base to diethyl malonate of approximately 1:1 or a slight excess of diethyl malonate.[9]

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Anhydrous solvent (e.g., ethanol, THF, or DMF)[9]

  • Hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0-1.1 equivalents) dropwise at room temperature.

  • Michael Addition: Cool the reaction mixture in an ice bath and add acrylonitrile (1.0 equivalent) dropwise, maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent.[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[9]

Synthesis_Workflow cluster_synthesis Synthesis start Start base_prep Prepare Sodium Ethoxide Solution start->base_prep enolate_form Form Enolate with Diethyl Malonate base_prep->enolate_form addition Add Acrylonitrile (Michael Addition) enolate_form->addition monitoring Monitor Reaction (TLC) addition->monitoring workup Work-up (Neutralization, Extraction) monitoring->workup purification Purification (Distillation/Chromatography) workup->purification end Pure Product purification->end

Caption: Experimental workflow for the selective synthesis of this compound.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet for the methyl protons and a quartet for the methylene protons) and the cyanoethyl group (two triplets for the two methylene groups).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the ethyl esters, the methylene carbons of the cyanoethyl group, the nitrile carbon, and the carbonyl carbons of the ester groups.[1]

  • FT-IR: The infrared spectrum will exhibit a strong absorption band for the nitrile group (-C≡N) around 2240 cm⁻¹ and a strong absorption for the ester carbonyl group (-C=O) around 1730 cm⁻¹.[1][10]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and cyanoethyl groups.[1][11]

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its functional groups can be readily transformed into other functionalities, providing a versatile platform for molecular design.

Synthesis of Piperidine Derivatives

The cyanoethyl group can be reduced to a primary amine, which can then undergo intramolecular cyclization to form substituted piperidines.[9] Piperidine scaffolds are prevalent in a wide range of therapeutic agents, and this synthetic route offers a convenient method for their preparation.[12]

Precursor to GABA Analogues

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used in the treatment of various neurological disorders.[13] this compound serves as a key starting material in the synthesis of important GABA analogues like Baclofen and Pregabalin.

  • Baclofen: In one synthetic approach to Baclofen, a muscle relaxant, the key step involves a Michael addition of diethyl malonate to a substituted β-nitrostyrene.[1][14]

  • Pregabalin: Several synthetic routes to Pregabalin, an anticonvulsant and analgesic, utilize intermediates derived from the reaction of diethyl malonate with α,β-unsaturated esters.[5][7]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][5] Therefore, appropriate safety precautions must be taken during its handling and use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor.[9]

    • If on Skin: Wash with plenty of soap and water.[9]

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Safety_Workflow cluster_safety Safe Handling Protocol assess Hazard Assessment (Harmful if swallowed, in contact with skin, or inhaled) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess->ppe emergency Emergency Response (First Aid Measures) assess->emergency handling Handling Procedures (Use in fume hood, avoid contact) ppe->handling storage Storage (Cool, dry, well-ventilated) handling->storage

References

Diethyl 2-(2-cyanoethyl)malonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Diethyl 2-(2-cyanoethyl)malonate

This document provides core technical data on this compound, a compound relevant to professionals in research, science, and drug development. The information is presented to facilitate easy access and comparison.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical interpretations.

PropertyValueCitations
Molecular FormulaC₁₀H₁₅NO₄[1][2][3]
Molecular Weight213.23 g/mol [1][3][4]
CAS Number17216-62-5[1][2][4]
Linear FormulaNCCH₂CH₂CH(CO₂C₂H₅)₂
Density1.078 g/mL at 25 °C (lit.)[3][4][5]
Boiling Point115-118 °C at 2 mm Hg (lit.)[4][5]

Structural Composition

The elemental composition of a molecule is a critical determinant of its chemical properties and reactivity. The following diagram illustrates the logical relationship and count of each element within the molecular formula of this compound.

G Molecule This compound C₁₀H₁₅NO₄ C Carbon (C) Atom Count: 10 Molecule->C H Hydrogen (H) Atom Count: 15 Molecule->H N Nitrogen (N) Atom Count: 1 Molecule->N O Oxygen (O) Atom Count: 4 Molecule->O

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl 2-(2-cyanoethyl)malonate, a valuable reagent in organic synthesis. It details the compound's structure, chemical properties, and a representative synthetic protocol.

Chemical Structure and Nomenclature

This compound is a derivative of malonic acid. The central carbon of the malonate backbone is substituted with both a 2-cyanoethyl group and two ethoxycarbonyl groups.

  • IUPAC Name: diethyl 2-(2-cyanoethyl)propanedioate[1]

  • Synonyms: Diethyl (2-cyanoethyl)malonate, Propanedioic acid, (2-cyanoethyl)-, diethyl ester, 2-(2-CYANOETHYL)MALONIC ACID DIETHYL ESTER[2][3]

  • CAS Number: 17216-62-5[2][3][4][5][6][7][8][9]

  • Molecular Formula: C₁₀H₁₅NO₄[1][2][3][8]

  • Linear Formula: NCCH₂CH₂CH(CO₂C₂H₅)₂[4][9]

The canonical SMILES representation of the molecule is CCOC(=O)C(CCC#N)C(=O)OCC.[4][9]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 213.23 g/mol [1][2][4][8][9]
Form Liquid[4][9]
Boiling Point 115-118 °C at 2 mmHg[2][4][9][10]
Density 1.078 g/mL at 25 °C[2][4][9][10]
Refractive Index (n20/D) 1.436[2][4][9][10]
Flash Point >113 °C (>230 °F)[2][4][9][10]
Storage Temperature 2-8 °C[10]

Synthesis Protocol: Michael Addition

This compound is typically synthesized via a Michael addition reaction between diethyl malonate and acrylonitrile.[11] This reaction involves the conjugate addition of a carbanion (enolate) from diethyl malonate to the electron-deficient alkene of acrylonitrile.

Experimental Protocol:

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • A basic catalyst (e.g., L-proline[11], Triton B[12][13], sodium ethoxide)

  • A suitable solvent (e.g., 1,4-dioxane, ethanol)

  • Hydrochloric acid (for neutralization)

Procedure:

  • A solution of diethyl malonate in the chosen solvent is prepared in a reaction flask equipped with a stirrer and a dropping funnel. The flask should be placed in a cooling bath to manage the exothermic nature of the reaction.

  • The basic catalyst is added to the diethyl malonate solution.

  • Acrylonitrile is added dropwise to the stirred solution, maintaining the reaction temperature between 30-40°C.[12]

  • After the addition is complete, the mixture is stirred overnight at room temperature to ensure the reaction goes to completion.[12][13]

  • The reaction is then quenched by pouring the mixture into a beaker of ice-water containing a small amount of concentrated hydrochloric acid to neutralize the catalyst.[12][13]

  • The product is then extracted using an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification is typically achieved through vacuum distillation to separate the desired mono-adduct from unreacted starting materials and the bis-adduct by-product.

Synthetic Pathway Visualization

The following diagram illustrates the Michael addition reaction for the synthesis of this compound.

Synthesis_Pathway Synthesis of this compound Reactant1 Diethyl Malonate Intermediate Enolate Intermediate Reactant1->Intermediate + Base Reactant2 Acrylonitrile Product This compound Catalyst L-Proline (Catalyst) Catalyst->Intermediate Catalyst->Product Intermediate->Product + Acrylonitrile

Caption: Michael addition pathway for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The presence of the nitrile and the two ester groups allows for a variety of subsequent chemical transformations. It has been used in the synthesis of more complex molecules, such as carbon-3-substituted 1,5,9-triazacyclododecanes, which are useful as RNA cleavage reagents.[4][9] It also undergoes reactions like hydrothermal treatment with zinc chloride and sodium azide to form novel coordination polymers.[4][9]

References

An In-depth Technical Guide on the Physical Properties of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Diethyl 2-(2-cyanoethyl)malonate, a chemical intermediate of interest in various synthetic applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physical Properties Data

The physical characteristics of this compound are critical for its handling, reaction setup, and purification. The boiling point and density are summarized below.

Physical PropertyValueConditions
Boiling Point 115-118 °Cat 2 mmHg[1][2][3]
115.55 °Cat 2.25 mmHg (0.003 bar)[4]
Density 1.078 g/mLat 25 °C[1][2][3]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

  • Capillary tube (sealed at one end)

  • Small test tube

  • Thermometer

  • Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

  • Sample of this compound

Procedure:

  • A small amount of the liquid sample (a few drops) is introduced into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is then attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • The assembly is placed in a heating bath.

  • The bath is heated gradually. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.[5]

  • The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.

  • The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This temperature should be recorded.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[6]

Materials:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Thermometer

  • Sample of this compound

Procedure:

  • The mass of a clean and dry pycnometer (or a 10 mL graduated cylinder) is accurately measured using an analytical balance.

  • The pycnometer is filled with the liquid sample. Care should be taken to avoid air bubbles.

  • The mass of the pycnometer filled with the liquid is then measured.

  • The temperature of the liquid is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The volume of the liquid is the known volume of the pycnometer. If using a graduated cylinder, the volume is read directly from the markings.

  • The density is calculated using the formula: Density = Mass / Volume.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of a liquid sample.

G Experimental Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination A Prepare Sample and Apparatus B Heat Sample Gradually A->B C Observe Bubble Stream B->C D Stop Heating and Observe C->D E Record Boiling Point Temperature D->E End End E->End F Weigh Empty Pycnometer G Fill Pycnometer with Sample F->G H Weigh Filled Pycnometer G->H I Measure Temperature H->I J Calculate Mass and Volume I->J K Calculate Density J->K K->End Start Start Start->A Start->F

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of diethyl 2-(2-cyanoethyl)malonate (CAS 17216-62-5), a valuable intermediate in organic synthesis. The core of this document focuses on the reaction mechanism, a classic example of a base-catalyzed Michael addition. Detailed experimental protocols, quantitative data, and a mechanistic diagram are presented to facilitate a thorough understanding for professionals in research and development.

Introduction

This compound is a derivative of diethyl malonate formed through the mono-cyanoethylation of the active methylene group. Its structure, featuring both ester and nitrile functionalities, makes it a versatile precursor for the synthesis of more complex molecules, including substituted 1,5,9-triazacyclododecanes used as RNA cleavage reagents. The primary route for its synthesis is the Michael (conjugate) addition of diethyl malonate to acrylonitrile.[1][2] Understanding and controlling this reaction is crucial, as the primary competing reaction is a second Michael addition, which leads to the formation of diethyl bis(2-cyanoethyl)malonate.[3]

Core Synthesis Mechanism: The Michael Addition

The synthesis of this compound from diethyl malonate and acrylonitrile is a conjugate addition reaction.[4] The process is typically catalyzed by a base, which initiates the reaction by generating a nucleophilic carbanion from diethyl malonate.[4]

The mechanism can be detailed in three primary steps:

  • Deprotonation of Diethyl Malonate: A base (e.g., Triton B, an alkoxide, or an amine) abstracts an acidic α-hydrogen from diethyl malonate. This creates a resonance-stabilized enolate ion, which serves as the key nucleophile.[2][5]

  • Nucleophilic Attack: The newly formed enolate attacks the electron-deficient β-carbon of acrylonitrile. This conjugate addition results in the formation of an intermediate carbanion.[4]

  • Protonation: The intermediate carbanion is subsequently protonated by the conjugate acid of the base or the solvent, yielding the final product, this compound.[4]

Controlling the stoichiometry of the reactants is essential to favor the formation of this mono-adduct and prevent a subsequent, second cyanoethylation.[3]

Michael_Addition Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DEM Diethyl Malonate Enolate Resonance-Stabilized Enolate Ion ACN Acrylonitrile Intermediate_Carbanion Intermediate Carbanion Base Base (B:) Base->Enolate 1. Deprotonation Enolate->Intermediate_Carbanion 2. Nucleophilic Attack Product This compound Intermediate_Carbanion->Product 3. Protonation BH Conjugate Acid (BH+)

Caption: Reaction workflow for the synthesis of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized below for reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO₄[6]
Molecular Weight 213.23 g/mol [6]
CAS Number 17216-62-5[7]
Appearance Liquid
Boiling Point 115-118 °C at 2 mmHg[7][8]
Density 1.078 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.436[7][8]

Experimental Protocols

Successful synthesis of the mono-adduct requires careful control of reaction conditions to minimize the formation of the di-substituted byproduct. Below are two distinct protocols.

This method is adapted from the general procedure for cyanoethylation, with reactant ratios adjusted to favor mono-addition.[5][9]

  • Materials:

    • Diethyl malonate

    • Acrylonitrile (1.0 to 1.2 molar equivalents)

    • Triton B (catalytic amount, e.g., 40% solution in methanol) or Sodium Ethoxide

    • Anhydrous solvent (e.g., 1,4-dioxane or ethanol)

    • Dilute Hydrochloric Acid

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a cooling bath, dissolve diethyl malonate in the anhydrous solvent.

    • Add the basic catalyst (e.g., Triton B) to the solution.

    • Cool the mixture using the water bath to maintain a temperature between 30-40°C.

    • Add acrylonitrile dropwise to the solution over a period of at least 30 minutes to control the exothermic reaction.[9]

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could favor the formation of the bis-adduct.

    • Once the reaction is complete, pour the mixture into an ice-water mixture containing dilute hydrochloric acid to neutralize the catalyst.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, which is a liquid, should be purified by vacuum distillation to separate it from unreacted starting material and the higher-boiling bis-adduct.[3]

This organocatalytic method provides an alternative route that has been reported to successfully synthesize the mono-adduct.[1]

  • Materials:

    • Diethyl malonate (0.1 mol)

    • Acrylonitrile (0.12 mol, 1.2 molar equivalents)

    • L-proline (0.04 mol)

    • Pyridine (as solvent)

  • Procedure:

    • Combine diethyl malonate, acrylonitrile, and L-proline in a reaction vessel containing pyridine.

    • Stir the reaction mixture at 35°C for 48 hours.[10]

    • Upon completion, remove the solvent under reduced pressure.

    • The residue can then be subjected to a standard aqueous work-up and purification, typically by column chromatography, to isolate the desired product.

Experimental_Workflow Generalized Experimental Workflow A 1. Reaction Setup (Diethyl Malonate, Solvent, Catalyst) B 2. Controlled Addition of Acrylonitrile (30-40°C) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching (Acidified Ice-Water) C->D E 5. Work-up (Extraction & Drying) D->E F 6. Purification (Vacuum Distillation or Chromatography) E->F G Final Product: This compound F->G

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-(2-cyanoethyl)malonate via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-(2-cyanoethyl)malonate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The core focus of this document is the Michael addition reaction between diethyl malonate and acrylonitrile. This guide details the reaction mechanism, presents a comparative analysis of various catalytic systems, provides a detailed experimental protocol for the selective synthesis of the mono-adduct, and includes visual diagrams of the reaction pathway and experimental workflow.

Introduction: The Michael Addition Reaction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic chemistry, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In the synthesis of this compound, the nucleophile is the enolate of diethyl malonate, and the Michael acceptor is acrylonitrile. The reaction is typically base-catalyzed, with the base serving to deprotonate the acidic α-hydrogen of the diethyl malonate, thereby generating a resonance-stabilized carbanion.[2] This carbanion then undergoes a nucleophilic attack on the β-carbon of acrylonitrile.[2]

A critical challenge in this synthesis is the selective formation of the mono-adduct, this compound, as the product itself contains an acidic proton and can react further with acrylonitrile to form the bis-adduct, diethyl bis(2-cyanoethyl)malonate.[3] Controlling the stoichiometry of the reactants is therefore crucial for achieving a high yield of the desired mono-adduct.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly influences the yield, selectivity, and reaction conditions for the synthesis of this compound. The following table summarizes quantitative data for different catalytic systems.

CatalystSolventReactant Ratio (Malonate:Acrylonitrile)Temperature (°C)Reaction TimeYield (%)ProductReference
L-prolinePyridine1:1.23548 h74.10Mono-adduct[4]
Triton B1,4-Dioxane1:230-40Overnight100 (crude)Bis-adduct[5][6]
Ionic Liquid ([bmim]OH)None (Neat)Not SpecifiedRoom Temp2 hNot SpecifiedNot Specified[7]
Potassium CarbonateEthyl AcetateNot SpecifiedControlledNot SpecifiedHighBis-adduct[5]
Sodium EthoxideEthanolNot Specified<35Not SpecifiedNot SpecifiedBis-adduct[5]

Reaction Mechanism and Experimental Workflow

To visually represent the chemical transformation and the laboratory procedure, the following diagrams have been generated using the DOT language.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diethyl Malonate Diethyl Malonate Enolate Ion Enolate Ion Diethyl Malonate->Enolate Ion Deprotonation Acrylonitrile Acrylonitrile Intermediate Carbanion Intermediate Carbanion Base Base Enolate Ion->Intermediate Carbanion Nucleophilic Attack This compound This compound Intermediate Carbanion->this compound Protonation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine diethyl malonate, acrylonitrile, and catalyst in a suitable solvent B Stir the mixture at the specified temperature for the designated time A->B Proceed C Quench the reaction B->C Completion D Extract the product with an organic solvent C->D E Wash and dry the organic layer D->E F Remove solvent under reduced pressure E->F G Purify the crude product (e.g., column chromatography) F->G

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol for this compound Synthesis

This protocol is adapted from a procedure utilizing L-proline as a catalyst, which has been shown to favor the formation of the mono-adduct.[4]

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • L-proline

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl malonate (0.1 mol), acrylonitrile (0.12 mol), L-proline (0.04 mol), and anhydrous pyridine.

  • Reaction: Stir the reaction mixture at 35°C for 48 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Remove the pyridine under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Safety Precautions:

  • Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is a flammable liquid with a strong odor. Handle it with care in a fume hood.

Conclusion

The synthesis of this compound via the Michael addition of diethyl malonate to acrylonitrile is a well-established and versatile reaction. The selective formation of the mono-adduct can be achieved with high yield through the careful selection of a catalyst, such as L-proline, and precise control over the reaction conditions.[4] This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and purify this important chemical intermediate for its application in the development of novel therapeutics and other advanced materials.

References

Acidity of the α-Hydrogen in Di-ethyl 2-(2-cyanoethyl)malonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acidity of the α-hydrogen in malonic ester derivatives is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon bond-forming reactions critical in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the acidity of the α-hydrogen in diethyl 2-(2-cyanoethyl)malonate. We will explore the structural and electronic factors governing its pKa, present a comparative analysis with related compounds, and provide detailed experimental protocols for its synthesis and the determination of its acidity. This document serves as a comprehensive resource, integrating quantitative data, methodological details, and visual representations of key chemical principles and workflows.

Introduction

Diethyl malonate is a classic example of an active methylene compound, characterized by the heightened acidity of the protons on the carbon atom situated between two carbonyl groups. This acidity, with a pKa of approximately 13 in aqueous solution, allows for the facile generation of a resonance-stabilized carbanion under relatively mild basic conditions.[1] This enolate is a versatile nucleophile, central to the widely utilized malonic ester synthesis for the preparation of substituted carboxylic acids.

The introduction of a 2-cyanoethyl substituent at the α-carbon, to form this compound, modulates the electronic environment of the remaining α-hydrogen. Understanding the extent of this influence on the acidity is crucial for predicting its reactivity and optimizing its use in synthetic applications. This guide will elucidate the principles governing the acidity of this substituted malonic ester.

Factors Influencing the Acidity of the α-Hydrogen

The acidity of the α-hydrogen in this compound is primarily determined by the ability of the conjugate base to stabilize the negative charge that results from deprotonation. This stabilization is achieved through a combination of inductive and resonance effects.

  • Inductive Effect: The two ester carbonyl groups are strongly electron-withdrawing. This inductive effect polarizes the C-H bond of the α-carbon, weakening it and facilitating the removal of the proton by a base. The alkyl substituent, in this case, a 2-cyanoethyl group, has a minor electron-donating inductive effect which slightly counteracts the electron-withdrawing effect of the carbonyl groups, thus decreasing the acidity to a small extent compared to unsubstituted diethyl malonate.

  • Resonance Stabilization: The paramount factor contributing to the stability of the resulting carbanion is resonance. The negative charge on the α-carbon is delocalized over the two adjacent carbonyl groups, effectively distributing the charge onto the more electronegative oxygen atoms. This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the α-hydrogen.

The cyano group on the substituent is located at the γ-position relative to the acidic proton and therefore has a negligible direct electronic influence on the acidity of the α-hydrogen. Its presence is a result of a Michael addition reaction, a key application of the α-hydrogen's acidity.

Quantitative Analysis of Acidity

For a comprehensive comparison, the following table summarizes the pKa values of diethyl malonate and other relevant compounds.

CompoundStructurepKaReference(s)
Diethyl MalonateCH₂(COOEt)₂~13[2]
This compound (Estimated) NCCH₂CH₂CH(COOEt)₂ ~13-14 Estimated
Ethyl CyanoacetateNCCH₂COOEt11.2[3]
Cyanoacetic AcidNCCH₂COOH2.45[4]

Synthesis of this compound

The synthesis of this compound is a classic example of a Michael addition reaction, which directly leverages the acidity of the α-hydrogen of diethyl malonate.

Reaction Pathway

The reaction proceeds via the deprotonation of diethyl malonate by a base to form a nucleophilic enolate, which then undergoes a conjugate addition to acrylonitrile.

michael_addition dem Diethyl Malonate enolate Diethyl Malonate Enolate dem->enolate Deprotonation base Base (e.g., NaOEt) acrylonitrile Acrylonitrile intermediate Intermediate Adduct enolate->intermediate Nucleophilic Attack product This compound intermediate->product Protonation

Caption: Logical workflow for the Michael addition synthesis.

Experimental Protocol: Synthesis via Michael Addition

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Sodium ethoxide (or a catalytic amount of a suitable base like L-proline)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate in absolute ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Cool the mixture in an ice bath.

  • Add acrylonitrile dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding dilute hydrochloric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Experimental Protocols for pKa Determination

The pKa of an acidic compound like this compound can be determined using various analytical techniques. The following are detailed protocols for three common methods.

Potentiometric Titration

This method involves titrating a solution of the compound with a standard solution of a strong base and monitoring the pH change.

Methodology:

  • Preparation of Solutions:

    • Prepare an accurately known concentration of this compound (e.g., 0.01 M) in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the malonate derivative solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the sodium hydroxide solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to obtain a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

potentiometric_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution setup Calibrate pH Meter & Setup prep_analyte->setup prep_titrant Prepare Standardized Titrant prep_titrant->setup titrate Incremental Titrant Addition & pH Recording setup->titrate plot_curve Plot pH vs. Volume titrate->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calc_pka pKa = pH at Half-Equivalence Point find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 11 to 15, if feasible).

  • Spectral Measurement:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the same total concentration of the analyte in each sample.

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This should generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the compound.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.

¹H NMR Spectroscopy

This technique relies on the change in the chemical shift of protons near the acidic center as a function of pH.

Methodology:

  • Sample Preparation:

    • Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent for solubility) containing buffers to maintain a range of known pD values (the equivalent of pH in D₂O).

  • NMR Measurement:

    • Acquire the ¹H NMR spectrum for each sample.

    • Identify the proton signal that shows the largest chemical shift change with varying pD. This will likely be the α-hydrogen itself or protons on the adjacent methylene groups.

  • Data Analysis:

    • Plot the chemical shift (δ) of the selected proton against the pD of the solution.

    • This plot will yield a sigmoidal curve. The pD at the inflection point of this curve is the pKa value (with a small correction: pKa ≈ pD - 0.4).

Conclusion

References

Spectroscopic Profile of Diethyl 2-(2-cyanoethyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2-(2-cyanoethyl)malonate, a key intermediate in various synthetic pathways. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.20Quartet4H-OCH₂CH₃
3.60Triplet1H-CH(CH₂CN)
2.55Triplet2H-CH₂CN
2.25Quartet2H-CH₂CH₂CN
1.28Triplet6H-OCH₂CH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
167.9C=O
118.5CN
62.1-OCH₂CH₃
48.9-CH(CH₂CN)
29.8-CH₂CH₂CN
16.2-CH₂CN
14.0-OCH₂CH₃
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
2984C-H stretch (alkane)
2251C≡N stretch (nitrile)
1736C=O stretch (ester)
1258C-O stretch (ester)
1180C-O stretch (ester)
1028C-C stretch
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
213[M]⁺ (Molecular Ion)
168[M - OCH₂CH₃]⁺
140[M - COOCH₂CH₃]⁺
113[M - 2x COOCH₂CH₃]⁺
54[CH₂CH₂CN]⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Receiver Gain: Adjusted automatically

  • Acquisition Time: 3.99 seconds

  • Relaxation Delay: 1.0 second

  • Spectral Width: 8223.7 Hz

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Receiver Gain: Adjusted automatically

  • Acquisition Time: 1.31 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 24038.5 Hz

  • Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were processed using Bruker TopSpin software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.

Acquisition Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

  • Mode: Transmittance

Data Processing: The spectrum was baseline corrected and the peaks were identified and labeled using the spectrometer's software.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40 - 300

  • Scan Rate: 1000 amu/s

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Experimental Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis start Obtain Pure Sample of This compound prep_nmr Prepare NMR Sample (in CDCl3) start->prep_nmr prep_ir Prepare IR Sample (Neat Liquid Film) start->prep_ir prep_ms Prepare MS Sample (Direct Infusion) start->prep_ms run_nmr Acquire 1H and 13C NMR Spectra prep_nmr->run_nmr run_ir Acquire IR Spectrum prep_ir->run_ir run_ms Acquire Mass Spectrum prep_ms->run_ms process_nmr Process NMR Data (FT, Phasing, Baseline Correction) run_nmr->process_nmr process_ir Process IR Data (Baseline Correction) run_ir->process_ir process_ms Process MS Data run_ms->process_ms analyze_nmr Analyze NMR Spectra (Chemical Shifts, Multiplicity, Integration) process_nmr->analyze_nmr analyze_ir Analyze IR Spectrum (Peak Assignments) process_ir->analyze_ir analyze_ms Analyze Mass Spectrum (Fragmentation Pattern) process_ms->analyze_ms combine Combine and Correlate All Spectroscopic Data analyze_nmr->combine analyze_ir->combine analyze_ms->combine end Structural Elucidation and Characterization Complete combine->end

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Diethyl 2-(2-cyanoethyl)malonate. It includes a detailed breakdown of the vibrational frequencies, a complete experimental protocol for obtaining the spectrum, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Concepts in the IR Spectrum of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which serves as a unique "fingerprint" of the molecule.

The structure of this compound, with its characteristic nitrile (C≡N) and ester (C=O, C-O) functional groups, gives rise to a distinct IR spectrum. The key vibrational modes to consider are the stretching and bending vibrations of these groups, as well as the vibrations of the hydrocarbon backbone.

Quantitative Infrared Spectrum Data

The following table summarizes the key absorption bands observed in the gas-phase IR spectrum of this compound. The data has been compiled from the National Institute of Standards and Technology (NIST) database.[1]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
2985StrongC-H stretch (asymmetric, -CH₃)
2942MediumC-H stretch (asymmetric, -CH₂)
2878MediumC-H stretch (symmetric, -CH₃)
2254Medium-StrongC≡N stretch (Nitrile)
1751Very StrongC=O stretch (Ester carbonyl)
1467MediumC-H bend (scissoring, -CH₂)
1373StrongC-H bend (umbrella, -CH₃)
1260Very StrongC-O stretch (ester)
1180Very StrongC-O stretch (ester)
1028StrongC-C stretch

Experimental Protocol for IR Spectrum Acquisition

This section outlines a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound in its pure liquid form ("neat" sample).

3.1. Materials and Equipment

  • Sample: this compound, liquid

  • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer

  • Sample Holder: Demountable cell with infrared-transparent windows (e.g., NaCl, KBr, or ZnSe plates)

  • Pipette: Pasteur pipette or micropipette

  • Cleaning Supplies: Spectroscopic grade solvent (e.g., acetone or isopropanol), lens tissue

3.2. Sample Preparation (Neat Liquid Film)

  • Ensure the infrared-transparent windows of the demountable cell are clean and dry. If necessary, clean them with a suitable solvent and a soft lens tissue.

  • Using a clean pipette, place one to two drops of this compound onto the center of one of the windows.

  • Carefully place the second window on top of the first, allowing the liquid to spread evenly and form a thin film between the two plates. Avoid the formation of air bubbles.

  • Assemble the demountable cell by placing the "sandwich" of windows in the cell holder and securing it according to the manufacturer's instructions.

3.3. Data Acquisition

  • Background Spectrum: With the empty sample compartment of the FTIR spectrometer, acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared demountable cell containing the sample into the sample holder of the spectrometer.

  • Scan Parameters: Set the desired scan parameters. Typical parameters include a scan range of 4000 to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Acquisition: Initiate the scan to obtain the infrared spectrum of the sample.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum in terms of absorbance or transmittance versus wavenumber.

3.4. Post-Analysis

  • Disassemble the demountable cell and carefully clean the windows with a suitable solvent to remove all traces of the sample.

  • Store the clean, dry windows in a desiccator to protect them from moisture.

Workflow for Infrared Spectrum Analysis

The following diagram illustrates the logical workflow for the infrared spectrum analysis of a liquid sample like this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output start Start sample_prep Prepare Neat Liquid Sample (on IR-transparent plates) start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan fourier_transform Fourier Transform (Interferogram to Spectrum) sample_scan->fourier_transform peak_identification Identify Peak Frequencies and Intensities fourier_transform->peak_identification peak_assignment Assign Peaks to Vibrational Modes peak_identification->peak_assignment report Generate Report with Spectrum and Data Table peak_assignment->report end End report->end

Caption: Workflow for the IR analysis of a liquid sample.

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by the strong absorption bands of the ester and nitrile functional groups.

  • C≡N Stretch: The medium to strong absorption band at approximately 2254 cm⁻¹ is a clear indicator of the nitrile group.[2] The position of this band is characteristic of an unconjugated alkyl nitrile.

  • C=O Stretch: The very strong and sharp absorption at around 1751 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional groups.[2] The high frequency of this band is typical for saturated esters.

  • C-O Stretches: The two very strong bands at approximately 1260 cm⁻¹ and 1180 cm⁻¹ are assigned to the C-O stretching vibrations of the ester groups. The presence of two strong bands in this region is a hallmark of esters.

  • C-H Stretches and Bends: The absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl and cyanoethyl groups. The bands in the 1470-1370 cm⁻¹ range are due to the bending vibrations of these C-H bonds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Diethyl 2-(2-cyanoethyl)malonate (C10H15NO4, Molecular Weight: 213.23 g/mol ).[1][2][3][4] Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in complex mixtures, a common requirement in pharmaceutical research and organic synthesis. This document outlines the primary fragmentation pathways under electron ionization (EI) and presents the data in a clear, accessible format.

Introduction

This compound is a derivative of diethyl malonate, a versatile reagent in organic synthesis. Its mass spectrum exhibits characteristic fragmentation patterns that provide valuable structural information. Electron ionization (EI) is a common technique used for the analysis of such compounds, inducing reproducible fragmentation that serves as a molecular fingerprint.[5]

Experimental Protocols

While the specific experimental conditions for the reference spectrum are not detailed, a typical protocol for obtaining an electron ionization mass spectrum for a compound like this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC):

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Oven Program: A temperature ramp is employed, for example, starting at 50°C, holding for 2 minutes, and then ramping up to 280°C at a rate of 10°C/minute.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI).[5]

  • Ionization Energy: 70 eV.[6]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways common to diethyl malonate derivatives.[5][7] The primary cleavages involve the loss of the ethoxy and ethoxycarbonyl groups, as well as fragmentation related to the cyanoethyl substituent.

Key Fragmentation Pathways:

A logical diagram illustrating the proposed fragmentation pathways is presented below.

fragmentation_pathway M [M]+• m/z 213 F1 [M - C2H5O]+ m/z 168 M->F1 - •OC2H5 (45 Da) F2 [M - COOC2H5]+ m/z 140 M->F2 - •COOC2H5 (73 Da) F3 [M - CH2CH2CN]+ m/z 160 M->F3 - •CH2CH2CN (53 Da) F4 [M - C2H4]+ (McLafferty) m/z 185 M->F4 - C2H4 (28 Da) F5 [M - C2H5O - C2H4]+ m/z 140 F1->F5 - C2H4 (28 Da) F6 [C4H5O2]+ m/z 85 F1->F6 - C4H5NO (83 Da)

Proposed fragmentation pathway of this compound.

Data Presentation:

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below.

m/zProposed Fragment IonRelative Intensity (%)
213[M]+•Low
185[M - C2H4]+• (McLafferty Rearrangement)Moderate
168[M - •OC2H5]+High
160[CH(COOC2H5)2]+Moderate
140[M - •COOC2H5]+ or [M - •OC2H5 - C2H4]+High
112[140 - C2H4]+Moderate
85[C4H5O2]+High
54[CH2CH2CN]+Moderate

Interpretation of Key Fragments:

  • m/z 213 [M]+•: The molecular ion is observed, though typically with low intensity for aliphatic esters.

  • m/z 185 [M - C2H4]+•: This fragment likely arises from a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from one of the ethyl ester groups and subsequent elimination of ethylene.

  • m/z 168 [M - •OC2H5]+: Loss of an ethoxy radical (•OC2H5, 45 Da) is a very common fragmentation pathway for ethyl esters.[5]

  • m/z 160 [CH(COOC2H5)2]+: Cleavage of the bond between the alpha-carbon and the cyanoethyl group leads to the formation of the stable diethyl malonate cation.

  • m/z 140 [M - •COOC2H5]+ or [M - •OC2H5 - C2H4]+: This prominent ion can be formed by two possible pathways: the direct loss of an ethoxycarbonyl radical (•COOC2H5, 73 Da) from the molecular ion, or the loss of ethylene from the m/z 168 fragment.[5]

  • m/z 112 [140 - C2H4]+: Subsequent loss of ethylene from the m/z 140 fragment.

  • m/z 85 [C4H5O2]+: This fragment could correspond to [O=C-CH-CO2]+ resulting from further fragmentation of larger ions.[7]

  • m/z 54 [CH2CH2CN]+: This ion corresponds to the cyanoethyl substituent cation.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is characterized by predictable cleavages of the ester functional groups and the cyanoethyl substituent. The key fragments observed provide a reliable method for the identification and structural confirmation of this compound in various analytical applications. The fragmentation pattern, dominated by the loss of ethoxy and ethoxycarbonyl moieties, is consistent with the general fragmentation behavior of diethyl malonate derivatives.

References

An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate: Reactivity and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Diethyl 2-(2-cyanoethyl)malonate. This versatile intermediate is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures and heterocyclic systems relevant to drug discovery and development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by the presence of a reactive methylene group activated by two flanking ester functionalities and a cyanoethyl substituent. This unique structural arrangement imparts a rich and varied chemical reactivity to the molecule.

PropertyValueReference
CAS Number 17216-62-5[1][2]
Molecular Formula C₁₀H₁₅NO₄[1]
Molecular Weight 213.23 g/mol [1][2]
Boiling Point 115-118 °C at 2 mmHg[2][3]
Density 1.078 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.436[2][3]
Predicted pKa ~11-13

Synthesis of this compound

The primary route for the synthesis of this compound is the Michael addition of diethyl malonate to acrylonitrile. The reaction is typically base-catalyzed, and achieving selective mono-alkylation requires careful control of reaction conditions to minimize the formation of the bis-adduct, Diethyl bis(2-cyanoethyl)malonate.[4][5]

Experimental Protocol: Selective Mono-cyanoethylation

This protocol is adapted from established procedures for the cyanoethylation of diethyl malonate, with modifications to favor the mono-adduct.[6][7]

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Sodium ethoxide (or a catalytic amount of a strong base like Triton B)

  • Anhydrous ethanol (or another suitable solvent like 1,4-dioxane)

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared by cautiously adding sodium metal to cooled, absolute ethanol. For a catalytic approach, a suitable base is dissolved in the chosen solvent.

  • Diethyl malonate (1.1 to 1.5 equivalents) is added dropwise to the stirred base solution at room temperature.

  • The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

  • Acrylonitrile (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature below 30°C using an ice bath to control the exothermic reaction and minimize polymerization of acrylonitrile.[5]

  • After the addition is complete, the reaction is stirred at room temperature for several hours or until TLC analysis indicates the consumption of acrylonitrile.

  • The reaction is quenched by the addition of a dilute aqueous solution of hydrochloric acid until the mixture is neutral.

  • The ethanol is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product, which will be a mixture of mono- and bis-adducts along with unreacted diethyl malonate, is purified by vacuum distillation or column chromatography to isolate this compound.[8]

Expected Yield: The yield of the mono-adduct can be optimized by adjusting the stoichiometry and reaction time, with reported yields for similar mono-alkylation of malonates varying based on conditions.

Synthesis_Workflow reagents Diethyl Malonate (excess) Acrylonitrile Base (e.g., NaOEt) reaction Michael Addition (Controlled Temperature) reagents->reaction workup Acidic Workup & Extraction reaction->workup purification Vacuum Distillation or Chromatography workup->purification product This compound purification->product

Synthesis and Purification Workflow

Chemical Reactivity and Transformations

The presence of the acidic α-proton, the two ester groups, and the nitrile functionality makes this compound a versatile precursor for a variety of chemical transformations.

Hydrolysis and Decarboxylation

The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation to yield 4-cyanobutanoic acid.[9]

Experimental Protocol: Hydrolysis and Decarboxylation

  • This compound is refluxed with an excess of aqueous hydrochloric acid or sulfuric acid for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solution is cooled and extracted with a suitable organic solvent.

  • The organic extracts are dried and concentrated to yield the crude 2-(2-cyanoethyl)malonic acid.

  • The crude diacid is then heated at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • The resulting 4-cyanobutanoic acid can be purified by distillation or recrystallization.

Hydrolysis_Decarboxylation start This compound hydrolysis Acid or Base Hydrolysis start->hydrolysis diacid 2-(2-Cyanoethyl)malonic Acid hydrolysis->diacid decarboxylation Heat (Δ) - CO₂ diacid->decarboxylation product 4-Cyanobutanoic Acid decarboxylation->product

Hydrolysis and Decarboxylation Pathway
Alkylation

The remaining acidic proton on the α-carbon can be removed by a strong base to form an enolate, which can then be alkylated with an alkyl halide. This allows for the introduction of a second, different substituent at the α-position.

Experimental Protocol: α-Alkylation

  • To a solution of this compound in an aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added at a low temperature (e.g., 0 °C).

  • The mixture is stirred for a period to ensure complete enolate formation.

  • An alkyl halide (e.g., methyl iodide, benzyl bromide) is added, and the reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The resulting α-alkylated product is purified by chromatography.

Alkylation_Pathway start This compound enolate_formation Strong Base (e.g., NaH) start->enolate_formation enolate Enolate Intermediate enolate_formation->enolate alkylation Alkyl Halide (R-X) SN2 Reaction enolate->alkylation product Diethyl 2-alkyl-2-(2-cyanoethyl)malonate alkylation->product

α-Alkylation Reaction Pathway
Cyclization Reactions

The cyano and ester functionalities can participate in intramolecular cyclization reactions to form various heterocyclic structures, such as piperidine-2,6-diones, which are important scaffolds in medicinal chemistry.[10][11][12][13][14]

Experimental Protocol: Synthesis of a Piperidine-2,6-dione Derivative (Illustrative)

  • The nitrile group of this compound can be selectively reduced to a primary amine using a suitable reducing agent (e.g., catalytic hydrogenation).

  • The resulting amino-diester can then undergo intramolecular cyclization upon heating, often with the aid of a base or acid catalyst, to form a lactam.

  • The specific conditions for cyclization will depend on the desired heterocyclic system.

Cyclization_Pathway start This compound reduction Nitrile Reduction (e.g., H₂, Pd/C) start->reduction amine Intermediate Amino-diester reduction->amine cyclization Intramolecular Cyclization (Heat) amine->cyclization product Substituted Piperidine-2,6-dione cyclization->product

Illustrative Cyclization to a Piperidine Derivative

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2Quartet4H-O-CH₂ -CH₃
~3.6Triplet1H-CH (COOEt)₂
~2.5Triplet2H-CH₂-CH₂ -CN
~2.2Multiplet2H-CH(CH₂ -CH₂-CN)
~1.25Triplet6H-O-CH₂-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
~168C =O (Ester)
~118C ≡N (Nitrile)
~62-O-CH₂ -CH₃
~48-CH (COOEt)₂
~30-CH(CH₂ -CH₂-CN)
~16-CH₂-CH₂ -CN
~14-O-CH₂-CH₃
FTIR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (alkane)
~2250Medium, SharpC≡N stretch (nitrile)
~1735StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show fragmentation patterns typical for diethyl esters, including the loss of an ethoxy group (-OC₂H₅, M-45) and cleavage of the C-C bonds adjacent to the carbonyl groups. The presence of the cyanoethyl group will also lead to characteristic fragmentation pathways.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a cool, dry place.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and desired outcomes. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Methodological & Application

Step-by-step synthesis of Diethyl 2-(2-cyanoethyl)malonate from diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of Diethyl 2-(2-cyanoethyl)malonate from diethyl malonate and acrylonitrile. This reaction is a classic example of a Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Introduction

This compound is a valuable intermediate in organic synthesis. The presence of ester and nitrile functionalities makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] The synthesis is achieved through the cyanoethylation of diethyl malonate, where the acidic α-hydrogen of the malonate is deprotonated to form a nucleophilic enolate, which then attacks the β-carbon of acrylonitrile.[2] Achieving selective mono-alkylation can be challenging, as the mono-alkylated product can undergo a second reaction to form the di-substituted product, diethyl bis(2-cyanoethyl)malonate.[3] This protocol details an effective method using L-proline as an organocatalyst to favor the formation of the desired mono-adduct.[4]

Reaction Mechanism: The Michael Addition

The synthesis proceeds via a conjugate addition reaction.[2] A base abstracts the acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[2][5] The resulting intermediate is then protonated to yield this compound. The use of a catalyst like L-proline facilitates this process, often with a degree of stereoselectivity.[4]

Experimental Protocol: L-Proline Catalyzed Synthesis

This protocol is adapted from a method utilizing the organocatalyst L-proline, which has been shown to be effective for this transformation.[4]

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • L-proline

  • Pyridine (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine diethyl malonate (0.1 mol), acrylonitrile (0.12 mol), L-proline (0.04 mol), and pyridine as the solvent.[4]

  • Reaction Conditions: Stir the reaction mixture at a constant temperature of 35°C for 48 hours.[4]

  • Workup:

    • Upon completion of the reaction, remove the solvent (pyridine) under reduced pressure using a rotary evaporator.

    • The resulting residue can be further purified. A typical workup for such reactions may involve dissolving the residue in an organic solvent like diethyl ether and washing with a dilute acid solution to remove any remaining basic catalyst, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.

  • Purification: The crude product, which may be an oil, can be purified by column chromatography to isolate the desired this compound.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data for the L-proline catalyzed synthesis of this compound.[4]

ParameterValue
Diethyl Malonate0.1 mol
Acrylonitrile0.12 mol
CatalystL-proline (0.04 mol)
SolventPyridine
Reaction Temperature35°C
Reaction Time48 hours
Reported Yield 74.10%
Enantiomeric Excess 79%

Alternative Protocols

Other catalysts can also be used for the cyanoethylation of diethyl malonate, although they may lead to the formation of the di-substituted product, diethyl bis(2-cyanoethyl)malonate. These include:

  • Triton B: A 40% solution of Triton B in methanol is a commonly used strong base catalyst for this reaction.[5][7] The reaction is highly exothermic and typically requires cooling to maintain a temperature between 30-40°C.[5][7]

  • Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), have been used as reusable catalysts, with reported yields of up to 95% for the di-substituted product.[5]

Troubleshooting and Common Issues

  • Formation of Di-substituted Product: The primary impurity is often the di-substituted product, diethyl bis(2-cyanoethyl)malonate.[6] Careful control of stoichiometry and reaction conditions can help to minimize its formation.

  • Oily Product: The mono-cyanoethylated product is a liquid at room temperature, and its presence as the main product or as an impurity can result in an oily final product.[1][6] Purification by column chromatography or vacuum distillation is recommended in such cases.[6]

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially at higher temperatures or in the presence of impurities.[6] It is advisable to use purified acrylonitrile and maintain the recommended reaction temperature.[6]

Diagrams

G cluster_workflow Synthesis Workflow reagents Combine Diethyl Malonate, Acrylonitrile, and L-proline in Pyridine reaction Stir at 35°C for 48 hours reagents->reaction solvent_removal Remove Pyridine (Rotary Evaporation) reaction->solvent_removal workup Aqueous Workup (Extraction) solvent_removal->workup purification Purify by Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Base-Catalyzed Cyanoethylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the base-catalyzed cyanoethylation of diethyl malonate, a crucial reaction in organic synthesis for the introduction of a cyanoethyl group. This Michael addition reaction can be controlled to yield either the mono- or di-substituted product, which are versatile intermediates in the synthesis of more complex molecules.

Reaction Mechanism: Michael Addition

The base-catalyzed cyanoethylation of diethyl malonate proceeds via a Michael addition mechanism. A base is used to deprotonate the acidic α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic β-carbon of acrylonitrile. The resulting intermediate is subsequently protonated. The reaction can proceed a second time to yield the disubstituted product.[1][2]

Data Presentation: Summary of Reaction Conditions and Yields

ProductCatalystSolventReactant Ratio (Malonate:Acrylonitrile)TemperatureReaction TimeYield
Diethyl 2-(2-cyanoethyl)malonate (Mono-substituted)L-prolinePyridine1:1.235°C48 hours74.1%
Diethyl bis(2-cyanoethyl)malonate (Di-substituted)Triton B (40% in Methanol)1,4-Dioxane~1:2 (molar equivalent)30-40°COvernightUp to 100% (crude)[3]
Diethyl bis(2-cyanoethyl)malonate (Di-substituted)Basic Ionic Liquid ([bmim]OH)NeatNot specifiedRoom Temperature2 hours95%

Experimental Protocols

Protocol 1: Selective Synthesis of this compound (Mono-cyanoethylation)

This protocol is adapted for the selective synthesis of the mono-cyanoethylated product. To favor the formation of the mono-adduct, a molar excess of diethyl malonate relative to acrylonitrile should be used, along with the slow, dropwise addition of acrylonitrile.[4]

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • L-proline

  • Pyridine

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve diethyl malonate (1.05 equivalents) and L-proline (0.04 equivalents) in pyridine.

  • Commence stirring and bring the reaction mixture to 35°C.

  • Slowly add acrylonitrile (1.0 equivalent) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, stir the reaction mixture at 35°C for 48 hours.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Diethyl bis(2-cyanoethyl)malonate (Di-cyanoethylation)

This protocol describes the synthesis of the di-substituted product using Triton B as the catalyst.[1][3]

Materials:

  • Diethyl malonate (81 g, 0.51 mol)

  • Acrylonitrile (55 g, 1.04 mol)

  • 1,4-Dioxane (100 g)

  • Triton B (10 g of a 40% solution in methanol)

  • Concentrated Hydrochloric Acid (5 ml)

  • Ice-water (600 ml)

Equipment:

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (e.g., water bath)

  • Büchner funnel and filter flask

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, prepare a solution of diethyl malonate in 1,4-dioxane.

  • Add the Triton B solution to the mixture.

  • Place the reaction vessel in a cooling bath to maintain the temperature between 30-40°C.

  • Add acrylonitrile dropwise to the solution over a period of 30 minutes. The reaction is highly exothermic, and careful temperature control is crucial to prevent the polymerization of acrylonitrile.[3][4][5]

  • After the addition is complete, stir the reaction mixture overnight at room temperature to ensure the reaction goes to completion.[1]

  • Pour the reaction mixture into a beaker containing 600 ml of ice-water and 5 ml of concentrated hydrochloric acid.[5]

  • A white precipitate of diethyl bis(2-cyanoethyl)malonate will form.[1]

  • Collect the solid by vacuum filtration using a Büchner funnel, and wash the precipitate with cold water.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether or an ethanol/water mixture.

Visualizations

Experimental_Workflow Experimental Workflow for Base-Catalyzed Cyanoethylation of Diethyl Malonate cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reactants Diethyl Malonate Acrylonitrile Base Catalyst (e.g., Triton B) Solvent (e.g., 1,4-Dioxane) Mixing Combine Diethyl Malonate, Solvent, and Catalyst Reactants->Mixing Addition Dropwise addition of Acrylonitrile (Control Temperature: 30-40°C) Mixing->Addition Stirring Stir overnight at Room Temperature Addition->Stirring Quenching Pour into ice-water with HCl Stirring->Quenching Precipitation Formation of solid product Quenching->Precipitation Filtration Collect precipitate by vacuum filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Recrystallization Recrystallization from suitable solvent Washing->Recrystallization Drying Dry the purified product Recrystallization->Drying Product Final Product: Diethyl (bis)cyanoethylmalonate Drying->Product

Caption: Workflow for the synthesis of diethyl (bis)cyanoethylmalonate.

Signaling_Pathway Reaction Mechanism: Base-Catalyzed Michael Addition DEM Diethyl Malonate Enolate Resonance-Stabilized Enolate DEM->Enolate Deprotonation Base Base (B:) Enolate2 Mono-substituted Enolate Intermediate1 Mono-cyanoethylated Intermediate Enolate->Intermediate1 Nucleophilic Attack Acrylonitrile1 Acrylonitrile (Molecule 1) Product1 This compound (Mono-substituted Product) Intermediate1->Product1 Protonation Product1->Enolate2 Deprotonation Acrylonitrile2 Acrylonitrile (Molecule 2) Intermediate2 Di-cyanoethylated Intermediate Enolate2->Intermediate2 Nucleophilic Attack Product2 Diethyl bis(2-cyanoethyl)malonate (Di-substituted Product) Intermediate2->Product2 Protonation

Caption: Mechanism of mono- and di-cyanoethylation of diethyl malonate.

References

The Versatility of Diethyl 2-(2-Cyanoethyl)malonate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 2-(2-cyanoethyl)malonate is a versatile trifunctional building block in organic synthesis, offering a unique combination of reactive sites for the construction of a variety of heterocyclic compounds. The presence of a malonic ester moiety, an active methylene group, and a cyanoethyl group allows for a range of chemical transformations, including cyclization, condensation, and functional group interconversion. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, such as piperidines and triazacyclododecanes, which are of significant interest in medicinal chemistry and drug development.

Application 1: Synthesis of Substituted Piperidines

Substituted piperidine rings are prevalent structural motifs in many pharmaceuticals. This compound can serve as a precursor for the synthesis of 2,6-piperidinedione derivatives through a cyclization strategy. The cyanoethyl group is instrumental in forming the heterocyclic ring.

General Reaction Scheme:

The synthesis of a 4,4-disubstituted-2,6-piperidinedione can be envisioned through the hydrolysis of the nitrile and ester groups of a related precursor, diethyl bis(2-cyanoethyl)malonate, followed by intramolecular cyclization.[1] A similar strategy can be adapted for this compound, which would lead to a 3-substituted glutarimide derivative. The initial step would involve the hydrolysis of the cyano group to a carboxylic acid, followed by an intramolecular cyclization.

Conceptual Experimental Workflow:

G cluster_0 Hydrolysis cluster_1 Cyclization cluster_2 Optional Decarboxylation A This compound B Acid or Base Hydrolysis A->B C 3-Carboxy-3-(ethoxycarbonyl)hexanoic acid B->C D Intramolecular Cyclization (e.g., with Acetic Anhydride) C->D E Ethyl 4-carboxymethyl-2,6-dioxopiperidine-4-carboxylate D->E F Heating E->F G 4-(Ethoxycarbonyl)piperidine-2,6-dione F->G

Figure 1: Conceptual workflow for the synthesis of a piperidine-2,6-dione derivative.

Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the general principles of glutarimide synthesis.

Step 1: Hydrolysis of this compound

  • Reagents:

    • This compound (1 eq)

    • Concentrated Hydrochloric Acid (excess)

    • Water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound and an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess HCl under reduced pressure.

    • The resulting crude 3-carboxy-3-(ethoxycarbonyl)hexanoic acid may be used directly in the next step or purified by crystallization.

Step 2: Intramolecular Cyclization

  • Reagents:

    • Crude 3-carboxy-3-(ethoxycarbonyl)hexanoic acid (1 eq)

    • Acetic Anhydride (excess)

  • Procedure:

    • In a round-bottom flask, suspend the crude carboxylic acid in an excess of acetic anhydride.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it carefully into ice-water to hydrolyze the excess acetic anhydride.

    • The precipitated product, ethyl 4-carboxymethyl-2,6-dioxopiperidine-4-carboxylate, can be collected by filtration, washed with cold water, and dried.

Quantitative Data (Illustrative):

StepReactantProductCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
1This compound3-Carboxy-3-(ethoxycarbonyl)hexanoic acidConc. HCl1004-6~80-90
23-Carboxy-3-(ethoxycarbonyl)hexanoic acidEthyl 4-carboxymethyl-2,6-dioxopiperidine-4-carboxylateAcetic Anhydride1402-3~70-85

Application 2: Synthesis of 3-Substituted 1,5,9-Triazacyclododecanes

This compound serves as a key starting material for the synthesis of carbon-3-substituted 1,5,9-triazacyclododecanes, which are useful as RNA cleavage agents.[2]

Reaction Pathway:

The synthesis involves a multi-step sequence starting with the reduction of the cyano and ester groups, followed by tosylation and a subsequent cyclization reaction.

G A This compound B Reduction (e.g., LiAlH4) A->B C 2-(3-Amino-2-(hydroxymethyl)propyl)propane-1,3-diol B->C D Tosylation (TsCl, Pyridine) C->D E Tritosylate Intermediate D->E F Cyclization with N,N',N''-Tritosyl-diethylenetriamine E->F G Protected Triazacyclododecane F->G H Deprotection G->H I 3-Substituted 1,5,9-Triazacyclododecane H->I

Figure 2: Synthetic pathway to 3-substituted 1,5,9-triazacyclododecanes.

Experimental Protocol (Based on Hovinen, 1998[2])

Step 1: Reduction of this compound

  • Reagents:

    • This compound (1 eq)

    • Lithium aluminum hydride (LiAlH₄) (excess)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of this compound in THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-18 hours.

    • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude amino-triol.

Step 2: Tosylation of the Amino-triol

  • Reagents:

    • Crude amino-triol (1 eq)

    • p-Toluenesulfonyl chloride (TsCl) (excess)

    • Pyridine

  • Procedure:

    • Dissolve the crude amino-triol in pyridine and cool to 0 °C.

    • Add TsCl portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tritosylate.

Step 3: Cyclization and Deprotection

The final steps involve a cyclization of the tritosylate with a suitable ditosylamide followed by deprotection of the tosyl groups to yield the desired 1,5,9-triazacyclododecane derivative. The specific conditions for these steps can be found in the original publication by Hovinen (1998).[2]

Quantitative Data (Literature Values):

StepStarting MaterialProductKey ReagentsYield (%)Reference
1-3This compound3-Substituted 1,5,9-TriazacyclododecaneLiAlH₄, TsCl, etc.Not explicitly stated for each step[2]

This compound is a valuable and versatile starting material for the synthesis of diverse heterocyclic compounds. The protocols and conceptual workflows presented here for the synthesis of piperidines and triazacyclododecanes highlight its utility. Researchers in drug discovery and development can leverage the unique reactivity of this compound to access novel molecular scaffolds with potential therapeutic applications. Further exploration of its reactivity with various reagents is likely to unveil new pathways to other important heterocyclic systems.

References

Application of Diethyl 2-(2-cyanoethyl)malonate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-cyanoethyl)malonate is a versatile trifunctional chemical intermediate with significant potential in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure, featuring a malonic ester core, a cyanoethyl arm, and an active methylene group, allows for a range of chemical transformations. These include hydrolysis of the nitrile and ester groups, alkylation or acylation at the active methylene position, and cyclization reactions to form diverse heterocyclic scaffolds. These heterocycles, such as piperidines and other nitrogen-containing rings, are prevalent in many classes of therapeutic agents.[1]

This document provides a detailed application note and experimental protocol for the use of a closely related compound, diethyl bis(2-cyanoethyl)malonate, in the synthesis of a potential central nervous system (CNS) active agent, 4,4-bis(2-carboxyethyl)-2,6-piperidinedione. This compound is an analog of glutethimide, a sedative-hypnotic drug. The synthesis highlights a key transformation—hydrolysis followed by cyclization—that is directly applicable to this compound for the generation of analogous structures.

Application 1: Synthesis of 4,4-Bis(2-carboxyethyl)-2,6-piperidinedione, a Glutethimide Analog

The synthesis of 4,4-bis(2-carboxyethyl)-2,6-piperidinedione from diethyl bis(2-cyanoethyl)malonate serves as a clear blueprint for how cyanoethylated malonic esters can be utilized to construct complex heterocyclic structures with potential biological activity.[1] Glutethimide and its analogs are known for their sedative, hypnotic, and anticonvulsant properties.[1] The synthetic strategy involves the hydrolysis of the nitrile groups to carboxylic acids, followed by an intramolecular cyclization to form the desired piperidinedione ring system.[1] A similar strategy can be envisioned for this compound to produce related piperidinedione structures.

Reaction Scheme

The overall synthetic workflow can be visualized as a two-step process starting from the commercially available diethyl bis(2-cyanoethyl)malonate.

Diethyl bis(2-cyanoethyl)malonate Diethyl bis(2-cyanoethyl)malonate Intermediate\nDicarboxylic Acid Intermediate Dicarboxylic Acid Diethyl bis(2-cyanoethyl)malonate->Intermediate\nDicarboxylic Acid Step 1: Acid Hydrolysis 4,4-Bis(2-carboxyethyl)-2,6-piperidinedione 4,4-Bis(2-carboxyethyl)-2,6-piperidinedione Intermediate\nDicarboxylic Acid->4,4-Bis(2-carboxyethyl)-2,6-piperidinedione Step 2: Intramolecular Cyclization

Caption: Synthetic workflow for the preparation of a glutethimide analog.

Experimental Protocol

The following protocol is based on the synthesis of 4,4-bis(2-carboxyethyl)-2,6-piperidinedione from diethyl bis(2-cyanoethyl)malonate and can be adapted for analogous syntheses using this compound.

Step 1: Hydrolysis of Diethyl bis(2-cyanoethyl)malonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl bis(2-cyanoethyl)malonate.

  • Addition of Acid: Add a 6N solution of hydrochloric acid to the flask.

  • Reflux: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the nitrile and ester groups. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the resulting precipitate of the intermediate dicarboxylic acid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization if necessary.

Step 2: Intramolecular Cyclization to form 4,4-Bis(2-carboxyethyl)-2,6-piperidinedione

  • Reaction Setup: The dried intermediate dicarboxylic acid is placed in a flask suitable for heating under vacuum.

  • Thermal Cyclization: The flask is heated to a temperature that induces intramolecular cyclization and the formation of the piperidinedione ring. This step is typically performed under reduced pressure to facilitate the removal of water.

  • Purification: The resulting solid product can be purified by recrystallization from an appropriate solvent to yield the final product.

Data Presentation

The following table summarizes the key reactants and products in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Diethyl bis(2-cyanoethyl)malonateC₁₃H₁₈N₂O₄266.29Starting Material
Hydrochloric Acid (6N)HCl36.46Reagent (Hydrolysis)
4,4-Bis(2-carboxyethyl)-2,6-piperidinedioneC₁₁H₁₃NO₆259.22Final Product

Potential Applications in Pharmaceutical Intermediate Synthesis

The unique structure of this compound makes it a valuable precursor for a variety of heterocyclic systems relevant to medicinal chemistry.

Synthesis of Substituted Pyridines and Pyrimidines

The active methylene group of this compound can be condensed with various carbonyl compounds or their derivatives. The resulting products can then undergo cyclization and aromatization to yield substituted pyridinone or pyrimidinone cores. These scaffolds are present in numerous drugs with a wide range of biological activities.

cluster_0 Logical Workflow for Heterocycle Synthesis This compound This compound Condensation Condensation This compound->Condensation Cyclization Cyclization Condensation->Cyclization Substituted Heterocycle Substituted Heterocycle Cyclization->Substituted Heterocycle

Caption: General workflow for the synthesis of heterocyclic compounds.

Precursor for Polyfunctional Molecules

The cyano and ester functionalities of this compound can be selectively transformed. For instance, the nitrile group can be reduced to a primary amine, which can then be used in the construction of more complex nitrogen-containing heterocycles or as a handle for further functionalization. The ester groups can be hydrolyzed and converted to amides or other carboxylic acid derivatives, further expanding the molecular diversity accessible from this starting material.

Conclusion

This compound is a promising and versatile building block in the synthesis of pharmaceutical intermediates. Its multiple reactive sites allow for the construction of complex molecular architectures, particularly heterocyclic systems that are central to the development of new therapeutic agents. The provided example of the synthesis of a glutethimide analog from a related compound illustrates a key synthetic strategy that can be applied to this compound. Further exploration of the reactivity of this compound is warranted to fully realize its potential in medicinal chemistry and drug discovery.

References

Diethyl 2-(2-cyanoethyl)malonate for RNA cleavage reagent synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Synthesis of a Macrocyclic Polyamino-Based RNA Cleavage Reagent from Diethyl 2-(2-cyanoethyl)malonate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic cleavage of RNA is a cornerstone of modern molecular biology and therapeutic development, underpinning technologies like antisense oligonucleotides (ASOs) and RNA interference (RNAi)[1][2][3]. The development of synthetic reagents capable of sequence-specific RNA hydrolysis is paramount for advancing these fields. This guide provides a detailed technical overview and a step-by-step protocol for the synthesis of a potent RNA cleavage agent based on a carbon-3-substituted 1,5,9-triazacyclododecane macrocycle. The synthesis originates from the versatile building block, this compound, a precursor that allows for the construction of a complex macrocyclic framework designed to coordinate metal ions and catalyze the cleavage of the RNA phosphodiester backbone[4][5]. This document details the underlying chemical principles, a comprehensive synthesis protocol, the mechanism of action, and critical safety considerations for researchers engaged in the development of novel RNA-targeting agents.

Foundational Principles: The Role of the Cyanoethyl Moiety in Nucleic Acid Chemistry

In the field of oligonucleotide synthesis, the β-cyanoethyl group is a ubiquitous and critical component, employed as a temporary protecting group for the phosphate backbone during solid-phase phosphoramidite chemistry[6][7][8]. Its primary function is to mask the reactive phosphite triester intermediate, preventing unwanted side reactions during the sequential addition of nucleotide monomers[7][9].

The selection of the β-cyanoethyl group is strategic, rooted in its unique chemical lability. It remains stable throughout the acid-catalyzed detritylation steps and the oxidative conditions of the synthesis cycle[7]. However, it is readily removed under mild basic conditions, typically using aqueous ammonia, through a β-elimination reaction[8][10]. This deprotection step is efficient and crucial for yielding the natural phosphodiester backbone of the final oligonucleotide.

Scientist's Note: The deprotection process generates acrylonitrile as a byproduct. This is a critical consideration, as acrylonitrile is a reactive Michael acceptor that can potentially modify the nucleobases of the synthesized oligonucleotide, leading to undesired side products if the deprotection conditions are not carefully controlled[11][12]. The optional, separate removal of the β-cyanoethyl groups before the main alkaline deprotection can mitigate the formation of these adducts[11]. This dual role of the cyanoethyl group—as a protecting group in standard synthesis and as a structural component in the precursor for our cleavage agent—highlights its versatility in nucleic acid chemistry.

This compound: A Versatile Precursor for Macrocycle Synthesis

While the cyanoethyl group is known for its role in phosphate protection, this compound serves a different, more architectural purpose in this context. It is not the cleavage agent itself but a key starting material for building complex macrocyclic structures[4]. Specifically, it is utilized in the synthesis of carbon-3-substituted 1,5,9-triazacyclododecanes, which are highly effective RNA cleavage agents suitable for tethering to oligonucleotides[4][5].

The malonate portion of the molecule provides an acidic α-hydrogen, making it an excellent nucleophile for Michael additions and subsequent cyclization reactions[13][14]. The cyanoethyl arm provides the necessary carbon chain length and a functional group (the nitrile) that can be reduced to a primary amine, a key component of the final polyamine macrocycle. This strategic combination of functional groups within a single molecule makes this compound an efficient precursor for the target cleavage agent.

Detailed Synthesis Protocol: From Malonate to Macrocyclic Cleavage Agent

This protocol is adapted from established methodologies for the synthesis of C-3 substituted 1,5,9-triazacyclododecane derivatives[4]. It involves a multi-step process beginning with the modification of this compound and culminating in a macrocyclization reaction.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )CAS NumberSupplier Example
This compound213.2317216-62-5Sigma-Aldrich
N-(2-bromoethyl)phthalimide254.08574-98-1TCI Chemicals
Sodium Ethoxide (NaOEt)68.05141-52-6Sigma-Aldrich
Diethylenetriamine103.17111-40-0Sigma-Aldrich
Borane-tetrahydrofuran complex (BH₃·THF)85.94 (complex)14044-65-6Sigma-Aldrich
Absolute Ethanol46.0764-17-5Fisher Scientific
Toluene92.14108-88-3Fisher Scientific
Hydrochloric Acid (HCl)36.467647-01-0VWR
Sodium Hydroxide (NaOH)40.001310-73-2VWR

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Alkylation cluster_stage2 Stage 2: Reductive Amination & Cyclization cluster_stage3 Stage 3: Reduction & Deprotection s1_start This compound s1_reagent + N-(2-bromoethyl)phthalimide + NaOEt / EtOH s1_start->s1_reagent s1_product Phthalimido-alkylated Malonate s1_reagent->s1_product s2_reagent + Diethylenetriamine (High Dilution) s1_product->s2_reagent s2_product Intermediate Amide s2_reagent->s2_product s3_reagent1 + BH₃·THF (Reduction) s2_product->s3_reagent1 s3_reagent2 + Hydrazine (Deprotection) s3_reagent1->s3_reagent2 s3_product Final Macrocyclic Cleavage Agent s3_reagent2->s3_product

Caption: High-level workflow for the synthesis of the macrocyclic cleavage agent.

Step-by-Step Procedure

Stage 1: Alkylation of this compound

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • To this solution, add this compound (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate[14].

  • Add a solution of N-(2-bromoethyl)phthalimide (1.05 eq) in anhydrous ethanol dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product (diethyl 2-(2-cyanoethyl)-2-(2-phthalimidoethyl)malonate) by column chromatography on silica gel.

Scientist's Note: The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of the malonate, forming a nucleophilic enolate that readily attacks the electrophilic bromoalkane[14]. The phthalimide group serves as a robust protecting group for the primary amine that will eventually be incorporated into the macrocycle.

Stage 2: Reductive Amination and Macrocyclization

  • Dissolve the purified product from Stage 1 (1.0 eq) in a large volume of a high-boiling point solvent like toluene.

  • In a separate vessel, dissolve diethylenetriamine (1.0 eq) in the same solvent.

  • Using a syringe pump, add both solutions simultaneously and at a very slow rate (e.g., over 8-12 hours) to a larger volume of refluxing toluene. This high-dilution technique is critical to favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue to reflux the mixture for an additional 24 hours.

  • Cool the reaction and remove the solvent under reduced pressure to yield the crude cyclized intermediate.

Stage 3: Reduction of Amides and Nitrile & Phthalimide Deprotection

  • Carefully dissolve the crude product from Stage 2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF) (excess, e.g., 5-10 eq) dropwise. This will reduce both the amide bonds of the cyclized structure and the nitrile group to primary amines.

  • Allow the reaction to stir at room temperature for 24 hours, followed by refluxing for another 24 hours.

  • Quench the reaction cautiously by the slow addition of 6M HCl at 0 °C. Remove the THF under reduced pressure and then reflux the aqueous acidic solution for 4 hours to hydrolyze the borane-amine complexes.

  • Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., chloroform).

  • To remove the phthalimide protecting group, dissolve the product in ethanol and add hydrazine hydrate. Reflux for 12 hours.

  • Filter the reaction mixture to remove the phthalhydrazide precipitate and concentrate the filtrate.

  • Purify the final product, the C-3 substituted 1,5,9-triazacyclododecane, by recrystallization or column chromatography.

Mechanism of RNA Cleavage & Rationale

The synthesized macrocyclic polyamine is not the active cleavage species itself but acts as a powerful chelator for divalent metal ions, such as Zn²⁺, Cu²⁺, or Eu³⁺. The resulting metal complex is the true catalyst for RNA hydrolysis.

RNA_Cleavage_Mechanism cluster_complex Catalytic Complex cluster_rna RNA Substrate cluster_action Cleavage Action CleavageAgent Substituted 1,5,9-Triazacyclododecane MetalIon Metal Ion (e.g., Zn²⁺) CleavageAgent->MetalIon Chelation RNA RNA Phosphodiester Backbone MetalIon->RNA 1. Binding & Activation Activation Lewis acid activation of phosphorus by Metal Attack 2'-OH nucleophilic attack on phosphorus Activation->Attack 2. Facilitation Cleavage Backbone Cleavage (Transesterification) Attack->Cleavage 3. Resolution

Caption: Mechanism of metal-catalyzed RNA phosphodiester bond cleavage.

The mechanism proceeds as follows:

  • Coordination: The triazacyclododecane ligand coordinates with a metal ion, creating a stable complex.

  • Binding & Activation: This metal complex binds to the RNA backbone. The metal ion acts as a Lewis acid, withdrawing electron density from the phosphodiester linkage and making the phosphorus atom more electrophilic.

  • Nucleophilic Attack: The metal complex also helps to deprotonate the adjacent 2'-hydroxyl group of the ribose sugar, increasing its nucleophilicity. This activated 2'-OH then attacks the electrophilic phosphorus atom.

  • Cleavage: This intramolecular attack results in the transesterification of the phosphodiester bond, leading to its cleavage and the formation of a 2',3'-cyclic phosphate and a new 5'-hydroxyl terminus[15].

The rationale for this complex synthesis is to create a robust, artificial ribonuclease that can be tethered to a DNA or modified RNA oligonucleotide for sequence-specific targeting of an RNA molecule[4].

Safety and Handling Precautions

This compound:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled[16]. Causes skin and serious eye irritation[16].

  • Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles[17]. Avoid breathing vapors or mists[16].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[17].

Other Reagents:

  • Borane-THF: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Sodium Ethoxide: Corrosive and reacts with moisture. Handle in a dry environment.

  • Hydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Byproducts:

  • Acrylonitrile: The β-elimination of the cyanoethyl group during certain reaction steps can produce acrylonitrile, a toxic and carcinogenic compound[12]. Ensure all reactions are well-ventilated, and waste is disposed of according to institutional guidelines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of sophisticated RNA cleavage agents. The protocol detailed herein provides a pathway to construct a C-3 substituted 1,5,9-triazacyclododecane, a macrocyclic platform that functions as an artificial ribonuclease upon complexation with a metal ion. By tethering this catalytic moiety to sequence-specific oligonucleotides, researchers can develop powerful tools for RNA manipulation, which has profound implications for gene function studies, diagnostics, and the development of next-generation RNA-targeted therapeutics[1][18]. The successful execution of this synthesis requires careful attention to reaction conditions, particularly high-dilution techniques, and strict adherence to safety protocols.

References

Application Note: A Comprehensive Guide to the Purification of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides detailed protocols and expert insights into the purification of Diethyl 2-(2-cyanoethyl)malonate. Acknowledging that this compound is a liquid at ambient temperatures, this document addresses the initial query regarding recrystallization by clarifying its application to a common solid impurity, Diethyl bis(2-cyanoethyl)malonate. The core of this application note is dedicated to the scientifically appropriate purification methodologies for the target liquid compound: vacuum distillation and column chromatography. Each protocol is presented with a step-by-step guide, elucidating the scientific principles behind the chosen procedures to ensure both purity and yield.

Introduction: Understanding the Purification Challenge

This compound is a versatile intermediate in organic synthesis, notably in the preparation of heterocyclic compounds and other complex molecular architectures.[1] Its synthesis, typically achieved through a Michael addition of diethyl malonate to acrylonitrile, often results in a crude product containing unreacted starting materials and a significant by-product, Diethyl bis(2-cyanoethyl)malonate.[2]

A critical point of consideration is the physical state of these compounds:

  • This compound (the target compound): A colorless to light yellow liquid at room temperature.[3]

  • Diethyl bis(2-cyanoethyl)malonate (a major by-product): A white crystalline solid.[4]

  • Diethyl malonate (starting material): A colorless liquid.

The initial query for a recrystallization protocol for this compound highlights a common point of confusion. Recrystallization is a purification technique fundamentally designed for solid compounds.[5] Therefore, this guide will first address the purification of the solid by-product, Diethyl bis(2-cyanoethyl)malonate, by recrystallization, as this is a likely scenario encountered by researchers. Subsequently, this note will provide detailed protocols for the appropriate purification of the liquid target compound.

Purification of the Solid By-Product: Diethyl bis(2-cyanoethyl)malonate by Recrystallization

In instances where the synthesis has inadvertently favored the formation of the bis-adduct, or when this solid is the desired product, recrystallization is an effective purification method.[2] The principle of recrystallization lies in the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[5]

Rationale for Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at its boiling point.[3] For Diethyl bis(2-cyanoethyl)malonate, a moderately polar compound, solvents such as isopropyl ether or ethanol-water mixtures are often effective.[2] Isopropyl ether, in particular, has been reported to yield good recovery for similar malonate derivatives.[2]

Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude solid Diethyl bis(2-cyanoethyl)malonate. To this, add a minimal amount of the selected recrystallization solvent (e.g., isopropyl ether).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can be verified by melting point analysis; the purified product should exhibit a sharp melting point around 60-63 °C.[4]

Purification of Liquid this compound

For the target liquid compound, two primary methods of purification are recommended: vacuum distillation and column chromatography. The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the available equipment.

Method 1: Vacuum Distillation

Vacuum distillation is a highly effective technique for purifying liquids, especially those with high boiling points, as it allows for distillation at a lower temperature, thereby preventing decomposition.[8]

Key Parameters for this compound:

Property Value Source
Boiling Point 115-118 °C at 2 mmHg [9]
Molecular Weight 213.23 g/mol

| Density | 1.078 g/mL at 25 °C |[9] |

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.

  • Charging the Flask: Charge the distillation flask with the crude this compound. It is advisable not to fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Gradually apply vacuum to the system. Monitor the pressure using a manometer.

  • Heating and Distillation: Once the desired pressure (around 2 mmHg) is achieved, begin to heat the distillation flask gently.

  • Fraction Collection: Collect the distillate fractions. The main fraction containing the purified this compound should be collected at a stable temperature of 115-118 °C at 2 mmHg.[9]

  • Analysis: The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase.[10] This method is particularly useful for small-scale purifications or when impurities have boiling points close to that of the target compound.

Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a suitable stationary phase for the purification of moderately polar compounds like this compound.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A solvent system of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 for the target compound is often ideal).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified liquid product.

Visualization of Purification Workflows

Recrystallization_Workflow cluster_recrystallization Recrystallization of Diethyl bis(2-cyanoethyl)malonate Crude_Solid Crude Solid Dissolution Dissolve in Minimal Hot Solvent Crude_Solid->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Solid Pure Solid Product Drying->Pure_Solid

Caption: Workflow for the purification of Diethyl bis(2-cyanoethyl)malonate by recrystallization.

Liquid_Purification_Workflow cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography Crude_Liquid Crude Liquid This compound Distillation Vacuum Distillation (115-118 °C @ 2 mmHg) Crude_Liquid->Distillation Chromatography Silica Gel Column (Hexane/Ethyl Acetate) Crude_Liquid->Chromatography Pure_Liquid_Distillate Pure Liquid Product Distillation->Pure_Liquid_Distillate Pure_Liquid_Eluent Pure Liquid Product Chromatography->Pure_Liquid_Eluent

Caption: Recommended purification workflows for liquid this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The purification of this compound requires a clear understanding of its physical properties and the nature of potential impurities. While recrystallization is not a suitable method for this liquid compound, it is a valuable technique for purifying the common solid by-product, Diethyl bis(2-cyanoethyl)malonate. For the target liquid compound, vacuum distillation and column chromatography are the recommended methods of choice. The detailed protocols provided in this application note offer a robust framework for researchers to achieve high purity of this compound, a critical step in many synthetic endeavors.

References

Application Notes and Protocols for the Purification of Diethyl 2-(2-cyanoethyl)malonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Diethyl 2-(2-cyanoethyl)malonate from a crude reaction mixture using silica gel column chromatography. This compound is a valuable intermediate in organic synthesis, and its purity is crucial for subsequent reactions. The protocol herein is designed to separate the desired mono-adduct from common impurities such as unreacted diethyl malonate and the di-substituted by-product, Diethyl bis(2-cyanoethyl)malonate, based on their differential polarities.

Introduction

This compound is synthesized via the Michael addition of diethyl malonate to acrylonitrile. The reaction mixture typically contains the starting material, the desired product, and a di-adduct by-product. Due to the presence of a polar cyano group and two ester functionalities, this compound is a moderately polar compound. This polarity allows for effective separation from the less polar diethyl malonate and the more polar Diethyl bis(2-cyanoethyl)malonate using normal-phase column chromatography on silica gel.

Compound Properties and Elution Profile

The successful separation of this compound relies on the polarity differences between the components of the crude mixture. The elution order from a silica gel column with a non-polar to polar solvent gradient is expected to be:

  • Diethyl malonate (least polar)

  • This compound (target compound, intermediate polarity)

  • Diethyl bis(2-cyanoethyl)malonate (most polar)

A summary of the key physical properties of these compounds is presented in Table 1.

Table 1: Physical Properties of Compounds in the Crude Mixture

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Polarity
Diethyl malonateC₇H₁₂O₄160.171991.055Least Polar
This compoundC₁₀H₁₅NO₄213.23115-118 (at 2 mmHg)1.078Moderately Polar
Diethyl bis(2-cyanoethyl)malonateC₁₃H₁₈N₂O₄266.29174-176 (at 0.5 mmHg)Not readily availableMost Polar

Experimental Protocol: Column Chromatography

This protocol details the steps for purifying this compound using silica gel column chromatography with a gradient elution system.

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

Preliminary Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. This will help visualize the separation and determine the appropriate starting polarity for the gradient elution.

  • Prepare several eluent mixtures of hexane and ethyl acetate with increasing polarity (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

  • Dissolve a small amount of the crude mixture in a volatile solvent (e.g., dichloromethane).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in the different eluent mixtures.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal starting solvent system for the column should give the target compound, this compound, an Rf value of approximately 0.2-0.3.

Column Preparation
  • Securely clamp a glass chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Carefully add the solution to the top of the column using a pipette, allowing it to absorb into the sand layer.

  • Dry Loading: Dissolve the crude mixture in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples that are not very soluble in the initial eluent.

Elution and Fraction Collection
  • Begin the elution with the starting solvent system determined by TLC (e.g., Hexane:Ethyl Acetate 9:1).

  • Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL) in labeled tubes.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is outlined in Table 2. The exact gradient may need to be adjusted based on the TLC analysis of the collected fractions.

  • Monitor the separation by performing TLC on the collected fractions.

Table 2: Suggested Gradient Elution Profile

StepSolvent System (Hexane:Ethyl Acetate, v/v)Volume (Column Volumes)Compound Expected to Elute
19:12-3Diethyl malonate
28:23-4This compound
37:32-3This compound / transition
41:12-3Diethyl bis(2-cyanoethyl)malonate
Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product as a liquid.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, FT-IR, and GC-MS.

Visualization of the Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis to Determine Eluent Column_Packing Column Packing with Silica Gel Slurry TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Gradient_Elution Gradient Elution with Hexane:Ethyl Acetate Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Fraction_TLC TLC Analysis of Collected Fractions Fraction_Collection->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions Solvent_Removal Solvent Removal via Rotary Evaporation Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Crude_Mixture Crude Reaction Mixture Crude_Mixture->TLC_Analysis Method_Development cluster_understanding Understanding the Mixture cluster_method_selection Method Selection cluster_optimization Optimization cluster_execution Execution and Analysis Identify_Components Identify Components: - Diethyl malonate - Target Product - Di-adduct Assess_Polarity Assess Relative Polarities Identify_Components->Assess_Polarity Choose_Stationary_Phase Choose Stationary Phase: Silica Gel (Polar) Assess_Polarity->Choose_Stationary_Phase Choose_Mobile_Phase Choose Mobile Phase: Non-polar to Polar Gradient (Hexane:Ethyl Acetate) Assess_Polarity->Choose_Mobile_Phase TLC_Optimization TLC to Optimize Solvent Ratios Choose_Mobile_Phase->TLC_Optimization Gradient_Design Design Gradient Profile TLC_Optimization->Gradient_Design Perform_Chromatography Perform Column Chromatography Gradient_Design->Perform_Chromatography Monitor_and_Isolate Monitor Fractions by TLC and Isolate Product Perform_Chromatography->Monitor_and_Isolate

Application Notes and Protocols for the Hydrolysis and Decarboxylation of Diethyl 2-(2-cyanoethyl)malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the hydrolysis and subsequent decarboxylation of diethyl 2-(2-cyanoethyl)malonate and its derivatives. This synthetic sequence is a cornerstone in the preparation of substituted γ-aminobutyric acid (GABA) analogues and other valuable intermediates in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies in organic synthesis, offering a framework for the efficient conversion of these malonic ester derivatives.

Introduction

This compound is a versatile starting material due to its multiple reactive sites. The malonic ester moiety can be readily hydrolyzed to a dicarboxylic acid, which can then be decarboxylated to yield a monocarboxylic acid. The cyano group can also be further transformed, for instance, by reduction to an amine, providing a route to important compounds like GABA. The careful control of reaction conditions is crucial to achieve the desired outcome, as harsh conditions can lead to simultaneous hydrolysis and decarboxylation, or undesired side reactions.

Reaction Pathways

The hydrolysis and decarboxylation of this compound derivatives typically proceed through two main pathways: a stepwise process involving the isolation of the intermediate dicarboxylic acid, or a one-pot procedure where both transformations occur sequentially.

Reaction_Pathways cluster_stepwise Stepwise Pathway A This compound B 2-(2-Cyanoethyl)malonic Acid (Dicarboxylic Acid Intermediate) A->B  Hydrolysis  (Acid or Base Catalyzed) C 4-Cyanobutanoic Acid (Monocarboxylic Acid) A->C  Simultaneous Hydrolysis  and Decarboxylation  (Vigorous Conditions) B->C  Decarboxylation  (Heat)

Caption: Reaction pathways for the conversion of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformation steps. Please note that yields are highly dependent on the specific substrate and reaction scale.

TransformationReagents and ConditionsSolventTemperatureTimeTypical Yield
Hydrolysis to Dicarboxylic Acid 1. KOH (2.2 eq) 2. HCl (to pH 1)Ethanol/WaterReflux2 hours85-95%
Decarboxylation of Dicarboxylic Acid HeatNeat or high-boiling solvent150-180 °C1-3 hours70-85%
One-Pot Hydrolysis & Decarboxylation Concentrated HClWaterReflux4-8 hours60-75%

Experimental Protocols

Protocol 1: Stepwise Hydrolysis to 2-(2-Cyanoethyl)malonic Acid

This protocol describes the basic hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.2 eq) in water.

  • Heat the mixture to reflux with stirring for 2 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in a minimal amount of water and cool the solution in an ice bath.

  • Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1.

  • A white precipitate of 2-(2-cyanoethyl)malonic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Hydrolysis_Workflow cluster_workflow Workflow for Stepwise Hydrolysis start Start: Diethyl 2-(2-cyanoethyl)malonate dissolve Dissolve in Ethanol start->dissolve add_koh Add Aqueous KOH dissolve->add_koh reflux Reflux for 2 hours add_koh->reflux remove_etoh Remove Ethanol (Reduced Pressure) reflux->remove_etoh dissolve_h2o Dissolve Residue in Water remove_etoh->dissolve_h2o acidify Acidify with HCl to pH 1 dissolve_h2o->acidify precipitate Precipitation of Dicarboxylic Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end End: 2-(2-Cyanoethyl)malonic Acid filter_dry->end OnePot_Workflow cluster_workflow Workflow for One-Pot Hydrolysis and Decarboxylation start Start: Diethyl 2-(2-cyanoethyl)malonate add_hcl Add 6M HCl start->add_hcl reflux Reflux for 4-8 hours add_hcl->reflux cool Cool to Room Temperature reflux->cool extract Extract with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate end End: 4-Cyanobutanoic Acid concentrate->end

Application Notes & Protocols: Selective Mono-alkylation of Diethyl Malonate via the Enolate of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The malonic ester synthesis is a cornerstone reaction in organic chemistry for the synthesis of carboxylic acids. A significant challenge in this synthesis is achieving selective mono-alkylation, as the mono-alkylated product is often more nucleophilic than the starting diethyl malonate, leading to undesired di-alkylation.[1] To circumvent this, one of the acidic α-hydrogens can be replaced with a temporary protecting group. The 2-cyanoethyl group serves as an effective masking group, allowing for the clean formation of a mono-alkylated product.[1]

This document provides a detailed protocol for the selective mono-alkylation of diethyl malonate. The process involves three key stages:

  • Cyanoethylation: Introduction of the 2-cyanoethyl protecting group onto diethyl malonate via a Michael addition reaction.[2][3][4]

  • Alkylation: Deprotonation of the resulting diethyl 2-(2-cyanoethyl)malonate to form a resonance-stabilized enolate, followed by nucleophilic substitution with an alkyl halide.[5][6]

  • Deprotection & Decarboxylation: Removal of the 2-cyanoethyl group and subsequent hydrolysis and decarboxylation to yield the final mono-substituted carboxylic acid.[5][7]

This method offers a robust and high-yielding pathway to synthesize a variety of mono-substituted acetic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science.[2][8][9]

Overall Synthetic Pathway

The multi-step synthesis transforms diethyl malonate into a mono-alkylated carboxylic acid, leveraging the 2-cyanoethyl group to ensure selectivity.

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection & Decarboxylation A Diethyl Malonate B This compound A->B + Acrylonitrile (Base Catalyst) C Enolate Intermediate B->C + Base (e.g., NaOEt) D Alkylated Malonate C->D + Alkyl Halide (R-X) E Mono-alkylated Malonic Acid D->E + Strong Base (e.g., DBU) + H3O+, Heat F Final Product: Mono-substituted Acetic Acid E->F - CO2

Caption: Workflow for selective mono-alkylation of diethyl malonate.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the Michael addition of acrylonitrile to diethyl malonate. Note that this procedure, if run with two equivalents of acrylonitrile, produces the di-substituted product. For the mono-substituted product, stoichiometric control is essential.

Materials:

  • Diethyl malonate

  • Acrylonitrile (1 equivalent)

  • Triton B (40% solution in methanol) as a base catalyst[2][3]

  • 1,4-Dioxane (solvent)[2][3]

  • Concentrated Hydrochloric Acid

  • Ice-water

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a cooling bath, dissolve diethyl malonate (0.5 mol) in 100 g of 1,4-dioxane.[2]

  • Add the Triton B solution (5 g of 40% solution) to the reaction mixture.[2]

  • Cool the mixture and add acrylonitrile (0.5 mol) dropwise over 30 minutes, maintaining the temperature between 30-40°C. The reaction is highly exothermic.[2]

  • After the addition is complete, stir the reaction mixture at room temperature overnight to ensure completion.

  • Pour the reaction mixture into a beaker containing 600 mL of ice-water and 5 mL of concentrated hydrochloric acid to neutralize the catalyst.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Summary (for the related di-substituted product): The synthesis of the di-substituted product, diethyl bis(2-cyanoethyl)malonate, is reported to be high-yielding.[4]

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₄[3]
Molecular Weight 266.29 g/mol [3]
Appearance White crystalline solid[3]
Melting Point 60-63 °C[3]
Boiling Point 174-176 °C at 0.5 mmHg[3]
FT-IR (cm⁻¹) ~2240 (C≡N), ~1730 (C=O)[3]
Protocol 2: Alkylation of this compound Enolate

This protocol details the formation of the enolate and its subsequent reaction with an alkyl halide.[5][6]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or other suitable base

  • Absolute Ethanol (solvent)

  • Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)

  • Glacial acetic acid

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred sodium ethoxide solution, add this compound (1 equivalent) dropwise at room temperature. Stir for 1 hour to ensure complete formation of the enolate.[6]

  • Add the alkyl halide (1.1 equivalents) to the enolate solution. The reaction may be exothermic. If necessary, use a cooling bath to maintain the temperature.

  • Reflux the reaction mixture for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkylated product.

  • Purify by column chromatography or vacuum distillation.

Alkylation Reaction Mechanism:

G start This compound enolate Resonance-Stabilized Enolate start->enolate + Base (EtO⁻) - EtOH product Alkylated Product enolate->product + Alkyl Halide (R-X) (SN2 Reaction)

Caption: Key steps in the alkylation of the malonate derivative.

Protocol 3: Deprotection and Decarboxylation

This final stage removes the cyanoethyl group, hydrolyzes the esters, and decarboxylates the resulting malonic acid to yield the final product.

Materials:

  • Alkylated malonate from Protocol 2

  • 1,8-Diazabicycloundec-7-ene (DBU) for deprotection[7]

  • Acetonitrile (ACN)

  • Aqueous Hydrochloric Acid (e.g., 6M HCl)

Procedure:

  • Deprotection (Removal of Cyanoethyl Group):

    • Dissolve the alkylated malonate in acetonitrile.

    • Add a solution of DBU in acetonitrile (e.g., 10% DBU v/v).[7]

    • Stir the mixture at room temperature for 15-30 minutes.[7] Monitor the reaction by TLC. The removal of the cyanoethyl group results in the formation of acrylonitrile as a byproduct.

    • Once deprotection is complete, remove the solvent and excess DBU under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the crude deprotected product, add aqueous hydrochloric acid.

    • Heat the mixture to reflux for several hours until the evolution of CO₂ ceases.[5][6] This step hydrolyzes both ester groups and induces decarboxylation of the resulting β-diacid.[10]

    • Cool the reaction mixture and extract the final carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic extract, remove the solvent, and purify the final product, typically by recrystallization or distillation.

Applications in Drug Development

The malonic ester synthesis is a versatile and powerful tool for constructing complex molecular architectures.[8][9] The mono-alkylated products derived from this protocol are key precursors for:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Synthesis of ibuprofen and related compounds often involves substituted acetic acid derivatives.

  • Barbiturates: Diethyl malonate and its derivatives are classical starting materials for the synthesis of barbiturate drugs.[8]

  • Anticonvulsants: The synthesis of various anticonvulsant agents relies on intermediates produced through malonic ester chemistry.

  • Amino Acids: This pathway can be adapted for the synthesis of various α-amino acids.

The ability to selectively introduce a single alkyl substituent with high precision makes this cyanoethyl-protected malonate strategy particularly valuable for creating specific target molecules in drug discovery and development.[9]

References

Synthesis of Carbon-3-Substituted 1,5,9-Triazacyclododecanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbon-3-substituted 1,5,9-triazacyclododecanes. These macrocyclic compounds are of significant interest in the fields of medicinal chemistry and drug development due to their potential as chelating agents, catalysts, and scaffolds for bioactive molecules. The substitution at the C3 position allows for the introduction of various functional groups, enabling the modulation of their biological activity and pharmacokinetic properties.

Application Notes

Carbon-3-substituted 1,5,9-triazacyclododecanes serve as versatile platforms for a range of biomedical applications. The strategic placement of a substituent on the carbon backbone, rather than the nitrogen atoms, preserves the coordination properties of the triazamacrocycle while allowing for the attachment of reporter groups, targeting moieties, or pharmacophores.

One notable application is in the development of agents for RNA cleavage. By attaching a reactive functional group at the C3 position, these molecules can be designed to selectively bind to and cleave RNA sequences, a mechanism of interest for antiviral and anticancer therapies. The 1,5,9-triazacyclododecane core can be further modified for tethering to oligonucleotides, thereby directing the RNA-cleaving moiety to a specific target sequence.

Furthermore, the ability of the 1,5,9-triazacyclododecane scaffold to form stable complexes with various metal ions makes C3-substituted derivatives promising candidates for the development of diagnostic imaging agents and radiopharmaceuticals. The substituent at the C3 position can be used to tune the in vivo distribution and clearance of these metal complexes.

Synthetic Strategies

Two primary synthetic routes for the preparation of C3-substituted 1,5,9-triazacyclododecanes have been established, starting from readily available precursors: diethyl 2-(2-cyanoethyl)malonate and glycerol.[1] Both methods involve a key cyclization step to form the 12-membered ring.

The general workflow for these syntheses can be visualized as a multi-step process involving the construction of a linear precursor containing the desired C3-substituent, followed by a cyclization reaction to form the macrocycle. Subsequent deprotection or modification steps yield the final target compound.

G cluster_0 Route A: From this compound cluster_1 Route B: From Glycerol A1 This compound A2 Reduction of Nitrile A1->A2 A3 Tosylation of Amines A2->A3 A4 Cyclization A3->A4 A5 Hydrolysis of Orthoamide A4->A5 A6 Final Product A A5->A6 B1 Glycerol B2 Functional Group Transformations B1->B2 B3 Introduction of Amino Groups & Tosylation B2->B3 B4 Cyclization B3->B4 B5 Hydrolysis of Orthoamide B4->B5 B6 Final Product B B5->B6

Caption: General synthetic workflows for C3-substituted 1,5,9-triazacyclododecanes.

Experimental Protocols

The following are detailed protocols for the synthesis of a C3-substituted 1,5,9-triazacyclododecane, specifically 3-(3-aminopropyl)-1,5,9-triazacyclododecane, adapted from the literature.[1]

Route A: Starting from this compound

Step 1: Synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate

This initial step is a well-established Michael addition.

  • Materials: Diethyl malonate, acrylonitrile, 1,4-dioxane, Triton B (40% in methanol), concentrated hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in 1,4-dioxane.

    • Add Triton B (catalytic amount) to the solution.

    • Add acrylonitrile (2.2 eq) dropwise to the solution over 30 minutes, maintaining the temperature between 30-40 °C using a water bath.

    • After the addition is complete, stir the reaction mixture overnight at room temperature.

    • Pour the reaction mixture into a beaker containing ice-water and a small amount of concentrated hydrochloric acid to precipitate the product.

    • Collect the white precipitate by filtration and wash with water. The crude product can be used in the next step without further purification.

Step 2: Reduction of Dinitrile to Diamine

  • Materials: Diethyl 2,2-bis(2-cyanoethyl)malonate, reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation), anhydrous solvent (e.g., THF or ethanol).

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (excess, e.g., 4-5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve diethyl 2,2-bis(2-cyanoethyl)malonate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine.

Step 3: Tosylation of the Diamine and the Third Amino Group

  • Materials: Crude diamine from Step 2, a suitable N-protected 3-aminopropanal or equivalent, tosyl chloride, pyridine or triethylamine, dichloromethane (DCM).

  • Procedure: This step involves a multi-step sequence of reductive amination followed by tosylation. A more direct approach involves the tosylation of a commercially available or synthesized triamine precursor. For the purpose of this protocol, we will assume the formation of the linear tritosylated precursor.

    • The linear triamine is dissolved in pyridine or DCM with triethylamine.

    • The solution is cooled to 0 °C, and tosyl chloride (3.3 eq) is added portion-wise.

    • The reaction is stirred at room temperature overnight.

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., DCM or ethyl acetate).

    • The organic layer is washed with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 4: Cyclization to form the Tosylated Macrocycle

  • Materials: Linear tritosylated precursor, a strong non-nucleophilic base (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)), and a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve the linear tritosylated precursor in the chosen solvent under high dilution conditions to favor intramolecular cyclization.

    • Add TBD (1.1 eq) to the solution.

    • The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours to days, monitoring the reaction by TLC or LC-MS.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in an organic solvent and washed with water to remove the base.

    • The organic layer is dried and concentrated, and the product is purified by column chromatography. This step may initially form a guanidinium salt which is then reduced in situ to an orthoamide.

Step 5: Detosylation and Hydrolysis of the Orthoamide

  • Materials: Tosylated macrocycle (orthoamide intermediate), strong acid (e.g., concentrated H₂SO₄ or HBr in acetic acid), phenol (as a scavenger).

  • Procedure:

    • The tosylated macrocycle is treated with a strong acid at elevated temperatures.

    • The acid-catalyzed hydrolysis of the orthoamide and the removal of the tosyl protecting groups occur concurrently.

    • After the reaction is complete, the mixture is cooled and carefully diluted with water.

    • The aqueous solution is washed with an organic solvent to remove tosyl-related byproducts.

    • The aqueous layer is basified to a high pH with a strong base (e.g., NaOH) to deprotonate the amine hydrochlorides.

    • The final product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the 3-(3-aminopropyl)-1,5,9-triazacyclododecane.

Route B: Starting from Glycerol

This route offers an alternative pathway utilizing a different starting material.[1] The initial steps involve the conversion of glycerol into a suitable intermediate containing the necessary carbon framework and functional groups for the subsequent introduction of nitrogen atoms and cyclization. The latter stages of the synthesis, including the cyclization of a ditosylate precursor and the hydrolysis of the resulting orthoamide, are analogous to Route A.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of C3-substituted 1,5,9-triazacyclododecanes. Please note that yields can vary depending on the specific substrate and reaction conditions.

StepStarting MaterialProductTypical Yield (%)
Route A
Michael AdditionDiethyl malonateDiethyl 2,2-bis(2-cyanoethyl)malonate>95
Reduction of DinitrileDiethyl 2,2-bis(2-cyanoethyl)malonateCorresponding diamine60-80
Cyclization (from linear tritosylamide)Linear tritosylamide precursorTosylated macrocyclic orthoamide30-50
Detosylation and HydrolysisTosylated macrocyclic orthoamide3-Substituted 1,5,9-triazacyclododecane50-70
Route B
Conversion of Glycerol to DitosylateGlycerolLinear ditosylate precursor40-60 (multi-step)
Cyclization (from ditosylate)Linear ditosylate precursorTosylated macrocyclic orthoamide30-50
Detosylation and HydrolysisTosylated macrocyclic orthoamide3-Substituted 1,5,9-triazacyclododecane50-70

Note: The yields are indicative and should be optimized for specific derivatives.

Conclusion

The synthetic routes outlined provide a robust framework for the preparation of a variety of C3-substituted 1,5,9-triazacyclododecanes. These protocols can be adapted for the synthesis of derivatives with different C3-substituents, opening up possibilities for the development of novel therapeutic and diagnostic agents. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity of the final products.

References

Application Notes: Synthesis of a Luminescent and Thermally Stable Zinc Coordination Polymer Using Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a three-dimensional zinc coordination polymer with a diamond-like network structure. The synthesis utilizes Diethyl 2-(2-cyanoethyl)malonate as a precursor for the in situ generation of the bridging ligand, 1H-tetrazolate-5-butyric acid. The resulting coordination polymer, [Zn(tzb)]n (where H2tzb = 1H-tetrazolate-5-butyric acid), exhibits notable photoluminescence and high thermal stability, making it a material of interest for various applications in materials science.

Introduction

Coordination polymers, including metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and functionalities have led to applications in gas storage, catalysis, sensing, and drug delivery. This compound is a versatile organic building block that, through an in situ reaction, can be transformed into a tetrazolate-carboxylate ligand, a bifunctional linker ideal for constructing robust coordination networks.

This protocol details a hydrothermal synthesis method where this compound undergoes a cyclization reaction with sodium azide to form a tetrazole ring, followed by hydrolysis of the ester groups to yield the 1H-tetrazolate-5-butyrate (tzb²⁻) ligand. This ligand then coordinates with zinc(II) ions to form a 3D noninterpenetrating diamondoid network.[1]

Experimental Protocol

Synthesis of [Zn(tzb)]n Coordination Polymer

This procedure is adapted from the work of Wu M-F, et al.[2]

Materials:

  • This compound (C₁₀H₁₅NO₄)

  • Zinc chloride (ZnCl₂)

  • Sodium azide (NaN₃) - Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.

  • Sodium hydroxide (NaOH)

  • Distilled water

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • A mixture of ZnCl₂ (0.136 g, 1.0 mmol), this compound (0.213 g, 1.0 mmol), NaN₃ (0.195 g, 3.0 mmol), and NaOH (0.080 g, 2.0 mmol) is prepared.

  • The mixture is dissolved in 10 mL of distilled water.

  • The resulting solution is sealed in a 25 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated in an oven at 170 °C for 72 hours.

  • After 72 hours, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature over a period of 24 hours.

  • Colorless block-shaped crystals of the [Zn(tzb)]n coordination polymer are collected by filtration.

  • The crystals are washed with distilled water and ethanol.

  • The final product is dried in air.

Data Presentation

Table 1: Crystallographic Data for [Zn(tzb)]n

ParameterValue
Chemical FormulaC₅H₄N₄O₂Zn
Formula Weight233.50
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.336(2)
b (Å)10.119(3)
c (Å)9.049(3)
β (°)115.31(3)
Volume (ų)689.1(3)
Z4
Density (calculated) (g/cm³)2.251
Absorption Coefficient (mm⁻¹)3.877
F(000)464

Data obtained from single-crystal X-ray diffraction analysis.

Table 2: Selected Bond Lengths (Å) and Angles (°) for [Zn(tzb)]n

BondLength (Å)AngleDegrees (°)
Zn(1)-O(1)1.954(2)O(1)-Zn(1)-O(2)109.47(10)
Zn(1)-O(2)1.961(2)O(1)-Zn(1)-N(1)111.23(10)
Zn(1)-N(1)2.003(3)O(2)-Zn(1)-N(1)108.79(10)
Zn(1)-N(4)2.011(3)O(1)-Zn(1)-N(4)109.18(10)
O(2)-Zn(1)-N(4)109.20(10)
N(1)-Zn(1)-N(4)109.00(11)

These data confirm the tetrahedral coordination environment of the Zn(II) center.

Visualizations

experimental_workflow Experimental Workflow for [Zn(tzb)]n Synthesis cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_product Product Isolation Reactants ZnCl2 This compound NaN3 NaOH Dissolution Dissolve in Distilled Water Reactants->Dissolution Autoclave Seal in Teflon-lined Autoclave Dissolution->Autoclave Heating Heat at 170 °C for 72h Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Collect Crystals by Filtration Cooling->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Dry in Air Washing->Drying Final_Product [Zn(tzb)]n Crystals Drying->Final_Product

Caption: Experimental workflow for the synthesis of the [Zn(tzb)]n coordination polymer.

logical_relationship In Situ Ligand Formation and Coordination Malonate This compound Ligand 1H-tetrazolate-5-butyrate (tzb²⁻) (In Situ Generated) Malonate->Ligand [2+3] Cycloaddition Malonate->Ligand Hydrolysis Azide NaN3 Azide->Ligand Hydrolysis NaOH, H2O Hydrolysis->Ligand CP [Zn(tzb)]n Coordination Polymer (3D Diamondoid Network) Ligand->CP Zinc Zn²⁺ Zinc->CP

Caption: Logical relationship of the in situ ligand synthesis and coordination polymer formation.

Material Properties and Potential Applications

  • Photoluminescence: The [Zn(tzb)]n coordination polymer exhibits strong blue photoluminescence in the solid state at room temperature, with an emission maximum at approximately 455 nm when excited at 398 nm. This property suggests potential applications in sensing, optoelectronics, and bio-imaging. The luminescence is attributed to ligand-to-metal charge transfer.

  • Thermal Stability: Thermogravimetric analysis (TGA) shows that the framework of [Zn(tzb)]n is stable up to 450 °C in a nitrogen atmosphere. This high thermal stability is a desirable characteristic for applications that require robust materials, such as in catalysis or as supports for other functional molecules.

  • Potential for Further Research: The presence of the tetrazolate moiety, a known pharmacophore, opens avenues for investigating the potential biological activities of this coordination polymer. While not directly interacting with signaling pathways in a classical sense, the material could be explored for applications in drug delivery, where the controlled release of bioactive ligands or encapsulated drugs could be achieved. Further studies are warranted to explore its biocompatibility and potential interactions with biological systems. The porous nature of the framework could also be investigated for the selective adsorption and separation of small molecules.

References

Troubleshooting & Optimization

Low yield in Diethyl 2-(2-cyanoethyl)malonate synthesis and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 2-(2-cyanoethyl)malonate, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on causes of low yield and how to improve it.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?

Answer:

Low yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Recommended Solutions for Low Yield

Potential CauseRecommended Solutions
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Some protocols recommend stirring the reaction mixture overnight.[1] - Optimize Temperature: The reaction is exothermic; however, insufficient temperature can lead to an incomplete reaction. Maintain the temperature within the recommended range (e.g., 30-40°C) using a water bath to ensure a steady reaction rate without promoting side reactions.[2][3]
Catalyst Inactivity - Use Fresh Catalyst: Basic catalysts like Triton B can degrade over time. Ensure you are using a fresh bottle of the catalyst for optimal activity.[1] - Select Appropriate Catalyst: The choice of catalyst significantly impacts yield. While Triton B is common, other catalysts like L-proline have been used successfully.[4][5]
Poor Reagent Quality - Purify Starting Materials: Impurities in diethyl malonate or acrylonitrile can interfere with the reaction. Consider purifying the starting materials if their quality is questionable.[1] - Use Fresh Acrylonitrile: Acrylonitrile can polymerize upon storage. Using freshly distilled or inhibitor-free acrylonitrile can prevent this significant side reaction.[2]
Side Reactions - Control Acrylonitrile Addition: The primary side reaction is the polymerization of acrylonitrile, which is highly exothermic.[2] Add acrylonitrile dropwise over a period (e.g., 30 minutes) to control the reaction rate and temperature.[1][3] - Adjust Stoichiometry: To favor the mono-substituted product, this compound, use a molar excess of diethyl malonate relative to acrylonitrile.[2] This minimizes the formation of the di-substituted product, Diethyl bis(2-cyanoethyl)malonate.
Hydrolysis - Use Anhydrous Conditions: The presence of water can lead to the hydrolysis of the product. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] - Careful Work-up: During the work-up, prolonged exposure to harsh acidic or basic conditions can hydrolyze the cyano groups. Use dilute acid for quenching the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

The most common impurity is the di-alkylated product, Diethyl bis(2-cyanoethyl)malonate, which is formed when a second molecule of acrylonitrile reacts with the desired mono-substituted product.[2] Unreacted diethyl malonate can also be a significant impurity if the reaction does not go to completion.[1]

Q2: My product is an oil and will not solidify. What should I do?

An oily product is a common issue, often indicating the presence of impurities such as the di-substituted product or unreacted starting materials, which can depress the melting point.[1] It is recommended to proceed with purification. Vacuum distillation is a viable option for separating the desired mono-substituted product from higher-boiling impurities.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for separation.

Q4: What is the role of the basic catalyst in this reaction?

The synthesis of this compound is a Michael addition reaction, which is base-catalyzed.[2] The base deprotonates the diethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of acrylonitrile.

Data Presentation

Table 1: Comparison of Catalytic Systems for Cyanoethylation of Diethyl Malonate

CatalystSolventReaction TimeTemperatureYield (%)Reference
Triton B1,4-DioxaneOvernight30-40°C100% (crude, di-substituted)[3][5]
L-prolinePyridine48 hours35°C74.1%[4][5]

Note: The 100% yield with Triton B is for the crude Diethyl bis(2-cyanoethyl)malonate. The reaction conditions can be adapted to favor the mono-substituted product.

Experimental Protocols

Method 1: L-proline Catalyzed Synthesis of this compound

This protocol is optimized for the synthesis of the mono-substituted product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (0.1 mol) in pyridine.

  • Catalyst Addition: Add L-proline (0.04 mol) to the solution.

  • Acrylonitrile Addition: While stirring, add acrylonitrile (0.12 mol) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction temperature at 35°C and stir for 48 hours.

  • Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as vacuum distillation to achieve a reported yield of 74.1%.[4]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis DEM Diethyl Malonate Enolate Enolate Intermediate DEM->Enolate + Base ACN1 Acrylonitrile Product_mono This compound (Desired Product) Base Base (e.g., Triton B) Enolate->Product_mono + Acrylonitrile Product_di Diethyl bis(2-cyanoethyl)malonate (Side Product) Product_mono->Product_di + Acrylonitrile + Base ACN2 Acrylonitrile

Caption: Chemical reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction Check for Incomplete Reaction Start->Check_Reaction Check_Catalyst Verify Catalyst Activity Check_Reaction->Check_Catalyst Complete Solution_Time_Temp Extend Time / Optimize Temp Check_Reaction->Solution_Time_Temp Incomplete Check_Reagents Assess Reagent Quality Check_Catalyst->Check_Reagents Active Solution_Catalyst Use Fresh Catalyst Check_Catalyst->Solution_Catalyst Inactive Check_Side_Reactions Investigate Side Reactions Check_Reagents->Check_Side_Reactions Good Quality Solution_Reagents Purify/Use Fresh Reagents Check_Reagents->Solution_Reagents Poor Quality Solution_Side_Reactions Control Addition / Adjust Stoichiometry Check_Side_Reactions->Solution_Side_Reactions Present End Yield Improved Solution_Time_Temp->End Solution_Catalyst->End Solution_Reagents->End Solution_Side_Reactions->End

Caption: A logical workflow for troubleshooting low product yield.

Parameter_Relationships Relationship of Parameters to Yield Yield Product Yield Reaction_Time Reaction Time Reaction_Time->Yield Increases Temperature Temperature Temperature->Yield Optimizes Side_Reactions Side Reactions Temperature->Side_Reactions Can Increase Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Increases Reagent_Purity Reagent Purity Reagent_Purity->Yield Increases Stoichiometry Stoichiometry (DEM:ACN Ratio) Stoichiometry->Yield Affects Selectivity Side_Reactions->Yield Decreases

Caption: Key parameters influencing the yield of the desired product.

References

Technical Support Center: Troubleshooting "Oiling Out" of Diethyl 2-(2-cyanoethyl)malonate During Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling crystallization challenges with Diethyl 2-(2-cyanoethyl)malonate. This guide is designed for researchers, chemists, and drug development professionals who have encountered the phenomenon of "oiling out," where the compound separates from solution as a liquid instead of a solid. This document provides a structured, in-depth approach to understanding, troubleshooting, and preventing this common and often frustrating issue.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental concepts behind the "oiling out" of this compound.

Q1: What exactly is "oiling out" during crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute in a supersaturated solution separates as a second liquid phase (an "oil") rather than as a solid crystalline lattice.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[3] This process occurs when the kinetic hurdles to forming an ordered crystal structure are high, often due to excessive supersaturation, causing the system to favor the formation of a disordered, high-concentration liquid.[1][4]

Q2: Why is this compound particularly prone to this issue?

A2: this compound presents a unique challenge because it is a liquid at room temperature.[5][6] Unlike solids that have a distinct melting point above ambient temperature, this compound requires cooling below room temperature to solidify. The primary reasons for its tendency to oil out are:

  • Low Melting Point: The compound's freezing point is low, and if the solution becomes saturated at a temperature above this point, it will separate as a liquid.[7]

  • Presence of Liquid Impurities: The synthesis of this compound can result in impurities such as unreacted diethyl malonate (a liquid) or the mono-cyanoethylated intermediate, which is also a liquid.[8] These impurities can depress the freezing point of the mixture and interfere with crystal lattice formation, promoting an oily state.[9][10]

Q3: What are the primary causes of oiling out?

A3: Oiling out is typically driven by a combination of thermodynamic and kinetic factors. The key contributors include:

  • High Supersaturation: This is the most common cause. Generating supersaturation too quickly, either by rapid cooling or fast addition of an anti-solvent, does not allow sufficient time for molecules to orient themselves into a crystal lattice.[1][3][11]

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble even at low temperatures will result in poor recovery. Conversely, a solvent that is too different in polarity can also promote phase separation instead of crystallization.[9][10]

  • Impurities: As mentioned, impurities can disrupt crystallization by getting in the way of solute molecules trying to form a crystal lattice, a phenomenon related to freezing-point depression.[7][9]

Q4: What are the negative consequences of oiling out for my experiment?

A4: Oiling out can severely compromise the success of your purification. The primary negative impacts are:

  • Poor Purification: The oily phase often acts as a solvent for impurities, which then become entrapped when the oil eventually solidifies, leading to a product of low purity.[1][7]

  • Amorphous or Poorly-Formed Product: The solidified oil is often amorphous, gummy, or gel-like, making it difficult to handle, filter, and dry.[1]

  • Low Yield and Process Control: The process is difficult to control and scale up, often leading to yield losses and batch-to-batch inconsistency.[1][4]

Section 2: Troubleshooting Guide - A Systematic Approach

When faced with an oiling out event, a systematic approach can help diagnose the cause and implement a solution. The workflow below provides a decision-making framework for troubleshooting.

Troubleshooting_Oiling_Out Troubleshooting Workflow for Oiling Out Events start Oiling Out Observed (Liquid droplets or layer forms) q1 Is the solution temperature above the compound's freezing point? start->q1 sol5 Solution 5: Remove Impurities Consider pre-purification (e.g., column chromatography) before crystallization. start->sol5 If impurities are known to be high cause1 Cause: Melting Point Depression Impure compound's freezing point is lower than the solution temperature. q1->cause1 Yes q2 Was supersaturation achieved too quickly? q1->q2 No sol1 Solution 1: Reheat & Dilute Return to heat, add more 'good' solvent to redissolve the oil completely. cause1->sol1 cause2 Cause: Kinetic Hindrance High supersaturation favors liquid-liquid phase separation over crystal growth. q2->cause2 Yes q3 Is the solvent choice appropriate? q2->q3 No sol2 Solution 2: Slow Cooling Cool the solution very slowly. Insulate the flask. Use a controlled bath. cause2->sol2 cause3 Cause: Poor Solute-Solvent Fit The solvent system does not provide the required solubility gradient. q3->cause3 Yes end_node Successful Crystallization q3->end_node No, solvent is fine sol4 Solution 4: Change Solvent System Perform a solvent screen. Use a co-solvent or anti-solvent system. cause3->sol4 sol1->q2 After redissolving sol3 Solution 3: Introduce Seed Crystals Add seeds once the solution is slightly supersaturated (in the metastable zone). sol2->sol3 sol3->end_node sol4->end_node sol5->end_node

Caption: Troubleshooting workflow for addressing oiling out events.

Q5: My product has separated as an oil. What are my immediate first steps?

A5: If oiling out occurs, the experiment can often be salvaged.[10]

  • Re-dissolve the Oil: Place the flask back on the heat source and warm the solution until the oil layer completely re-dissolves into the bulk solvent.

  • Add More Solvent: Add a small amount (10-20% more) of the primary ("good") solvent.[7] This reduces the overall concentration and the level of supersaturation that will be achieved upon cooling, making oiling out less likely.[3]

  • Attempt Recrystallization Again: Once you have a clear, homogeneous solution, you can restart the cooling process, this time using the preventative strategies outlined below.

Q6: How can I control the rate of supersaturation to prevent oiling out?

A6: Controlling supersaturation is the most critical factor in preventing oiling out.[1] The goal is to keep the solution within its Metastable Zone Width (MSZW) —the region where the solution is supersaturated, but spontaneous nucleation is unlikely, allowing for controlled crystal growth.

  • Reduce Cooling Rate: A slow, controlled cooling rate is paramount.[3] Instead of placing the hot flask directly into an ice bath, allow it to cool slowly to room temperature, perhaps by insulating the flask or placing it in a warm water bath that cools with the room. Then, proceed to slower cooling in a refrigerator or ice bath.

  • Use a More Dilute Solution: Starting with a lower initial concentration reduces the chance of reaching the critical supersaturation level where oiling out occurs.[3]

  • Controlled Anti-Solvent Addition: If using an anti-solvent (a solvent in which the compound is insoluble) to induce crystallization, add it dropwise and slowly with vigorous stirring.[3] Adding it too quickly creates localized areas of very high supersaturation.

Q7: How do I select a better solvent system?

A7: The right solvent is crucial. Since this compound is a liquid, you are essentially performing a crystallization by freezing. An ideal solvent system should have the compound be soluble at room temperature but significantly less soluble at lower temperatures (e.g., 0 °C or -20 °C).

  • Use a Co-solvent (Mixed Solvent) System: This is often the most effective strategy.[9] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether). Then, slowly add a "poor" or "anti-solvent" (e.g., hexane, pentane) until the solution becomes faintly cloudy (turbid).[9] This indicates the saturation point has been reached. Add a drop or two of the good solvent to clarify the solution, then cool slowly.

  • Solvent Screening: If problems persist, perform a systematic solvent screening with various solvent classes (see Protocol 2).

Q8: Can seeding help, and how should I do it?

A8: Yes, seeding is a powerful technique to bypass the energy barrier of primary nucleation and promote controlled crystal growth.[1][3]

  • First, you need seed crystals. This can be achieved by taking a small sample of the oiled-out material and attempting to induce crystallization on a watch glass by scratching or placing it in a very cold freezer. Once you have a small amount of solid, you can use it to seed a larger batch.

  • Prepare your saturated solution and cool it slowly to a temperature where it is supersaturated but has not yet oiled out (within the MSZW).

  • Add a very small amount (1-2% by weight) of the seed crystals to the solution.

  • Continue to cool the solution slowly. The dissolved solute should now grow on the surface of the seed crystals rather than forming new liquid droplets.

Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Crystallization of this compound using a Co-Solvent System

This protocol is designed to minimize the risk of oiling out by carefully controlling solubility and cooling rate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of a suitable "good" solvent like diethyl ether or ethyl acetate at room temperature. Start with 1-2 mL and add more dropwise only as needed to achieve full dissolution.

  • Induce Saturation: With continuous stirring, add a "poor" solvent like n-hexane dropwise until the solution remains faintly turbid. This indicates you are at the edge of the solubility limit.

  • Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again. You are now in the ideal metastable state.

  • Slow Cooling: Cover the flask and allow it to stand undisturbed at room temperature for several hours. If no crystals form, move the flask to a 4 °C refrigerator. Avoid moving it directly to a freezer.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inner surface of the flask just below the meniscus with a glass rod. If you have seed crystals, add a tiny speck to the solution.

  • Maturation: Once crystal growth begins, allow the flask to remain at the cold temperature for several hours (or overnight) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold hexane/diethyl ether mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Small-Scale Solvent Screening for Crystallization

This protocol helps identify the optimal solvent or co-solvent system for your compound efficiently.

  • Preparation: Place small, equal amounts (e.g., 20-30 mg) of your crude oil into several small test tubes or vials.

  • Solvent Addition: To each vial, add a different solvent (or solvent mixture) dropwise at room temperature, vortexing after each addition, until the oil just dissolves. Record the approximate volume of solvent used. Test a range of solvents from polar to non-polar (see table below).

  • Cooling: Cool all vials slowly, first to room temperature (if heated), then to 4 °C, and finally to -20 °C.

  • Observation: Observe the vials for the quality of crystals formed. Note any that oil out, produce amorphous solids, or yield no precipitate.

  • Selection: The best solvent system is one that dissolves the compound when warm or at room temperature but yields a good quantity of well-formed crystals upon cooling.

Section 4: Data Summary Table

This table provides key physicochemical data for this compound and common crystallization solvents to aid in selection.

Compound / SolventMolecular Weight ( g/mol )Boiling Point (°C)Form at 25°C[5][6]Notes on Use in Crystallization
This compound 213.23[5][12]115-118 (at 2 mmHg)[5][13]LiquidThe target compound. Its liquid nature is the primary challenge.
Diethyl Ether74.1234.6LiquidGood "soluble" solvent. Highly volatile, which can be useful for evaporation methods but requires a well-sealed container for slow cooling.
Ethyl Acetate88.1177.1LiquidA versatile "soluble" solvent with moderate polarity. Often used in combination with hexane.
Dichloromethane84.9339.6LiquidAnother good "soluble" solvent, but its high volatility can make controlled crystallization difficult.[14]
n-Hexane86.1869LiquidExcellent "anti-solvent" or "poor" solvent. Used to decrease the polarity of a solvent system and induce precipitation.[15]
Isopropyl Ether102.1768.3LiquidCan be a good single solvent for some malonate esters, dissolving the compound when warm and yielding crystals when cold.[16]
Ethanol46.0778.4LiquidA polar protic solvent. May be too good of a solvent, leading to low recovery, but can be used in anti-solvent methods with water or non-polar solvents.[17]
Water18.02100LiquidThe compound has very low water solubility.[12] Can be used as an anti-solvent with a highly polar, water-miscible solvent like acetone or ethanol.

References

How to prevent mono-substituted impurity in Diethyl 2-(2-cyanoethyl)malonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of mono-substituted impurities during the synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity in the synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate?

The most common impurity is the mono-substituted product, Diethyl 2-(2-cyanoethyl)malonate. This intermediate is formed when only one molecule of acrylonitrile reacts with diethyl malonate.[1] Since the mono-substituted product is a liquid at room temperature, its presence can cause the desired solid Diethyl 2,2-bis(2-cyanoethyl)malonate to appear as an oil or to have a broad and depressed melting point.[1]

Q2: How can I minimize the formation of the mono-substituted impurity?

To favor the formation of the desired di-substituted product and minimize the mono-substituted impurity, it is crucial to drive the reaction to completion. This can be achieved by carefully controlling the reaction conditions, including the stoichiometry of the reactants, the choice and amount of base, reaction time, and temperature. Using a molar excess of acrylonitrile and ensuring sufficient base is present for the second reaction step are key factors.

Q3: What is the role of the base in this reaction?

The synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate is a base-catalyzed Michael addition. The base deprotonates the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of acrylonitrile. A base is also required to deprotonate the mono-substituted intermediate to allow for the second addition of acrylonitrile.

Q4: My final product is an oil instead of a white solid. What does this indicate?

An oily product is a strong indication of the presence of a significant amount of the liquid mono-substituted impurity, this compound.[1] This suggests that the reaction did not go to completion. Incomplete reactions can result from insufficient reaction time, improper stoichiometry, or inactive catalyst.[1]

Q5: How can I monitor the progress of the reaction to ensure the full conversion to the di-substituted product?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate over time, you can visualize the disappearance of the starting materials (diethyl malonate) and the mono-substituted intermediate, and the appearance of the di-substituted product. This allows you to determine when the reaction is complete.

Troubleshooting Guide: Preventing Mono-substituted Impurity

This guide addresses common issues that lead to the formation of the mono-substituted impurity and provides solutions to favor the synthesis of Diethyl 2,2-bis(2-cyanoethyl)malonate.

ProblemPotential CauseRecommended Solution
High percentage of mono-substituted impurity in the final product. Insufficient Acrylonitrile: The molar ratio of acrylonitrile to diethyl malonate is too low to drive the reaction to the di-substituted product.Use at least a 2:1 molar ratio of acrylonitrile to diethyl malonate. A slight excess of acrylonitrile can help ensure the completion of the second addition.
Insufficient Base: The amount of base is not adequate to deprotonate the mono-substituted intermediate for the second Michael addition.Ensure a sufficient amount of a strong enough base is used. For bases like sodium ethoxide, more than one equivalent may be necessary to drive the reaction to completion. Catalytic amounts of strong bases like Triton B are also effective.
Short Reaction Time: The reaction was not allowed to proceed long enough for the second addition to occur completely.Allow the reaction to stir for an extended period, typically overnight, to ensure the full conversion to the di-substituted product.[2][3] Monitor the reaction by TLC to confirm the disappearance of the mono-substituted intermediate.
Reaction stalls after the formation of the mono-substituted product. Base Inactivity: The base used may have degraded or is not strong enough to deprotonate the mono-substituted intermediate effectively.Use a fresh, high-quality base. Consider using a stronger base if permitted by the experimental constraints.
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for the second addition, especially if a weaker base is used.While the reaction is exothermic and requires cooling, maintaining a controlled temperature within the optimal range (e.g., 30-40°C) is important for the reaction to proceed to completion.[3]
Product is consistently oily and difficult to crystallize. Persistent Mono-substituted Impurity: Even with optimized conditions, some mono-substituted product may remain, acting as an impurity that prevents crystallization.If optimizing the reaction does not completely eliminate the mono-substituted impurity, purification of the crude product is necessary. Recrystallization from a suitable solvent (e.g., isopropyl ether) or vacuum distillation can be effective in separating the solid di-substituted product from the oily impurity.[1]

Experimental Protocols

Protocol for Maximizing Di-substituted Product Formation

This protocol is designed to favor the formation of Diethyl 2,2-bis(2-cyanoethyl)malonate.

Materials:

  • Diethyl malonate

  • Acrylonitrile (at least 2 molar equivalents to diethyl malonate)

  • Triton B (40% solution in methanol) or Sodium Ethoxide

  • 1,4-Dioxane (or another suitable aprotic solvent)

  • Concentrated Hydrochloric Acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate in 1,4-dioxane.

  • Add a catalytic amount of Triton B (e.g., ~0.1 equivalents) to the solution.

  • Cool the flask in an ice-water bath to control the reaction temperature.

  • Slowly add acrylonitrile (at least 2 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 30-40°C.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight to ensure completion.

  • Monitor the reaction progress by TLC to confirm the disappearance of the mono-substituted intermediate.

  • Once the reaction is complete, pour the mixture into a beaker containing ice and water, and acidify with a small amount of concentrated hydrochloric acid to neutralize the catalyst.

  • The di-substituted product should precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product. If it appears oily, recrystallization may be necessary.

Visualizations

Reaction Pathway and Impurity Formation

Reaction_Pathway DEM Diethyl Malonate Enolate1 Enolate (1) DEM->Enolate1 + Base MonoSub Mono-substituted Intermediate Enolate1->MonoSub + Acrylonitrile ACN1 Acrylonitrile (1st eq.) ACN1->MonoSub Enolate2 Enolate (2) MonoSub->Enolate2 + Base Impurity Mono-substituted Impurity MonoSub->Impurity Incomplete Reaction DiSub Di-substituted Product Enolate2->DiSub + Acrylonitrile ACN2 Acrylonitrile (2nd eq.) ACN2->DiSub Troubleshooting_Logic Start Problem: High Mono-substituted Impurity CheckStoichiometry Check Stoichiometry: Acrylonitrile:DEM ≥ 2:1? Start->CheckStoichiometry CheckBase Check Base: Sufficient amount and activity? CheckStoichiometry->CheckBase Yes IncreaseACN Solution: Increase Acrylonitrile ratio CheckStoichiometry->IncreaseACN No CheckTime Check Reaction Time: Stirred overnight? CheckBase->CheckTime Yes UseMoreBase Solution: Increase base amount or use a stronger base CheckBase->UseMoreBase No IncreaseTime Solution: Increase reaction time and monitor by TLC CheckTime->IncreaseTime No Purify Final Step if needed: Purify by recrystallization or distillation CheckTime->Purify Yes IncreaseACN->CheckBase UseMoreBase->CheckTime IncreaseTime->Purify

References

Technical Support Center: Controlling Exothermic Reactions in the Cyanoethylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyanoethylation of diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the exothermic nature of this critical reaction. Drawing from established protocols and safety guidelines, this document aims to equip you with the knowledge to perform this synthesis safely and efficiently.

The cyanoethylation of diethyl malonate is a classic example of a Michael addition, a powerful carbon-carbon bond-forming reaction.[1][2] However, the reaction is notoriously exothermic, and without proper control, it can lead to hazardous conditions, including thermal runaway, and undesirable side reactions that compromise yield and purity.[3][4] This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the exothermic nature of the cyanoethylation of diethyl malonate.

Q1: Why is the cyanoethylation of diethyl malonate so exothermic?

A1: The reaction involves the nucleophilic attack of a resonance-stabilized carbanion, generated from diethyl malonate by a base, on the electron-deficient β-carbon of acrylonitrile.[1] This conjugate addition is thermodynamically favorable, releasing significant energy as heat.[3] The process is a classic Michael reaction, which is generally exothermic.[2][5]

Q2: What are the immediate risks of an uncontrolled exothermic reaction in this synthesis?

A2: The primary risk is a thermal runaway , a dangerous situation where the reaction rate increases with temperature, generating heat faster than it can be dissipated.[4][6] This can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture.[6] Additionally, high temperatures can promote the unwanted polymerization of acrylonitrile, a highly exothermic process itself, and lead to the formation of various side products, complicating purification.[3][7]

Q3: What is the first thing I should do if I observe a sudden and rapid temperature increase?

A3: Immediately cease the addition of acrylonitrile and intensify cooling. This can be achieved by adding more ice or a dry ice/acetone mixture to the external cooling bath. If the reaction continues to accelerate, and it is safe to do so, quenching the reaction by adding a cold, dilute acid (like hydrochloric acid) can neutralize the basic catalyst and stop the reaction.[3] Always have an appropriate fire extinguisher (e.g., alcohol foam, carbon dioxide, dry chemical) readily available, as acrylonitrile is flammable.[8]

Q4: Can I run this reaction without a cooling bath?

A4: It is strongly advised against running this reaction without an adequate cooling bath. The exotherm can be difficult to predict and control, especially on a larger scale. A cooling bath is essential for maintaining the recommended temperature range and ensuring the safety of the experiment.[1][3]

Q5: What are the key parameters to monitor to prevent a runaway reaction?

A5: The most critical parameter to monitor is the internal temperature of the reaction mixture.[3] It is also important to control the addition rate of acrylonitrile and ensure efficient stirring to promote even heat distribution.

Troubleshooting Guide: Exotherm Control & Side Product Formation

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions to maintain control over the reaction.

Problem Potential Causes Solutions & Preventative Measures
Violently Exothermic Reaction / Thermal Runaway 1. Rapid Addition of Acrylonitrile: Adding the reagent too quickly generates heat faster than the cooling system can remove it.[3] 2. Insufficient Cooling: The cooling bath is too small, not cold enough, or there is poor thermal contact with the reaction flask.[9] 3. High Concentration of Catalyst: An excess of the basic catalyst can significantly accelerate the reaction rate.1. Controlled Addition: Add acrylonitrile dropwise over a recommended period (e.g., 30 minutes for a lab-scale reaction).[1] Use a syringe pump for precise and consistent addition. 2. Efficient Cooling: Use a large ice-water or ice-salt bath. Ensure the reaction flask is sufficiently immersed. For larger scale reactions, consider a cryostat or a jacketed reactor with a circulating coolant. 3. Catalyst Optimization: Use the recommended catalytic amount of base (e.g., Triton B).[1]
Formation of a Solid White Mass (Polymerization) 1. High Localized Temperature: Poor stirring can create "hot spots" where the temperature exceeds the recommended range, initiating the polymerization of acrylonitrile.[10] 2. Contaminated Acrylonitrile: Impurities or the absence of inhibitors in acrylonitrile can promote polymerization.[11] 3. Runaway Reaction: Uncontrolled exotherm is a primary cause of polymerization.[10]1. Vigorous Stirring: Ensure efficient mechanical or magnetic stirring throughout the reaction to maintain a homogenous temperature. 2. Use Fresh, Inhibited Acrylonitrile: Use a freshly opened bottle of acrylonitrile containing an inhibitor like MEHQ (monomethyl ether of hydroquinone).[7] Store it properly, away from heat and light.[12] 3. Strict Temperature Control: Maintain the internal reaction temperature within the recommended range (e.g., 30-40°C) using an adequate cooling bath.[1]
Low Yield and Oily Product 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted diethyl malonate (a liquid) and the mono-cyanoethylated intermediate, which is also often an oil.[3] 2. Side Reactions: Uncontrolled temperature can lead to the formation of various byproducts.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time at a controlled temperature.[10] 2. Purification: An oily product can often be purified by recrystallization from a suitable solvent (e.g., isopropyl ether) to isolate the solid desired product, diethyl bis(2-cyanoethyl)malonate.[3][13]
Product Contaminated with Carboxylic Acid or Amide 1. Hydrolysis of Nitrile Groups: The presence of water during the reaction or, more commonly, during acidic or basic workup at elevated temperatures can hydrolyze the cyano groups.[3]1. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Controlled Workup: Perform the workup at low temperatures (e.g., pouring the reaction mixture into an ice-water/acid mixture) and avoid prolonged exposure to harsh acidic or basic conditions.[1][3]

Experimental Protocols & Visual Guides

Core Reaction: Base-Catalyzed Cyanoethylation

The synthesis of diethyl bis(2-cyanoethyl)malonate is achieved through a base-catalyzed Michael addition of diethyl malonate to acrylonitrile.[1] The base deprotonates the acidic α-hydrogen of the diethyl malonate, forming a nucleophilic enolate that attacks the acrylonitrile.[1][14] This occurs in two successive steps to yield the final product.

cluster_step1 Step 1: First Cyanoethylation cluster_step2 Step 2: Second Cyanoethylation DEM Diethyl Malonate Enolate1 Enolate Intermediate DEM->Enolate1 Deprotonation Base Base (e.g., Triton B) Base->DEM Mono_adduct Mono-cyanoethylated Product Enolate1->Mono_adduct Nucleophilic Attack Acr1 Acrylonitrile Acr1->Mono_adduct Enolate2 Second Enolate Mono_adduct->Enolate2 Deprotonation Base2 Base Base2->Mono_adduct Di_adduct Diethyl bis(2-cyanoethyl)malonate (Final Product) Enolate2->Di_adduct Nucleophilic Attack Acr2 Acrylonitrile Acr2->Di_adduct

Caption: Reaction pathway for the synthesis of diethyl bis(2-cyanoethyl)malonate.

Recommended Experimental Setup for Temperature Control

A robust experimental setup is paramount for safely managing the reaction exotherm.

Setup Reaction Vessel (Flask) Stirrer Thermometer Addition Funnel Cooling Bath (Ice/Water) Reagents Diethyl Malonate + Catalyst Reagents->Setup Initial Charge Acrylonitrile Acrylonitrile Acrylonitrile->Setup:f2 Dropwise Addition Coolant Ice / Water Coolant->Setup Maintains T < 40°C

Caption: Recommended setup for controlled cyanoethylation.

Step-by-Step Protocol for Controlled Cyanoethylation

This protocol is adapted from established procedures and emphasizes safety and temperature control.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve diethyl malonate in a suitable solvent (e.g., 1,4-dioxane).

  • Catalyst Addition: Add the basic catalyst (e.g., a 40% methanol solution of Triton B) to the flask.

  • Cooling: Place the flask in a large ice-water bath to pre-cool the mixture.

  • Acrylonitrile Addition: Begin the dropwise addition of acrylonitrile from the dropping funnel. Monitor the internal temperature closely, ensuring it is maintained between 30-40°C.[1] Adjust the addition rate and/or add more ice to the bath as needed to control the exotherm.

  • Reaction: After the addition is complete, continue to stir the reaction mixture. It can be stirred overnight at room temperature to ensure completion.[3]

  • Quenching: Pour the reaction mixture into a beaker containing an ice-water mixture and a small amount of concentrated hydrochloric acid to neutralize the catalyst and precipitate the product.[1]

  • Isolation: Collect the solid product by filtration and wash it thoroughly with cold water.[13]

  • Purification (if necessary): If the product is oily or impure, it can be purified by recrystallization.[3][13]

Troubleshooting Decision Tree

Start Observe Rapid Temperature Rise Stop_Addition Immediately Stop Acrylonitrile Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling (Add More Ice/Dry Ice) Stop_Addition->Enhance_Cooling Check_Temp Is Temperature Still Rising? Enhance_Cooling->Check_Temp Quench Emergency Quench (Cold Dilute Acid) Check_Temp->Quench Yes Controlled Temperature is Under Control Check_Temp->Controlled No Review Review Protocol: - Addition Rate - Cooling Capacity Quench->Review Controlled->Review

Caption: Decision tree for managing a reaction exotherm.

Safety First: Handling Acrylonitrile

Acrylonitrile is a flammable, toxic, and carcinogenic substance.[7][8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[8][12] Ensure that an emergency shower and eyewash station are readily accessible.[12]

References

Technical Support Center: Purification of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Diethyl 2-(2-cyanoethyl)malonate.

Troubleshooting Guides and FAQs

Issue 1: Low Yield of Purified Product

  • Question: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low purified yields can stem from several factors throughout the experimental process. Here are some common causes and recommended solutions:

    • Incomplete Reaction: The initial synthesis may not have gone to completion, leaving unreacted diethyl malonate. To mitigate this, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1] Using an excess of diethyl malonate relative to acrylonitrile can also favor the formation of the desired mono-substituted product.

    • Side Reactions: A significant side reaction is the formation of the dialkylated product, Diethyl bis(2-cyanoethyl)malonate.[2] To minimize this, acrylonitrile should be added slowly and dropwise to the reaction mixture to maintain a low concentration, which statistically favors mono-alkylation.[2] Another potential side reaction is the polymerization of acrylonitrile, which can be minimized by careful temperature control.[2]

    • Suboptimal Work-up: The product may be lost during the work-up phase. Ensure that the quenching of the reaction is performed at a low temperature (e.g., in an ice-water bath at or near 0°C) to prevent the product from oiling out and to facilitate its precipitation.[1] Thorough extraction with an appropriate organic solvent is crucial if the product does not precipitate.

    • Inefficient Purification: The chosen purification method may not be optimal. For this compound, which is a liquid at room temperature, vacuum distillation is often a suitable purification method.[1] If impurities are present, careful fractional distillation may be necessary.

Issue 2: Presence of Impurities After Purification

  • Question: My purified this compound still shows the presence of impurities, particularly a higher boiling point fraction. What is this impurity and how can I remove it?

  • Answer: The most common higher-boiling point impurity is the di-substituted product, Diethyl bis(2-cyanoethyl)malonate.[1] Here’s how to address this:

    • Identification: This impurity can be identified by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Removal:

      • Fractional Vacuum Distillation: Careful fractional distillation under reduced pressure is the most effective method to separate this compound from the higher-boiling Diethyl bis(2-cyanoethyl)malonate.

      • Column Chromatography: For smaller scales, silica gel column chromatography can be employed to separate the mono- and di-substituted products due to their differing polarities.[3]

Issue 3: Product is an Oil Instead of a Precipitate During Work-up

  • Question: During the work-up, my product oiled out instead of forming a precipitate. Why did this happen and what should I do?

  • Answer: The formation of an oil instead of a solid precipitate during quenching is a common issue.

    • Causes:

      • Presence of Impurities: The primary reason is often the presence of the desired product, this compound, which is a liquid at room temperature, along with unreacted diethyl malonate.[1]

      • High Quenching Temperature: Pouring the reaction mixture into water that is not sufficiently cold can cause the product to oil out.[1]

    • Solutions:

      • Ensure Low Temperature: The ice-water mixture for quenching should be maintained at or near 0°C.[1]

      • Proceed with Extraction: If an oil forms, the product can be extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. The organic layers can then be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure to yield the crude product for purification.

Data Presentation

The following table summarizes key quantitative data for this compound and its common impurity.

ParameterThis compoundDiethyl bis(2-cyanoethyl)malonate
Molecular Formula C₁₀H₁₅NO₄[4]C₁₃H₁₈N₂O₄[5]
Molecular Weight 213.23 g/mol 266.29 g/mol [6]
Appearance LiquidWhite crystalline solid[6]
Boiling Point 115-118 °C at 2 mmHg174-176 °C at 0.5 mmHg[1][6]
Melting Point Not Applicable60-63 °C[1][6]
Density 1.078 g/mL at 25 °CNot specified

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard literature procedures for the mono-alkylation of diethyl malonate.[2]

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethyl malonate (1.2 equivalents) in a suitable anhydrous solvent (e.g., ethanol or 1,4-dioxane).

  • Base Addition: Add a catalytic amount of a suitable base, such as sodium ethoxide or Triton B.[7]

  • Acrylonitrile Addition: Cool the reaction mixture in an ice-water bath. Add acrylonitrile (1 equivalent) dropwise from the dropping funnel over a period of at least 30 minutes to control the exothermic reaction.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the acrylonitrile is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing an ice-water mixture. If the product precipitates, it can be filtered. More likely, an oil will form. Extract the aqueous mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

TroubleshootingWorkflow Start Problem: Low Yield or Impure This compound CheckReaction Was the reaction incomplete? Start->CheckReaction CheckSideReactions Were there significant side reactions? Start->CheckSideReactions CheckWorkup Was the work-up procedure optimal? Start->CheckWorkup CheckPurification Is the purification method effective? Start->CheckPurification MonitorTLC Solution: Monitor reaction by TLC. Use excess diethyl malonate. CheckReaction->MonitorTLC SlowAddition Solution: Add acrylonitrile slowly. Control reaction temperature. CheckSideReactions->SlowAddition LowTempQuench Solution: Quench at 0°C. Perform solvent extraction if oil forms. CheckWorkup->LowTempQuench FractionalDistillation Solution: Use fractional vacuum distillation or column chromatography. CheckPurification->FractionalDistillation

Caption: Troubleshooting workflow for the purification of this compound.

ReactionPathway DiethylMalonate Diethyl Malonate Enolate Enolate Intermediate DiethylMalonate->Enolate + Base Acrylonitrile Acrylonitrile Base Base MonoProduct This compound (Desired Product) Enolate->MonoProduct + Acrylonitrile DiProduct Diethyl bis(2-cyanoethyl)malonate (Side Product) MonoProduct->DiProduct + Base, + Acrylonitrile (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

References

Choosing the right solvent for Diethyl 2-(2-cyanoethyl)malonate recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the purification of Diethyl 2-(2-cyanoethyl)malonate, a common intermediate in organic synthesis. We address the selection of appropriate purification techniques, with a focus on common challenges encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am trying to recrystallize this compound, but it remains an oil. What is the problem?

A1: A common point of confusion arises from the physical state of this compound. This compound is typically a liquid at room temperature.[1] Recrystallization is a purification technique used for solid compounds. If your objective is to purify this compound, you should consider purification methods suitable for liquids, such as vacuum distillation.

The crude product from the cyanoethylation of diethyl malonate can sometimes be a mixture containing the solid bis-substituted byproduct, Diethyl bis(2-cyanoethyl)malonate, which may give the appearance of a solid or a thick oil.[2]

Q2: What is the recommended method to purify crude this compound?

A2: Given that this compound is a liquid with a high boiling point, vacuum distillation is a highly effective method for its purification.[2] This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at a lower temperature, preventing decomposition of the compound.

Q3: My crude product is a solid. How should I proceed with purification?

A3: If your crude product is a solid, it is likely that a significant amount of the di-substituted byproduct, Diethyl bis(2-cyanoethyl)malonate, has formed.[2] This byproduct is a solid at room temperature.[2][3] In this case, recrystallization is an appropriate purification method to isolate the Diethyl bis(2-cyanoethyl)malonate.

Troubleshooting Recrystallization of Diethyl bis(2-cyanoethyl)malonate

Q4: Which solvents are suitable for the recrystallization of Diethyl bis(2-cyanoethyl)malonate?

A4: For polar organic compounds like Diethyl bis(2-cyanoethyl)malonate, several solvents and solvent systems can be effective.[4] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Commonly screened solvents include:

  • Isopropyl ether[2]

  • Ethanol[4]

  • Isopropanol[4]

  • Ethyl acetate[4]

  • Ethanol/water mixtures[2]

  • Mixtures with hexanes[4]

Q5: The product "oils out" instead of crystallizing during recrystallization. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. Upon cooling, this liquid phase does not crystallize properly. This can happen if the boiling point of the solvent is higher than the melting point of the solid or if there are significant impurities.

To troubleshoot this:

  • Use a larger volume of solvent: This can keep the compound dissolved at a temperature below its melting point.

  • Switch to a lower-boiling point solvent.

  • Try a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, allow it to cool slowly.

Data Presentation

The table below summarizes the physical properties of this compound and its common byproduct, Diethyl bis(2-cyanoethyl)malonate, to aid in their identification and the selection of an appropriate purification method.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form at Room TemperatureBoiling Point (°C)Melting Point (°C)
This compound17216-62-5C₁₀H₁₅NO₄213.23Liquid115-118 @ 2 mmHg[1]Not Applicable
Diethyl bis(2-cyanoethyl)malonateNot AssignedC₁₃H₁₈N₂O₄266.29Solid174-176 @ 0.5 mmHg[2]60-63[2][3]

Experimental Protocols

General Protocol for Recrystallization of Diethyl bis(2-cyanoethyl)malonate

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable one. An ideal solvent will dissolve the solid when hot but not when cold.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[2][4]

  • Heating: Gently heat the mixture while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.[2][4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[2][4]

  • Cooling: To maximize the yield of crystals, you can further cool the flask in an ice bath.[2]

  • Isolation: Collect the purified crystals by vacuum filtration.[2][4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2][4]

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.[2]

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying the product of a cyanoethylation reaction of diethyl malonate.

G start Crude Product (from cyanoethylation of diethyl malonate) check_physical_state Determine Physical State at Room Temperature start->check_physical_state liquid_product Product is a Liquid check_physical_state->liquid_product Liquid solid_product Product is a Solid or Oily Solid check_physical_state->solid_product Solid distillation Purify via Vacuum Distillation liquid_product->distillation recrystallization Purify via Recrystallization solid_product->recrystallization pure_mono Pure Diethyl 2-(2-cyanoethyl)malonate distillation->pure_mono pure_bis Pure Diethyl bis(2-cyanoethyl)malonate recrystallization->pure_bis

Caption: Workflow for selecting the appropriate purification method for cyanoethylated malonate products.

References

Technical Support Center: Analysis of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to assess the purity of Diethyl 2-(2-cyanoethyl)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound?

The primary impurities originate from its synthesis, which is a Michael addition reaction between diethyl malonate and acrylonitrile.[1][2] The most common impurities are:

  • Diethyl Malonate: The unreacted starting material.

  • Diethyl bis(2-cyanoethyl)malonate: The product of a second addition of acrylonitrile, representing an over-reaction.[1][2][3] This is often the primary impurity if the reaction is driven to completion to consume the starting material.[3]

  • Hydrolysis Products: If the sample has been exposed to acidic or basic conditions, or moisture over time, hydrolysis of the ester or nitrile functional groups can occur.[1][4]

Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?

Choosing the right solvent is crucial for good separation. The goal is to find a system where the product's Retention Factor (Rf) is between 0.2 and 0.4.[5] this compound is a relatively polar compound.

A good starting point for normal-phase silica TLC is a mixture of ethyl acetate and a non-polar solvent like hexanes.[5][6]

  • Initial Recommendation: Start with a 30:70 mixture of Ethyl Acetate : Hexanes.

  • To Increase Rf values (if spots are too low): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[5][6]

  • To Decrease Rf values (if spots are too high): Decrease the polarity by increasing the proportion of hexanes.[5]

Q3: I ran my TLC plate, but I don't see any spots. What should I do?

This is a common issue that can be resolved by checking the following:

  • Visualization Method: The target compound and its likely impurities do not have strong UV chromophores. While you should always check under a UV lamp (254 nm) first, it's likely you will need a chemical stain for visualization.[7][8]

    • Iodine Chamber: Place the plate in a sealed jar with a few iodine crystals. Most organic compounds will appear as temporary brown spots.[9][10]

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[9]

    • p-Anisaldehyde Stain: This is another versatile stain that can produce a range of colors with different compounds upon heating.[9]

  • Sample Concentration: Your sample may be too dilute. Try preparing a more concentrated solution for spotting.

  • Compound Volatility: Ensure the compound did not evaporate from the plate, although this is unlikely for the target molecule.

Q4: My spots are streaking or "tailing" down the plate. How can I fix this?

Streaking can obscure separation and lead to inaccurate Rf measurements. The primary causes are:

  • Sample Overloading: The most common cause. The spot applied to the plate is too concentrated. Dilute your sample and re-run the TLC.

  • Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, causing streaking. Adding a small amount of a polar solvent like methanol (1-2%) or a few drops of acetic acid to the mobile phase can sometimes help.[5]

  • Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting it on the plate.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common TLC issues when analyzing this compound.

TLC_Troubleshooting TLC Troubleshooting Workflow for this compound Analysis cluster_prep Preparation cluster_run Execution & Visualization cluster_analysis Analysis & Troubleshooting prep_plate Prepare TLC Plate (Silica Gel) prep_sample Prepare Sample Solution (in EtOAc or DCM) prep_plate->prep_sample prep_chamber Prepare Developing Chamber (30:70 EtOAc:Hexane) prep_sample->prep_chamber spot_plate Spot Plate prep_chamber->spot_plate run_tlc Develop Plate spot_plate->run_tlc dry_plate Dry Plate run_tlc->dry_plate visualize Visualize (UV, then Stain) dry_plate->visualize spots_visible Spots Visible? visualize->spots_visible good_sep Good Separation? (Rf ~0.2-0.4) spots_visible->good_sep Yes no_spots_sol Use Stronger Stain (e.g., KMnO4) OR Increase Sample Concentration spots_visible->no_spots_sol No streaking Spots Streaky? good_sep->streaking Yes adjust_polarity Adjust Solvent Polarity good_sep->adjust_polarity No success Analysis Complete. Calculate Rf values. streaking->success No no_streaking_sol Dilute Sample OR Add Modifier to Eluent streaking->no_streaking_sol Yes no_spots_sol->spot_plate Retry adjust_polarity->prep_chamber Retry no_streaking_sol->prep_sample Retry

Caption: A flowchart detailing the experimental and troubleshooting steps for TLC analysis.

Experimental Protocol: TLC Analysis

This protocol provides a standard method for analyzing the purity of this compound.

  • Preparation of the TLC Chamber:

    • Pour a 30:70 (v/v) mixture of ethyl acetate and hexanes into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

    • Cover the chamber with a lid or watch glass and let it stand for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.[6]

  • Sample Preparation:

    • Dissolve 1-2 mg of your this compound sample in approximately 0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.

    • Use a capillary tube to spot a small amount of your prepared sample onto the origin line. Aim for a spot size of 1-2 mm in diameter.

    • If you have standards of the starting material or potential impurities, spot them in separate lanes on the same plate.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the solvent level.

    • Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a short-wave UV lamp (254 nm) and circle any visible dark spots with a pencil.[7]

    • Next, use a chemical stain. Submerge the plate briefly in a potassium permanganate dip, then gently heat with a heat gun until colored spots appear against the background.[8]

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[11]

    • Compare the Rf values of spots in your sample lane to the standards and the expected values in the table below.

Impurity Data Summary

The polarity of the compounds determines their mobility on a normal-phase silica TLC plate. Less polar compounds travel further up the plate, resulting in a higher Rf value.

Compound NameRole in SynthesisRelative PolarityExpected Relative Rf Value
Diethyl MalonateStarting MaterialLeast PolarHigh (~0.6 - 0.8)
This compound Product Intermediate Medium (~0.3 - 0.5)
Diethyl bis(2-cyanoethyl)malonateOver-reaction ImpurityMost PolarLow (~0.1 - 0.2)

References

Technical Support Center: Troubleshooting the Synthesis of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl 2-(2-cyanoethyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important Michael addition reaction. Here, we address common challenges, particularly incomplete reactions, and provide in-depth, field-proven insights to help you optimize your synthesis, improve yields, and ensure the purity of your product.

Troubleshooting Guide: Incomplete Reactions and Low Yields

Incomplete conversion is a frequent hurdle in the cyanoethylation of diethyl malonate. This section provides a logical, step-by-step approach to diagnosing and resolving the underlying issues.

Q1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted diethyl malonate. What are the primary causes of an incomplete reaction?

An incomplete reaction can often be traced back to several key factors related to the core components of the Michael addition.[1][2] Let's break down the most common culprits:

  • Base Inactivity or Insufficiency: The reaction is base-catalyzed, initiating the deprotonation of diethyl malonate to form the reactive enolate nucleophile.[3][4] If the base is weak, degraded, or used in insufficient quantities, the concentration of the enolate will be too low for the reaction to proceed to completion.[5]

    • Triton B: A commonly used catalyst, Triton B (a 40% solution of benzyltrimethylammonium hydroxide in methanol), can degrade over time.[1] Exposure to air can lead to neutralization by atmospheric CO2.

    • Sodium Ethoxide: While effective, it is highly sensitive to moisture.[5] Any water present in the reaction flask will consume the base, rendering it ineffective.[5]

  • Suboptimal Reaction Temperature: The Michael addition of diethyl malonate to acrylonitrile is exothermic.[1][6] However, insufficient thermal energy may lead to a slow or stalled reaction. Conversely, excessive temperatures can promote side reactions, such as the polymerization of acrylonitrile.[2][7] A controlled temperature range, often between 30-40°C, is typically recommended to balance reaction rate and selectivity.[6][7]

  • Insufficient Reaction Time: While the initial stages of the reaction may be rapid, driving it to completion, especially for the second cyanoethylation to form the bis-adduct, can require extended periods.[1] Protocols often recommend stirring the reaction mixture overnight to ensure maximum conversion.[1][6]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Diethyl Malonate: Impurities can interfere with the reaction.[5]

    • Acrylonitrile: This reagent can polymerize upon storage.[7] The presence of polymer will reduce the concentration of the active monomer and can complicate the reaction workup.

Q2: I've identified the likely cause of my incomplete reaction. What are the specific steps I can take to rectify the issue?

Once you have a hypothesis, you can implement targeted solutions. The following table outlines corrective actions for the issues described above:

Problem Area Corrective Actions & Recommendations
Base Inactivity/Insufficiency Use Fresh Catalyst: Always use a fresh bottle of Triton B or newly prepared sodium ethoxide solution.[1] Ensure Anhydrous Conditions: When using moisture-sensitive bases like sodium ethoxide, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5] Verify Stoichiometry: For the synthesis of the mono-adduct, ensure at least one equivalent of base is used. For the bis-adduct, catalytic amounts are often sufficient if the reaction is driven to completion by other factors.
Suboptimal Temperature Gentle Heating: If the reaction is sluggish at room temperature, consider gently warming the mixture while carefully monitoring the internal temperature.[1] A water bath is an effective way to maintain a stable temperature.[6] Controlled Addition: Add the acrylonitrile dropwise to manage the initial exotherm, especially on a larger scale.[1][6]
Insufficient Reaction Time Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (diethyl malonate). Allow the reaction to proceed until the starting material is no longer visible by TLC.[1] Overnight Stirring: As a standard practice, allow the reaction to stir overnight to maximize the conversion.[1][6]
Poor Reagent Quality Purify Starting Materials: If you suspect impurities, consider purifying your reagents. Diethyl malonate can be purified by vacuum distillation.[5] Ensure your acrylonitrile is clear and free of any solid polymer.
Q3: My product is an oil and refuses to solidify upon quenching. Is this related to an incomplete reaction?

Yes, this is a very common observation directly linked to an incomplete reaction. The desired product, diethyl bis(2-cyanoethyl)malonate, is a white crystalline solid.[4] However, the mono-cyanoethylated intermediate, this compound, is a liquid at room temperature.[1]

If your reaction is incomplete, your crude product will be a mixture of the solid bis-adduct and the liquid mono-adduct, resulting in an oily or waxy consistency that will not fully solidify.[1]

Solution: The recommended course of action is to proceed with purification. Recrystallization is highly effective at separating the solid bis-adduct from the oily mono-adduct impurity.[1][8] A solvent like isopropyl ether or an ethanol/water mixture can be effective.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction, and why is the base crucial?

This reaction is a classic example of a base-catalyzed Michael addition.[3] The mechanism proceeds in the following key steps:

  • Deprotonation: A base removes an acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate ion.[3][4]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile.[3]

  • Protonation: The resulting intermediate is protonated to yield the mono-cyanoethylated product.[3]

  • Second Cyanoethylation: If sufficient acrylonitrile and reaction time are provided, the process can repeat to form the bis-cyanoethylated product.[3]

The base is critical because diethyl malonate itself is not nucleophilic enough to attack the acrylonitrile double bond. The deprotonation step is what generates the highly reactive carbanion necessary for the carbon-carbon bond formation.[9]

Q2: I am observing a significant amount of a white, solid byproduct. What is it, and how can I prevent its formation?

A common and highly exothermic side reaction is the polymerization of acrylonitrile, which can be initiated by the basic catalyst.[7] This results in the formation of polyacrylonitrile, a solid polymer.

Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 30-40°C) using a water bath to dissipate heat effectively.[6][7]

  • Slow Addition of Acrylonitrile: Add the acrylonitrile dropwise over a period of time (e.g., 30 minutes) to control the reaction rate and prevent a rapid temperature increase.[1][6]

  • Use Fresh Acrylonitrile: Use acrylonitrile that is free from any signs of polymerization.

Q3: How can I improve the selectivity for the mono-substituted product, this compound?

To favor the formation of the mono-adduct, you can adjust the stoichiometry of your reactants.[7]

  • Molar Excess of Diethyl Malonate: Using a molar excess of diethyl malonate relative to acrylonitrile will statistically favor the mono-alkylation.[7]

  • Slow Addition of Acrylonitrile: A slow, dropwise addition of acrylonitrile maintains a low concentration of the Michael acceptor, reducing the probability of the mono-substituted product reacting a second time.[7]

G Start Incomplete Reaction or Low Yield Observed CheckReagents 1. Assess Reagent Quality & Stoichiometry Start->CheckReagents CheckBase 2. Evaluate Base Activity & Reaction Conditions CheckReagents->CheckBase Reagents OK ActionReagents Action: Purify Reagents, Adjust Stoichiometry CheckReagents->ActionReagents Issue Found CheckTimeTemp 3. Review Reaction Time & Temperature CheckBase->CheckTimeTemp Base & Conditions OK ActionBase Action: Use Fresh Base, Ensure Anhydrous Conditions CheckBase->ActionBase Issue Found PurifyProduct 4. Purify Crude Product CheckTimeTemp->PurifyProduct Time & Temp OK ActionTimeTemp Action: Increase Reaction Time, Apply Gentle Heating CheckTimeTemp->ActionTimeTemp Issue Found End Optimized Reaction & Pure Product PurifyProduct->End ActionReagents->CheckBase ActionBase->CheckTimeTemp ActionTimeTemp->PurifyProduct

Experimental Protocols

Protocol 1: Synthesis of Diethyl bis(2-cyanoethyl)malonate

This protocol is a widely cited method for this synthesis.[4][6]

Materials:

  • Diethyl malonate (81 g)

  • Acrylonitrile (55 g)

  • 1,4-Dioxane (100 g)

  • Triton B (10 g of a 40% solution in methanol)

  • Concentrated Hydrochloric Acid (5 ml)

  • Ice-water (600 ml)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 81 g of diethyl malonate in 100 g of 1,4-dioxane.

  • Add 10 g of a 40% methanol solution of Triton B to the flask.[1]

  • Place the flask in a water bath to control the temperature.[6]

  • Add 55 g of acrylonitrile dropwise over 30 minutes, maintaining the internal temperature between 30-40°C.[6] The reaction is highly exothermic.[1][6]

  • After the addition is complete, stir the reaction mixture overnight at room temperature to ensure completion.[1][6]

  • Pour the reaction mixture into 600 ml of an ice-water mixture containing 5 ml of concentrated hydrochloric acid to neutralize the catalyst and precipitate the product.[1][6]

  • A white precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[1][6]

  • The crude product can be used for the next step or purified further by recrystallization.[6]

Protocol 2: Purification by Recrystallization

This general protocol can be adapted to purify the crude product from the synthesis.[1][8]

Materials:

  • Crude Diethyl bis(2-cyanoethyl)malonate

  • Suitable solvent (e.g., isopropyl ether or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved.[8]

  • If insoluble impurities are present, perform a hot filtration.[8]

  • Allow the hot, clear solution to cool slowly to room temperature.[1]

  • To maximize crystal formation, further cool the flask in an ice bath.[1][8]

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a vacuum.[1]

References

Preventing decomposition of Diethyl 2-(2-cyanoethyl)malonate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Diethyl 2-(2-cyanoethyl)malonate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during workup?

A1: The primary causes of decomposition are hydrolysis of the ester and nitrile functionalities and a retro-Michael reaction (de-cyanoethylation). These reactions are typically promoted by harsh acidic or basic conditions, especially at elevated temperatures, and the presence of excess water.

Q2: What are the observable signs of product decomposition?

A2: Decomposition can manifest as a lower-than-expected yield, the formation of an oily or difficult-to-solidify product, or the presence of unexpected impurities in analytical data (e.g., TLC, NMR, or LC-MS). The mono-substituted this compound is a liquid at room temperature, and its presence as an impurity can result in an oily final product.

Q3: Can I use a strong base like sodium hydroxide to neutralize an acidic reaction mixture?

A3: It is not recommended. Strong bases can significantly accelerate the hydrolysis of the ester groups and can also promote the retro-Michael reaction, leading to the decomposition of your product. A milder base, such as a saturated aqueous solution of sodium bicarbonate, should be used, and the wash should be performed quickly at low temperatures.

Q4: Is it possible for the cyanoethyl group to be cleaved during workup?

A4: Yes, the cyanoethyl group can be cleaved through a retro-Michael reaction, especially under basic conditions. This process, also known as de-cyanoethylation, regenerates diethyl malonate and acrylonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low Product Yield Hydrolysis: Exposure to strong acids or bases, or prolonged heating in the presence of water.- Neutralize acidic solutions with a weak base (e.g., saturated NaHCO₃ solution) at 0-5°C.- Minimize the duration of aqueous washes.- Avoid heating the product in the presence of water.
Retro-Michael Reaction: Use of strong bases during neutralization or extraction.- Use a mild base like saturated sodium bicarbonate for neutralization.- Perform basic washes quickly and at low temperatures.- Consider a non-aqueous workup if possible.
Oily Product or Failure to Crystallize Presence of Impurities: Unreacted diethyl malonate or the liquid mono-substituted product can prevent crystallization.- Ensure the reaction has gone to completion using TLC or another monitoring technique.- Purify the crude product via column chromatography or vacuum distillation.
Decomposition: Product degradation leads to a mixture of compounds.- Review the workup procedure for potential exposure to harsh conditions (pH, temperature).- Implement a milder workup protocol.
Presence of Diethyl Malonate in the Final Product Retro-Michael Reaction: The product has decomposed back to the starting materials.- Avoid strong bases and elevated temperatures during workup.- Ensure the pH of all aqueous solutions is kept as close to neutral as possible.
Broad Melting Point of the Solid Product Co-precipitation of Impurities: Trapping of starting materials or byproducts during crystallization.- Recrystallize the product from a suitable solvent system.- Wash the filtered solid with cold solvent to remove soluble impurities.

Quantitative Data Summary

Condition Temperature Stability Assessment Primary Decomposition Pathway(s)
Strong Acid (e.g., pH < 2) Room TemperatureLow to ModerateHydrolysis of nitrile and ester groups
Elevated Temperature (> 40°C)Very LowRapid hydrolysis
Weak Acid (e.g., pH 4-6) Room TemperatureGoodMinimal decomposition
Elevated Temperature (> 40°C)ModerateSlow hydrolysis
Neutral (pH ~7) Room TemperatureExcellentNegligible decomposition
Elevated Temperature (> 40°C)GoodVery slow hydrolysis
Weak Base (e.g., pH 8-10) Room TemperatureModerateSlow hydrolysis and retro-Michael reaction
Elevated Temperature (> 40°C)LowHydrolysis and retro-Michael reaction
Strong Base (e.g., pH > 12) Room TemperatureLowRapid retro-Michael reaction and hydrolysis
Elevated Temperature (> 40°C)Very LowVery rapid decomposition

Experimental Protocols

Protocol 1: Mild Aqueous Workup

This protocol is designed to minimize decomposition by avoiding harsh pH and temperature conditions.

  • Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add a cold, dilute solution of a weak acid (e.g., 1 M NH₄Cl) or a buffer solution (e.g., phosphate buffer, pH 7) to neutralize the reaction mixture. Monitor the pH to ensure it does not become strongly acidic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at room temperature.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution (if the reaction was acidic). Perform this wash quickly.

    • Water.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature not exceeding 40°C.

Protocol 2: Non-Aqueous Workup

This protocol is suitable for reactions where the catalyst and byproducts can be removed without an aqueous wash.

  • Catalyst Removal: If a solid-supported catalyst was used, filter it off. If a soluble base catalyst was used, it may be possible to neutralize it by adding a stoichiometric amount of a weak acid (e.g., acetic acid) and then removing the resulting salt by filtration.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Purification: Directly purify the crude residue by column chromatography or vacuum distillation.

Visualizations

Decomposition_Pathways A This compound B Hydrolysis (Ester & Nitrile) A->B H₃O⁺ / H₂O C Retro-Michael Reaction (De-cyanoethylation) A->C Base D 2-(2-carboxyethyl)malonic acid diethyl ester and/or 2-(2-cyanoethyl)malonic acid monoethyl ester B->D E Diethyl malonate + Acrylonitrile C->E F Harsh Acidic Conditions (e.g., strong acid, heat) F->B G Basic Conditions (especially strong base) G->C

Caption: Decomposition pathways of this compound.

Troubleshooting_Workflow Start Decomposition Suspected (e.g., low yield, oily product) Check_pH Review Workup pH: Was a strong acid or base used? Start->Check_pH Check_Temp Review Workup Temperature: Was heat applied during aqueous steps? Check_pH->Check_Temp No Harsh_pH Potential Hydrolysis or Retro-Michael Reaction Check_pH->Harsh_pH Yes High_Temp Accelerated Hydrolysis Check_Temp->High_Temp Yes Solution_pH Solution: Use mild acids/bases (e.g., NH₄Cl, NaHCO₃). Keep washes brief. Check_Temp->Solution_pH No Harsh_pH->Solution_pH Solution_Temp Solution: Perform aqueous steps at low temperature (0-5°C). Avoid heating until product is dry. High_Temp->Solution_Temp

Caption: Troubleshooting workflow for decomposition during workup.

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis and Comparison of the ¹H NMR Spectrum of Diethyl 2-(2-cyanoethyl)malonate Against Structurally Related Malonate Esters.

This guide provides a comprehensive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. For comparative analysis, we examine its spectral features alongside two common alternatives: diethyl malonate and diethyl ethylmalonate. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering a clear and objective comparison supported by experimental data.

¹H NMR Spectral Data Comparison

The following table summarizes the key ¹H NMR spectral data for this compound and its structural analogs. The data presented includes chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, the integration value representing the number of protons, and the coupling constant (J) in Hertz (Hz).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound -CH₃ (ethyl esters)~1.28Triplet6H~7.1
-CH₂- (cyanoethyl)~2.25Multiplet2H-
-CH₂- (cyanoethyl)~2.50Triplet2H~7.5
-CH- (malonate)~3.55Triplet1H~7.3
-O-CH₂- (ethyl esters)~4.22Quartet4H~7.1
Diethyl Malonate -CH₃ (ethyl esters)~1.29Triplet6H~7.1
-CH₂- (malonate)~3.41Singlet2H-
-O-CH₂- (ethyl esters)~4.22Quartet4H~7.1
Diethyl Ethylmalonate -CH₃ (ethyl substituent)~0.95Triplet3H~7.5
-CH₃ (ethyl esters)~1.27Triplet6H~7.1
-CH₂- (ethyl substituent)~1.95Quintet2H~7.5
-CH- (malonate)~3.19Triplet1H~7.5
-O-CH₂- (ethyl esters)~4.20Quartet4H~7.1

Interpretation and Comparison of Spectra

The ¹H NMR spectrum of this compound exhibits distinct signals that can be unequivocally assigned to its unique structural features.

The two ethyl ester groups give rise to a characteristic triplet at approximately 1.28 ppm for the methyl protons (-CH₃) and a quartet at around 4.22 ppm for the methylene protons (-O-CH₂-). This pattern is consistent across all three compared malonate esters, with minor variations in chemical shift.

The key differentiating feature in the spectrum of this compound is the presence of the 2-cyanoethyl substituent . This group introduces three new signals:

  • A multiplet around 2.25 ppm corresponding to the methylene group adjacent to the malonate methine.

  • A triplet at approximately 2.50 ppm for the methylene group adjacent to the cyano group. The downfield shift is attributed to the electron-withdrawing effect of the nitrile.

  • The methine proton of the malonate core appears as a triplet at approximately 3.55 ppm. This is significantly downfield compared to the methine proton in diethyl ethylmalonate (~3.19 ppm) and the methylene protons in diethyl malonate (~3.41 ppm), reflecting the influence of the adjacent electron-withdrawing cyanoethyl group.

In contrast, diethyl malonate , the unsubstituted parent compound, displays a simple spectrum with a singlet for the two equivalent methylene protons of the malonate core. Diethyl ethylmalonate shows additional signals for the ethyl substituent, including a triplet for the terminal methyl group and a quintet for the methylene group, which is coupled to both the methine proton and the methyl protons.

Structural Visualization and Proton Environments

The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled, corresponding to the data in the comparison table.

Caption: Structure of this compound with proton assignments.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid or liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • Place the NMR tube in the spectrometer's sample holder.

  • Ensure the instrument is properly tuned and the magnetic field is locked and shimmed to achieve optimal homogeneity. Shimming is the process of adjusting the magnetic field to make it as uniform as possible across the sample volume, which results in sharper spectral lines.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Number of scans: Typically 8 to 16 scans are sufficient for a concentrated sample.

    • Pulse sequence: A standard single-pulse experiment is generally used for a routine ¹H spectrum.

    • Spectral width: This should be wide enough to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition time: The time during which the free induction decay (FID) is recorded (e.g., 2-4 seconds).

    • Relaxation delay: A delay between pulses to allow the nuclear spins to return to equilibrium (e.g., 1-5 seconds).

  • Initiate the data acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the peaks to determine the relative number of protons contributing to each signal.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

This detailed analysis and the provided experimental framework aim to equip researchers with the necessary information to confidently interpret and compare the ¹H NMR spectra of this compound and related compounds in their scientific endeavors.

A Comparative Analysis of the Physical Properties of Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the physical properties of reagents is paramount for experimental design and execution. This guide provides a comparative analysis of the expected physical state and properties of pure Diethyl 2-(2-cyanoethyl)malonate, with a focus on its melting point, in relation to the parent compound, Diethyl malonate.

Expected Physical State

Pure this compound is expected to be a liquid at standard ambient temperature and pressure.[1][2] Literature sources consistently report its boiling point at reduced pressure, for instance, 115-118 °C at 2 mmHg, but do not typically provide a melting point.[1][3][4] This is characteristic of organic compounds with melting points below room temperature. For a comparative context, Diethyl malonate, the parent compound without the 2-cyanoethyl substituent, has a reported melting point of -50 °C.[5][6][7][8] The addition of the polar cyanoethyl group to the malonate backbone in this compound would be expected to increase intermolecular forces, which would likely raise the melting point relative to Diethyl malonate. However, it is not expected to raise it above room temperature.

Comparative Data of Malonate Derivatives

To illustrate the influence of substituents on the physical properties of malonic esters, the following table compares key physical data for this compound and the unsubstituted Diethyl malonate.

PropertyThis compoundDiethyl malonate
Molecular Formula C₁₀H₁₅NO₄C₇H₁₂O₄
Molecular Weight 213.23 g/mol 160.17 g/mol [5]
Physical Form Liquid[1]Colorless liquid[5][6]
Melting Point Not typically reported (below room temp)-50 °C[5][6][7][8]
Boiling Point 115-118 °C / 2 mmHg[1][3][4]199 °C[8][9]
Density 1.078 g/mL at 25 °C[1][3]1.055 g/mL at 25 °C[9]
Refractive Index n20/D 1.436[1][3]n20/D 1.413[8][9]

Experimental Protocol: Determination of Melting Point

The melting point of a substance is the temperature range over which it changes state from solid to liquid. For pure crystalline solids, this range is typically narrow. Should a researcher wish to determine the precise melting point of a substance like this compound, which is liquid at room temperature, the sample would first need to be solidified by cooling. The following is a generalized protocol using a modern melting point apparatus.[10][11][12]

Objective: To determine the melting point range of a solidified organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[11]

  • Capillary tubes[10]

  • Sample of the compound

  • Mortar and pestle (if sample needs to be pulverized)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Sample Preparation:

    • Place a small amount of the liquid sample in a suitable container and cool it in a cooling bath until it completely solidifies.

    • Quickly crush the solidified sample into a fine powder using a pre-chilled mortar and pestle.

    • Introduce the powdered sample into a capillary tube by tapping the open end of the tube into the powder.[10]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[10]

  • Melting Point Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[10]

    • Set the apparatus to a rapid heating rate to obtain an approximate melting point.

    • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.[10]

    • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Data Recording:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Logical Relationship of Malonate Structures cluster_0 Parent Compound cluster_1 Substituted Compound A Diethyl malonate C₇H₁₂O₄ Melting Point: -50 °C B This compound C₁₀H₁₅NO₄ Melting Point: < Room Temp. A->B + CH₂CH₂CN (Cyanoethyl group)

Caption: Structural relationship between Diethyl malonate and its cyanoethyl derivative.

References

A Technical Guide for Synthetic Chemists: Diethyl 2-(2-cyanoethyl)malonate vs. Dimethyl bis(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the design and development of novel therapeutics, the malonic ester motif remains a cornerstone for carbon-carbon bond formation. The cyanoethylated derivatives of these esters, Diethyl 2-(2-cyanoethyl)malonate and Dimethyl bis(2-cyanoethyl)malonate, offer a unique combination of a nucleophilic center and latent functionalities, rendering them valuable intermediates. This guide provides an in-depth, objective comparison of these two key synthetic building blocks, supported by experimental data and mechanistic insights to aid researchers in their selection and application.

Introduction: The Strategic Value of Cyanoethylated Malonates

The reactivity of malonic esters is centered on the acidity of the α-carbon protons, which are flanked by two electron-withdrawing carbonyl groups. This structural feature facilitates the formation of a stabilized enolate, a potent nucleophile for various transformations. The introduction of one or two 2-cyanoethyl groups via Michael addition to acrylonitrile not only builds molecular complexity but also introduces nitrile functionalities that can be further elaborated into amines, carboxylic acids, or other heterocyclic systems.

This guide will dissect the synthesis, physicochemical properties, and comparative reactivity of the mono-cyanoethylated diethyl ester and the bis-cyanoethylated dimethyl ester, providing a clear rationale for their differential utility in synthetic campaigns.

Synthesis and Physicochemical Properties: A Comparative Overview

Both this compound and Dimethyl bis(2-cyanoethyl)malonate are synthesized through the base-catalyzed Michael addition of the corresponding dialkyl malonate to acrylonitrile.[1] The choice of the alkyl group on the ester (ethyl vs. methyl) influences the physical properties and, to a lesser extent, the reactivity of the resulting molecule.

PropertyThis compoundDimethyl bis(2-cyanoethyl)malonate
Molecular Formula C10H15NO4[2]C11H14N2O4
Molecular Weight 213.23 g/mol [2]238.24 g/mol
CAS Number 17216-62-5[2]1444-06-0 (predicted)[1]
Physical Form Liquid[2]Predicted to be a white solid or viscous oil[1]
Boiling Point 115-118 °C / 2 mmHg[2]Not available (likely higher than the mono-adduct)
Density 1.078 g/mL at 25 °C[2]Not available

Note: Experimental data for Dimethyl bis(2-cyanoethyl)malonate is less documented in publicly available literature.[1]

The difference in their physical states is noteworthy. This compound is a liquid at room temperature, which can be advantageous for handling and for reactions requiring a liquid substrate. In contrast, the bis-adducts, including the diethyl and dimethyl versions, are often solids, which may require dissolution for subsequent reactions.

Experimental Protocols: Synthesis of Cyanoethylated Malonates

Synthesis of Diethyl bis(2-cyanoethyl)malonate

A widely cited method for the synthesis of the bis-adduct involves the use of a quaternary ammonium hydroxide catalyst, Triton B.[3]

Reaction Scheme:

G Diethyl Malonate Diethyl Malonate Diethyl bis(2-cyanoethyl)malonate Diethyl bis(2-cyanoethyl)malonate Diethyl Malonate->Diethyl bis(2-cyanoethyl)malonate Acrylonitrile (2 eq.), Triton B, 1,4-Dioxane, 30-40°C G Dimethyl Malonate Dimethyl Malonate Dimethyl bis(2-cyanoethyl)malonate Dimethyl bis(2-cyanoethyl)malonate Dimethyl Malonate->Dimethyl bis(2-cyanoethyl)malonate Acrylonitrile (2 eq.), K2CO3, TBAB, n-hexane, reflux G cluster_0 Malonic Ester Synthesis cluster_1 Barbiturate Synthesis Dialkyl Malonate Dialkyl Malonate Enolate Formation Enolate Formation Dialkyl Malonate->Enolate Formation Base Alkylation Alkylation Enolate Formation->Alkylation R-X Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation H3O+, Heat Substituted Carboxylic Acid Substituted Carboxylic Acid Hydrolysis & Decarboxylation->Substituted Carboxylic Acid Disubstituted Malonic Ester Disubstituted Malonic Ester Condensation Condensation Disubstituted Malonic Ester->Condensation Urea Barbiturate Barbiturate Condensation->Barbiturate G Dialkyl Malonate Dialkyl Malonate Enolate Enolate Dialkyl Malonate->Enolate Base Intermediate Intermediate Enolate->Intermediate Acrylonitrile Mono-cyanoethylated Product Mono-cyanoethylated Product Intermediate->Mono-cyanoethylated Product Proton Source Enolate' Enolate' Mono-cyanoethylated Product->Enolate' Base Intermediate' Intermediate' Enolate'->Intermediate' Acrylonitrile Bis-cyanoethylated Product Bis-cyanoethylated Product Intermediate'->Bis-cyanoethylated Product Proton Source

References

A Comparative Guide to the Reactivity of Meldrum's Acid and Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of reagents is paramount. Among the vast array of available building blocks, active methylene compounds are of significant importance due to their utility in forming new carbon-carbon bonds. This guide provides a detailed comparison of the reactivity of two such compounds: Meldrum's acid and Diethyl 2-(2-cyanoethyl)malonate. This analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these two reagents is essential for predicting their behavior in chemical reactions. The table below summarizes these key characteristics.

PropertyMeldrum's AcidThis compound
Molecular Formula C₆H₈O₄[1]C₁₀H₁₅NO₄[2][3]
Molecular Weight 144.126 g/mol [1]213.23 g/mol [3][4]
Appearance Beige solid[1]Clear, colorless to light yellow liquid[4]
Melting Point 94-96 °C (decomposes)[1][5]Not applicable
Boiling Point Decomposes upon heating[1]115-118 °C at 2 mmHg[4]
pKa 4.97[5][6][7][8]~12.15 (Predicted)[4]
CAS Number 2033-24-1[1][5]17216-62-5[2][3][4]

Reactivity and Mechanistic Considerations

The significant difference in the acidity of the α-protons of Meldrum's acid and this compound is the primary determinant of their differing reactivity profiles.

Acidity and Enolate Formation

Meldrum's acid exhibits an unusually high acidity (pKa of 4.97) for a carbon acid, being approximately 8 orders of magnitude more acidic than dimethyl malonate (pKa around 13).[6] This enhanced acidity is attributed to the rigid, cyclic structure of Meldrum's acid, which restricts the conformation in a way that destabilizes the C-H bond in the ground state.[6] Consequently, Meldrum's acid can be readily deprotonated by weak bases to form a stable enolate.[5][9]

In contrast, this compound, a derivative of diethyl malonate, has a pKa value more typical of acyclic 1,3-dicarbonyl compounds, predicted to be around 12.15.[4] While still acidic enough to be deprotonated by common bases like sodium ethoxide to form a resonance-stabilized enolate, it requires a stronger base compared to Meldrum's acid.[10][11]

G cluster_meldrums Meldrum's Acid Enolate Formation cluster_dem This compound Enolate Formation ma_struct Meldrum's Acid (pKa ≈ 4.97) ma_enolate Meldrum's Acid Enolate (highly stable) ma_struct->ma_enolate -H⁺ (weak base) dem_struct This compound (pKa ≈ 12.15) dem_enolate Malonate Enolate (stable) dem_struct->dem_enolate -H⁺ (strong base, e.g., NaOEt)

Enolate formation from Meldrum's acid and this compound.
Alkylation Reactions

Both Meldrum's acid and diethyl malonate derivatives are excellent nucleophiles for alkylation reactions once deprotonated.

  • Meldrum's Acid: The acidic nature of the C-H bond between the two carbonyl groups allows for straightforward alkylation and acylation.[1] Deprotonation followed by reaction with an alkyl halide leads to the formation of mono- or dialkylated products.[12][13][14] Notably, primary alcohols can lead to bis-alkylated derivatives, while secondary alcohols tend to yield mono-alkylated products.[12][14]

  • This compound: As a typical malonic ester, it readily undergoes alkylation at the α-carbon via an SN2 reaction with alkyl halides after enolate formation.[10][11][15] A potential drawback is the formation of dialkylated byproducts, which can complicate product separation and lower yields.[13]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[16] Both Meldrum's acid and diethyl malonate derivatives are effective nucleophiles in this reaction.

  • Meldrum's Acid: Due to its high acidity, Knoevenagel condensations with aldehydes can often be performed under mild conditions, sometimes even without a base catalyst.[17] The reaction is frequently accelerated in ionic liquids or by using catalysts like piperidine.[8][18][19]

  • This compound: The Knoevenagel condensation with aldehydes is typically catalyzed by a weak base, such as piperidine or an amine, to facilitate the initial deprotonation.[20][21] The reaction is widely used in the synthesis of various intermediates.

G cluster_knoevenagel Generalized Knoevenagel Condensation Workflow start Active Methylene Compound enolate Enolate Formation start->enolate Deprotonation carbonyl Aldehyde or Ketone nucleophilic_addition Nucleophilic Addition carbonyl->nucleophilic_addition base Weak Base Catalyst base->enolate enolate->nucleophilic_addition dehydration Dehydration (-H₂O) nucleophilic_addition->dehydration product α,β-Unsaturated Product dehydration->product

A generalized workflow for the Knoevenagel condensation reaction.
Decarboxylation

Derivatives of both compounds can undergo decarboxylation, a crucial step in many synthetic sequences.

  • Meldrum's Acid Derivatives: Heating alkylated or acylated Meldrum's acid derivatives, often in the presence of an alcohol, leads to ring-opening, ester exchange, and subsequent decarboxylation to yield β-keto esters or substituted carboxylic acids.[1][22][23] This process is analogous to the malonic ester synthesis.[1]

  • Diethyl Malonate Derivatives: The alkylated malonic ester can be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to afford a substituted carboxylic acid.[15][24][25]

Experimental Protocols

Below are representative experimental protocols for key reactions involving Meldrum's acid and a diethyl malonate derivative.

C-Alkylation of Meldrum's Acid

Objective: To synthesize C-alkylated derivatives of Meldrum's acid using an alcohol as the alkylating agent.

Procedure (adapted from[12]):

  • To a solution of triphenylphosphine (2.5 mmol) and an alcohol (2.2 mmol) in acetonitrile (10 ml), add N-bromosuccinimide (3.0 mmol) in small portions with constant stirring at 0–5°C.

  • Allow the solution to warm to room temperature and continue stirring.

  • Add Meldrum's acid (1.0 mmol) to the reaction mixture, followed by the addition of triethylamine (1.4 ml).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C-alkylated Meldrum's acid derivative.

Knoevenagel Condensation of Diethyl Malonate with an Aldehyde

Objective: To synthesize an α,β-unsaturated dicarbonyl compound via a Knoevenagel condensation.

Procedure (generalized from[20][26]):

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and diethyl malonate (1.0-1.2 eq) in a suitable solvent (e.g., DMSO).

  • Add a catalytic amount of a weak base (e.g., piperidine or immobilized bovine serum albumin).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography until the starting materials are consumed.

  • Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., heptane or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

Meldrum's acid and this compound are both valuable reagents for the formation of carbon-carbon bonds. The choice between them largely depends on the specific requirements of the synthesis.

Meldrum's acid is the preferred reagent when high acidity is advantageous, allowing for the use of milder reaction conditions and weaker bases for deprotonation. Its rigid structure can also impart stereochemical control in certain reactions. The ease of its subsequent decarboxylation makes it a versatile intermediate for the synthesis of ketones and esters.[9][12]

This compound , as a representative of malonic esters, is a workhorse in organic synthesis for producing substituted carboxylic acids.[13][27] While requiring stronger bases for deprotonation, the synthetic routes involving malonic esters are well-established and highly versatile. The presence of the cyanoethyl group can also be exploited for further functional group transformations.

Ultimately, a thorough understanding of the reactivity profiles of both compounds will enable researchers to make informed decisions, optimizing their synthetic strategies for efficiency and yield in the development of novel chemical entities.

References

A Comparative Guide to Malonic Esters: Evaluating Alternatives to Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, malonic esters are indispensable building blocks, prized for the reactivity of their central methylene group. This reactivity allows for a diverse range of carbon-carbon bond-forming reactions, crucial in the synthesis of pharmaceuticals and other complex molecules. While Diethyl 2-(2-cyanoethyl)malonate is a valuable reagent, a careful evaluation of its properties against other malonic esters reveals specific advantages offered by alternatives in various synthetic contexts. This guide provides a comprehensive comparison of this compound with other commonly used malonic esters, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties: A Foundation for Reactivity

The choice of a malonic ester can be influenced by its physical state, solubility, and the steric and electronic nature of its ester and α-substituents. These properties dictate the reagent's handling characteristics and its reactivity profile in key synthetic transformations.

PropertyThis compoundDiethyl MalonateDimethyl MalonateDibenzyl MalonateDi-tert-butyl MalonateMeldrum's Acid
Molecular Formula C₁₀H₁₅NO₄[1][2]C₇H₁₂O₄C₅H₈O₄C₁₇H₁₆O₄C₁₁H₂₀O₄C₆H₈O₄
Molecular Weight 213.23 g/mol [1][2]160.17 g/mol 132.11 g/mol 284.31 g/mol 216.28 g/mol 144.12 g/mol
Physical State LiquidColorless liquidColorless liquidClear yellowish liquidColorless liquidWhite crystalline solid
Boiling Point (°C) 115-118 (at 2 mmHg)199180-181188 (at 0.2 mmHg)112-115 (at 31 mmHg)Decomposes at >100
pKa of α-proton ~11-13 (estimated)1313~13~154.9

Comparative Reactivity in Key Synthetic Transformations

The utility of malonic esters is most evident in their performance in fundamental organic reactions such as alkylation, Knoevenagel condensation, and subsequent hydrolysis and decarboxylation. The choice of ester and α-substituent significantly impacts reaction rates, yields, and the compatibility with other functional groups.

Malonic Ester Alkylation

The alkylation of malonic esters is a cornerstone of their application, proceeding via an SN2 mechanism. The reaction is highly sensitive to steric hindrance.

Advantages of Alternatives:

  • Diethyl Malonate and Dimethyl Malonate: These un-substituted malonates are the most common reagents for introducing one or two new alkyl groups at the α-carbon.[3] Their lower steric bulk compared to substituted malonates like this compound generally leads to faster reaction rates and higher yields, particularly with sterically demanding alkyl halides.

  • Di-tert-butyl Malonate: The bulky tert-butyl groups provide significant steric hindrance, which can be advantageous in achieving mono-alkylation. More importantly, the tert-butyl esters can be selectively cleaved under acidic conditions, leaving other ester functionalities in the molecule intact, a valuable feature in multi-step syntheses.

Disadvantages of this compound:

The presence of the 2-cyanoethyl group at the α-position introduces steric bulk, which can hinder the approach of alkylating agents, potentially leading to slower reaction rates and lower yields compared to unsubstituted malonic esters. Furthermore, the single remaining acidic proton limits its use to a single subsequent alkylation.

Experimental Protocols

General Procedure for Malonic Ester Alkylation

Materials:

  • Malonic ester (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Alkyl halide (1.1 eq)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.

  • The malonic ester is added dropwise to the stirred solution at room temperature.

  • The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • The alkyl halide is added dropwise, and the reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude alkylated malonic ester, which can be purified by column chromatography or distillation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[4]

Advantages of Alternatives:

  • Meldrum's Acid: Due to its high acidity (pKa ≈ 4.9), Meldrum's acid is significantly more reactive than other malonic esters in Knoevenagel condensations.[5] These reactions often proceed under milder conditions, sometimes even without a catalyst, and can provide higher yields in shorter reaction times.

  • Diethyl Malonate and Dimethyl Malonate: These esters are widely used in Knoevenagel condensations and have been shown to give high yields. For instance, in the L-proline-mediated condensation with salicylic aldehyde, diethyl malonate and dimethyl malonate afforded yields of 94% and 92%, respectively.

Performance of this compound:

While specific comparative data for this compound in Knoevenagel condensations is limited in the provided search results, the electron-withdrawing nature of the cyano group is expected to increase the acidity of the remaining α-proton, potentially enhancing its reactivity in this transformation. However, steric hindrance from the cyanoethyl group might counteract this electronic effect.

Experimental Protocols

Knoevenagel Condensation of Salicylic Aldehyde with Diethyl Malonate

Materials:

  • Salicylic aldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • L-proline (0.1 eq)

  • Ethanol

Procedure:

  • To a solution of salicylic aldehyde in ethanol, diethyl malonate and L-proline are added.

  • The reaction mixture is stirred at 80 °C for 18 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding coumarin-3-carboxylic ester.

Hydrolysis and Decarboxylation

The final steps in the malonic ester synthesis involve hydrolysis of the ester groups followed by decarboxylation to yield a substituted carboxylic acid.[6]

Advantages of Alternatives:

  • Dibenzyl Malonate: The benzyl ester groups can be cleaved under mild hydrogenolysis conditions (e.g., H₂, Pd/C), which is advantageous when acid- or base-sensitive functional groups are present in the molecule.

  • Di-tert-butyl Malonate: As mentioned earlier, the tert-butyl esters are readily cleaved under acidic conditions, often with gentle heating, providing an orthogonal deprotection strategy.

Considerations for this compound:

The cyano groups in this compound can also be hydrolyzed to carboxylic acids, offering a pathway to tri-carboxylic acid derivatives.[7] However, controlling the selective hydrolysis of the ester and nitrile functionalities can be challenging. The subsequent decarboxylation of the resulting malonic acid derivative can also be influenced by the presence of the carboxyethyl side chains.

Experimental Protocols

Hydrolysis and Decarboxylation of a Dialkylated Diethyl Malonate

Materials:

  • Dialkylated diethyl malonate (1.0 eq)

  • Aqueous hydrochloric acid (e.g., 6 M)

Procedure:

  • The dialkylated diethyl malonate is suspended in aqueous hydrochloric acid.

  • The mixture is heated to reflux for several hours until the hydrolysis of the ester groups is complete (monitored by TLC or disappearance of the ester signals in IR spectroscopy).

  • The reaction mixture is further heated to effect decarboxylation, which is often accompanied by the evolution of carbon dioxide gas.

  • After cooling to room temperature, the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or distillation.

Signaling Pathways and Logical Relationships

The malonic ester synthesis is a classic example of a logical sequence of reactions to achieve a specific synthetic goal. The following diagram illustrates the general workflow.

Malonic_Ester_Synthesis MalonicEster Malonic Ester Enolate Enolate Formation (Base) MalonicEster->Enolate AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster SN2 Diacid Diacid Formation (Hydrolysis) AlkylatedEster->Diacid CarboxylicAcid Substituted Carboxylic Acid (Decarboxylation) Diacid->CarboxylicAcid AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedEster

General workflow of the malonic ester synthesis.

The Knoevenagel condensation follows a distinct pathway involving nucleophilic addition and subsequent dehydration.

Knoevenagel_Condensation ActiveMethylene Active Methylene Compound Enolate Enolate Formation (Base) ActiveMethylene->Enolate Carbonyl Aldehyde or Ketone Adduct Aldol-type Adduct Carbonyl->Adduct Enolate->Adduct Nucleophilic Addition UnsaturatedProduct α,β-Unsaturated Product (Dehydration) Adduct->UnsaturatedProduct

Mechanism of the Knoevenagel condensation.

Conclusion

The selection of a malonic ester for a particular synthetic application requires careful consideration of the desired reactivity, the steric and electronic properties of the substituents, and the compatibility with other functional groups in the molecule. While this compound offers a pre-functionalized scaffold, its utility can be limited by steric hindrance in alkylation reactions.

For general-purpose alkylations leading to mono- or di-substituted carboxylic acids, diethyl malonate and dimethyl malonate remain the reagents of choice due to their high reactivity and cost-effectiveness. For reactions requiring enhanced reactivity, particularly in Knoevenagel condensations, Meldrum's acid presents a powerful alternative. In complex, multi-step syntheses where orthogonal protecting group strategies are necessary, dibenzyl malonate and di-tert-butyl malonate provide significant advantages through their selective deprotection under mild hydrogenolysis or acidic conditions, respectively.

Ultimately, the optimal malonic ester is dictated by the specific demands of the synthetic target. A thorough understanding of the comparative advantages and limitations of each derivative, as outlined in this guide, will empower researchers to make informed decisions and devise more efficient and successful synthetic strategies.

References

Comparative analysis of different base catalysts for Michael addition of diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, is pivotal in the construction of complex molecules, including pharmaceutical intermediates. The reaction of diethyl malonate as a Michael donor with various α,β-unsaturated compounds is a widely employed transformation, and the choice of base catalyst is critical in determining the reaction's efficiency, selectivity, and overall success. This guide provides a comparative analysis of commonly used base catalysts for the Michael addition of diethyl malonate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their synthetic needs.

The Role of Base Catalysis in the Michael Addition

The Michael addition of diethyl malonate proceeds via the formation of a stabilized enolate ion. A base is utilized to deprotonate the acidic α-carbon of diethyl malonate, generating a potent nucleophile. This enolate then undergoes a conjugate addition to the β-carbon of an electron-deficient alkene (the Michael acceptor). The choice of base influences the rate of enolate formation, the equilibrium of the reaction, and the potential for side reactions. Common base catalysts range from strong alkoxides like sodium ethoxide to milder inorganic bases such as potassium carbonate, and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA).[1][2]

Performance Comparison of Base Catalysts

The efficacy of different base catalysts in the Michael addition of diethyl malonate is influenced by factors such as the specific Michael acceptor, solvent, and reaction temperature. The following table summarizes quantitative data from various studies, showcasing the performance of different base catalysts under specified conditions.

CatalystMichael AcceptorSolventTemperature (°C)Time (h)Yield (%)
Sodium EthoxideMethyl Vinyl KetoneEthanolReflux-High
Potassium CarbonateChalconeDichloromethaneRoom Temp.3-472-94
DBUChalconeTolueneRoom Temp.1290
TriethylamineThiophenolTHF or AcetonitrileRoom Temp.--

Note: The yields and reaction conditions presented are from different studies and may not be directly comparable due to variations in the specific substrates and experimental setups.

Experimental Protocols

Detailed methodologies for the Michael addition of diethyl malonate using different base catalysts are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.

Protocol 1: Sodium Ethoxide Catalyzed Michael Addition to Methyl Vinyl Ketone

This protocol describes the classic Michael addition using a strong alkoxide base.

Materials:

  • Diethyl malonate

  • Methyl vinyl ketone

  • Sodium metal

  • Absolute ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to absolute ethanol with stirring. The reaction is exothermic and produces hydrogen gas. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with continuous stirring.

  • Addition of Michael Acceptor: After the addition of diethyl malonate is complete, add methyl vinyl ketone dropwise to the reaction mixture.

  • Reaction Completion: The reaction mixture is typically stirred at room temperature or gently refluxed until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Protocol 2: Potassium Carbonate Catalyzed Michael Addition to Chalcone

This protocol utilizes a milder, heterogeneous inorganic base.

Materials:

  • Chalcone

  • Diethyl malonate

  • Potassium carbonate (anhydrous, finely powdered)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of chalcone and diethyl malonate in dichloromethane at room temperature, add a catalytic amount of finely powdered anhydrous potassium carbonate.[3]

  • Reaction: Stir the heterogeneous mixture vigorously for 3-4 hours.[3] Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction, filter the mixture to remove the potassium carbonate. Wash the organic filtrate with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and n-hexane as the eluent.[3]

Protocol 3: DBU-Catalyzed Michael Addition to Chalcone

This protocol employs a non-nucleophilic organic base.

Materials:

  • Chalcone

  • Diethyl malonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve chalcone and diethyl malonate in dry toluene.

  • Catalyst Addition: Add a catalytic amount of DBU to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC.[4]

  • Work-up: Upon completion, quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4: Triethylamine-Catalyzed Thiol-Michael Addition

This protocol is a representative procedure for the addition of a sulfur nucleophile using triethylamine as the base.[2]

Materials:

  • Diethyl maleate

  • Thiophenol

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Acetonitrile

Procedure:

  • Reaction Setup: To a solution of diethyl maleate in a suitable solvent like THF or acetonitrile, add the thiol (e.g., thiophenol).[2]

  • Catalyst Addition: Add a catalytic amount of triethylamine to the stirred solution.[2]

  • Reaction and Work-up: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.[2] Upon completion, the solvent is typically removed under reduced pressure, and the residue can be purified by column chromatography if necessary.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Diethyl_Malonate Diethyl Malonate Enolate Enolate (Nucleophile) Diethyl_Malonate->Enolate Deprotonation Base Base Catalyst Base->Enolate Protonated_Base Protonated Base Michael_Acceptor Michael Acceptor (α,β-unsaturated compound) Enolate->Michael_Acceptor Conjugate Addition Michael_Adduct Michael Adduct (Final Product) Protonated_Base->Michael_Adduct Intermediate_Enolate Intermediate Enolate Michael_Acceptor->Intermediate_Enolate Intermediate_Enolate->Michael_Adduct Protonation Regenerated_Base Regenerated Base

Caption: General mechanism of the base-catalyzed Michael addition.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve reactants in solvent - Add base catalyst start->setup reaction Reaction: - Stir at specified temperature - Monitor progress (e.g., TLC) setup->reaction workup Work-up: - Quench reaction - Liquid-liquid extraction reaction->workup purification Purification: - Dry and concentrate - Column chromatography or distillation workup->purification characterization Characterization: - NMR, IR, MS - Determine yield purification->characterization end End characterization->end

Caption: General experimental workflow for a Michael addition reaction.

References

Validation of Diethyl 2-(2-cyanoethyl)malonate purity by melting point analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of purity determination for the products of the Michael addition between diethyl malonate and acrylonitrile, with a focus on melting point analysis for Diethyl bis(2-cyanoethyl)malonate.

In the synthesis of cyanoethylated compounds, particularly from the reaction of diethyl malonate and acrylonitrile, a critical step is the validation of the purity of the resulting products. This guide provides a comparative analysis of methods to assess the purity of the reaction products, with a primary focus on the utility of melting point analysis for the solid product, Diethyl bis(2-cyanoethyl)malonate. It also addresses the purity assessment of the mono-addition product, Diethyl 2-(2-cyanoethyl)malonate, and contrasts melting point analysis with other common analytical techniques.

It is a common misconception that this compound can be characterized by its melting point. In fact, this mono-alkylated product is a liquid at room temperature.[1][2][3] Therefore, melting point analysis is not a viable method for assessing its purity. The primary solid product of this reaction, when carried to completion, is Diethyl bis(2-cyanoethyl)malonate, a white crystalline solid.[4] Purity of this solid is routinely assessed by its melting point.

Melting Point Analysis of Diethyl bis(2-cyanoethyl)malonate

Melting point determination is a fundamental technique to gauge the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined range, whereas the presence of impurities leads to a depression and broadening of this range.[5] In the context of the synthesis of Diethyl bis(2-cyanoethyl)malonate, the most prevalent impurity is the mono-alkylated this compound.[1] Being a liquid at room temperature, its presence can significantly impact the melting point of the solid bis-alkylated product, often resulting in an oily solid that melts at a lower and broader temperature range.[1]

Table 1: Comparison of Melting Points for Cyanoethylation Products and Starting Material

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Expected Melting Point (°C)
Diethyl bis(2-cyanoethyl)malonateDiethyl 2,2-bis(2-cyanoethyl)propanedioate1444-05-9C₁₃H₁₈N₂O₄266.2960-63[4][6][7]
This compoundDiethyl 2-(2-cyanoethyl)propanedioate17216-62-5C₁₀H₁₅NO₄213.23Liquid at room temperature
Diethyl malonateDiethyl propanedioate105-53-3C₇H₁₂O₄160.17-50

Experimental Protocol: Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of Diethyl bis(2-cyanoethyl)malonate using a capillary melting point apparatus.[8][9][10]

Materials:

  • Dry, powdered sample of Diethyl bis(2-cyanoethyl)malonate

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Thermometer (if not integrated into the apparatus)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.[8] Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[8] Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.[10]

  • Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[8]

  • Approximate Melting Point Determination: If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary value.[5]

  • Accurate Melting Point Determination: For an accurate measurement, set the heating rate to increase slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10]

  • Interpretation: A sharp melting range (e.g., 0.5-1.0°C) close to the literature value indicates high purity. A broad and depressed melting range suggests the presence of impurities.[5]

Alternative Purity Validation Methods

While melting point is a valuable tool for the solid product, a more comprehensive purity analysis for both this compound and Diethyl bis(2-cyanoethyl)malonate can be achieved through other analytical techniques.

Table 2: Comparison of Purity Analysis Methods

MethodPrincipleApplicabilityAdvantagesDisadvantages
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid.Crystalline solids (e.g., Diethyl bis(2-cyanoethyl)malonate).Simple, rapid, and inexpensive. Provides a good indication of purity.Not applicable to liquids. Can be subjective.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Both liquid and solid products.Fast, requires small sample amounts, and can be used to monitor reaction progress.Primarily qualitative; not precise for quantification without densitometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.Both liquid and solid products.Provides detailed structural information and can be used for quantitative analysis.Requires expensive instrumentation and expertise in spectral interpretation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to its molecular vibrations.Both liquid and solid products.Provides information about the functional groups present.Primarily used for structural confirmation rather than quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC) A high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture.Both liquid and solid products.Highly sensitive and provides accurate quantitative data on purity.Requires method development, expensive instrumentation, and trained personnel.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the synthesis and purity validation of the cyanoethylation products of diethyl malonate.

Purity_Validation_Workflow Workflow for Synthesis and Purity Validation cluster_synthesis Synthesis cluster_analysis Analysis and Purification cluster_validation Product Validation start Diethyl Malonate + Acrylonitrile reaction Michael Addition (Base-catalyzed) start->reaction product Reaction Mixture (Mono- and Bis-adducts) reaction->product tlc TLC Analysis product->tlc separation Purification (e.g., Recrystallization, Chromatography) product->separation tlc->separation Assess completion mono_product This compound (Liquid) separation->mono_product bis_product Diethyl bis(2-cyanoethyl)malonate (Solid) separation->bis_product spectroscopy Spectroscopic Analysis (NMR, IR) mono_product->spectroscopy hplc HPLC Analysis mono_product->hplc mp_analysis Melting Point Analysis bis_product->mp_analysis bis_product->spectroscopy bis_product->hplc

Caption: Workflow for the synthesis and purity validation of cyanoethylation products.

References

Safety Operating Guide

Safe Disposal of Diethyl 2-(2-Cyanoethyl)malonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Diethyl 2-(2-cyanoethyl)malonate is a compound that requires careful management due to its hazardous properties. This guide provides essential, immediate safety and logistical information for its proper disposal.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the chemical, always wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Protective clothing

  • Eye and face protection, such as safety goggles and a face shield

  • In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate filter (type ABEK).

Handling:

  • Use this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid breathing mist or vapors.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[1][3]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[3]

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Proper Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The primary recommendation is to dispose of the waste through an approved waste disposal plant.[3][4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.[3]

  • Containerization:

    • Use a compatible, leak-proof container for collecting the chemical waste.[3]

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and reducing agents.[2][4]

  • Disposal of Empty Containers:

    • Empty containers retain product residue and should be treated as hazardous waste.[3]

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste.[3]

    • Follow your institution's specific procedures for the disposal of decontaminated containers.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

    • Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.

Summary of Safety and Disposal Information

ParameterInformationSource
GHS Hazard Classifications Acute Toxicity, Oral (Harmful) Acute Toxicity, Dermal (Harmful) Acute Toxicity, Inhalation (Harmful) Skin Irritation Serious Eye Irritation[1]
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[3][4]
Environmental Hazards Not expected to be hazardous to the environment. Do not empty into drains.[1][3]
Waste Classification Hazardous Waste[3]
Spill Containment Absorb with inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[3]

Specific quantitative toxicological data such as LD50 and LC50 values, as well as detailed experimental protocols for toxicological assessment, are not publicly available in the reviewed literature.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Waste Preparation cluster_container Container Management cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generated: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste Do not mix with other chemicals ppe->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' segregate->label_waste containerize Use Compatible, Leak-Proof Container label_waste->containerize store Store in a Cool, Dry, Well-Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs end Professional Disposal contact_ehs->end contain Contain Spill & Absorb with Inert Material spill->contain collect_spill Collect Absorbed Material into Hazardous Waste Container contain->collect_spill collect_spill->label_waste

Caption: Disposal Workflow for this compound

References

A Senior Application Scientist's Guide to Handling Diethyl 2-(2-cyanoethyl)malonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Diethyl 2-(2-cyanoethyl)malonate (CAS No. 17216-62-5). As a compound utilized in specialized synthesis, its unique chemical properties demand a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance that moves beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Hazard Analysis: The 'Why' Behind the Precautions

Understanding the specific hazards of this compound is fundamental to establishing a safe handling protocol. The primary risks are not merely superficial; they are rooted in the compound's chemical structure and reactivity.

This compound is classified as acutely toxic and an irritant.[1][2] The Globally Harmonized System (GHS) classifications highlight the principal routes of exposure that must be mitigated.[1]

Hazard ClassificationSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) Warning H302: Harmful if swallowed.[1][3]
Acute Toxicity, Dermal (Category 4) Warning H312: Harmful in contact with skin.[1][3]
Acute Toxicity, Inhalation (Category 4) Warning H332: Harmful if inhaled.[1][3]
Skin Irritation (Category 2) Warning H315: Causes skin irritation.[2]
Eye Irritation (Category 2) Warning H319: Causes serious eye irritation.[2]

A critical, yet often overlooked, hazard is the presence of the cyanoethyl group. While the compound itself is a nitrile, its decomposition under certain conditions (e.g., contact with strong acids or thermal breakdown) could potentially lead to the release of highly toxic hydrogen cyanide (HCN) gas or other irritating vapors.[4][5][6] This necessitates that all handling procedures are performed in a well-controlled environment to prevent unintended reactions and exposures.

The Core Protocol: PPE and Engineering Controls

A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous personal protective equipment (PPE), is non-negotiable.

Engineering Controls: Your First Line of Defense

PPE should never be the sole barrier against exposure. Robust engineering controls are paramount.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood.[4] This is critical for containing vapors and preventing inhalation, a primary exposure route.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[7]

Personal Protective Equipment (PPE): A Mandated Barrier

The following PPE is mandatory when handling this compound. Each component is selected to counter a specific, identified hazard.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile rubber gloves.[6] Double gloving is highly recommended.[5]Protects against skin absorption, a significant hazard leading to systemic toxicity.[5][6] Inspect gloves for any signs of degradation or puncture before each use.[6]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.[4][5] A full-face shield is required when there is a risk of splashing.[5][8]Prevents contact with the eyes, which can cause serious irritation.[2]
Body Protection Long-sleeved laboratory coat.[4][5]Prevents contamination of personal clothing and minimizes skin contact.[5]
Footwear Closed-toe, chemical-resistant shoes.[5]Protects feet from potential spills.[5]
Respiratory Protection Not typically required when working within a certified fume hood. However, a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be available for emergencies or if ventilation is compromised.[8]Provides a final barrier against inhalation of vapors, particularly during a spill or aerosol generation.[4]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.

Step 1: Preparation and Pre-Use Inspection
  • Verify the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don all required PPE as specified in the table above.

  • Inspect gloves for tears or pinholes before wearing.

  • Ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and within the fume hood to minimize movement in and out of the containment area.

  • Confirm the location of the nearest eyewash station, safety shower, and spill kit.

Step 2: Chemical Handling
  • Conduct all transfers of the liquid within the fume hood.

  • Avoid breathing any vapors.[3][6]

  • Use caution to prevent splashes or aerosol generation.

  • Keep the container tightly closed when not in use.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

Step 3: Post-Handling and Decontamination
  • Upon completion of work, decontaminate all surfaces and equipment within the fume hood.

  • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing PPE.[2][4]

Spill Management and Waste Disposal Plan

Proper containment and disposal are critical final steps in the chemical handling lifecycle.

Spill Response
  • In the event of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7][9]

  • Place the absorbed material into a sealed, properly labeled hazardous waste container.[9]

  • For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

Waste Disposal Protocol

All waste containing this compound is classified as hazardous waste.[6][9]

  • Segregation: Collect all waste, including contaminated PPE and absorbent materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9] The label must include "Hazardous Waste" and the full chemical name.[9]

  • Empty Containers: Empty containers retain chemical residue and must be treated as hazardous waste.[9] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[9] Collect the rinsate and dispose of it as hazardous chemical waste.[9]

  • Disposal: Do not pour any amount of this chemical or its rinsate down the drain.[9][10] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[2][9]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and risk mitigation of this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Execution cluster_disposal Phase 3: Waste Management cluster_emergency Contingency A Hazard Assessment (Acute Toxicity, Irritant) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Mandatory PPE (Gloves, Goggles, Lab Coat) B->C D Safe Handling Protocol (Inside Fume Hood) C->D E Post-Handling Decontamination D->E F Emergency Response (Spill or Exposure) D->F If Spill Occurs G Segregate Hazardous Waste (Chemical, PPE, Rinsate) E->G H Container Management (Triple Rinse, Label) G->H I Final Disposal via EHS H->I

Caption: Chemical Hazard Management Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(2-cyanoethyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(2-cyanoethyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.